Copper methane sulfonate
Description
The exact mass of the compound Copper Methanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
copper;methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH4O3S.Cu/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXVKCJAIJZTAV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6CuO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00890882 | |
| Record name | Methanesulfonic acid, copper(2+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00890882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54253-62-2 | |
| Record name | Methanesulfonic acid, copper(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanesulfonic acid, copper(2+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00890882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper(II) methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.698 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Copper methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Copper methane sulfonate synthesis and characterization techniques.
An In-depth Technical Guide to the Synthesis and Characterization of Copper(II) Methanesulfonate
Authored by: A Senior Application Scientist
Abstract
Copper(II) methanesulfonate, Cu(CH₃SO₃)₂, is a highly versatile metal salt with significant applications in electroplating, catalysis, and as a precursor for advanced material synthesis. Its high aqueous solubility and stability make it a compound of considerable interest for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of the primary synthesis routes and essential characterization techniques for copper(II) methanesulfonate, grounded in established scientific principles and field-proven insights.
PART 1: CORE SYNTHESIS DIRECTIVES
The synthesis of copper(II) methanesulfonate can be approached through several pathways. The selection of a particular method is often dictated by factors such as required purity, production scale, cost, and available starting materials.
Acid-Base Neutralization: The Workhorse Method
The most common and straightforward laboratory-scale synthesis involves the reaction of a basic copper salt with methanesulfonic acid (MSA).[1] This method is an acid-base neutralization reaction, which is both efficient and easily monitored.
-
Precursors: Copper(II) carbonate (CuCO₃) and copper(II) hydroxide (Cu(OH)₂) are the most frequently used precursors.[1]
-
Expertise & Experience: Copper(II) carbonate is often preferred in a laboratory setting due to the visible evolution of carbon dioxide gas, which provides a clear indication of reaction progress. The cessation of effervescence signals the complete consumption of the acid.
-
-
Reaction Chemistry:
-
CuCO₃ + 2CH₃SO₃H → Cu(CH₃SO₃)₂ + H₂O + CO₂
-
Cu(OH)₂ + 2CH₃SO₃H → Cu(CH₃SO₃)₂ + 2H₂O
-
The primary driving force for these reactions is the formation of water and, in the case of the carbonate, the release of gaseous CO₂.
Electrochemical Synthesis: A High-Purity Approach
For applications demanding high purity, such as in the electronics industry, electrochemical synthesis via anodic dissolution is a superior method.[1] This technique involves the oxidation of a high-purity copper anode directly within a methanesulfonic acid electrolyte.[1]
-
Anode (Copper): Cu → Cu²⁺ + 2e⁻
-
Cathode (Inert): 2H⁺ + 2e⁻ → H₂
-
Overall: Cu + 2CH₃SO₃H → Cu(CH₃SO₃)₂ + H₂
Trustworthiness: This method's self-validating nature comes from the direct use of high-purity copper metal as the source of Cu²⁺ ions, minimizing the introduction of contaminants inherent in mineral-derived copper salts. Careful control of the electrochemical cell parameters is crucial to prevent the redeposition of dissolved copper cations at the cathode.[1]
Experimental Protocol: Synthesis from Copper(II) Carbonate
This protocol provides a detailed, step-by-step methodology for the synthesis of copper(II) methanesulfonate.
Materials:
-
Copper(II) Carbonate (CuCO₃)
-
Methanesulfonic Acid (CH₃SO₃H, 70% aqueous solution)
-
Deionized Water
-
Isopropanol (for washing)
Procedure:
-
Reaction Setup: In a fume hood, charge a 2-liter reaction vessel equipped with a stirrer with 553 g of water and 221 g of basic copper carbonate (1.00 mol).[2]
-
Acid Addition: While stirring, slowly add 542 g of a 70% by mass aqueous methanesulfonic acid solution (3.95 mol).[2] The slow addition is critical to control the effervescence and the exothermic nature of the reaction.
-
Reaction: Continue stirring for several minutes after the final addition of acid to ensure the reaction goes to completion.[2]
-
Filtration: Once the reaction is complete (i.e., no more gas evolution), filter the solution to remove any unreacted solid phase.[2]
-
Crystallization: Concentrate the resulting aqueous solution by distilling off the water.[2] Induce crystallization by adding isopropanol to the concentrated solution.[2]
-
Isolation and Drying: Collect the precipitated solid by filtration and dry under reduced pressure at 100°C to obtain the tetrahydrate of copper(II) methanesulfonate.[2]
Caption: A generalized workflow for the synthesis of copper(II) methanesulfonate.
PART 2: SCIENTIFIC INTEGRITY & CHARACTERIZATION
Rigorous characterization is imperative to confirm the identity, purity, and structural integrity of the synthesized copper(II) methanesulfonate.
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups within the methanesulfonate anion.
-
Causality: The vibrational frequencies of the S-O bonds are highly characteristic. The presence of strong absorption bands confirms the successful incorporation of the methanesulfonate moiety.
-
Data Presentation:
| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |
| SO₃ | ~1190 | Asymmetric Stretching |
| SO₃ | ~985 | Symmetric Stretching |
| C-S | ~772 | Stretching |
Note: The exact peak locations can be influenced by intermolecular bonding.[3]
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a definitive technique for confirming the oxidation state of the copper center.
-
Expertise & Experience: The Cu(II) ion has a d⁹ electronic configuration with one unpaired electron, making it EPR active.[1] In contrast, potential impurities such as copper(I) (d¹⁰) or metallic copper (d¹⁰s¹) are EPR silent.[1] Therefore, a clean EPR spectrum is a strong indicator of the purity of the +2 oxidation state.[1]
Thermal Analysis Techniques
Thermal analysis is crucial for determining the stability and decomposition profile of copper(II) methanesulfonate.[1]
Thermogravimetric Analysis (TGA): TGA measures mass loss as a function of temperature. For hydrated salts, it is used to quantify the water of crystallization.[4]
-
Self-Validating System: The TGA curve for Cu(CH₃SO₃)₂·4H₂O will show an initial mass loss corresponding to the removal of four water molecules in the temperature range of 30–250 °C.[4] The onset of decomposition for the anhydrous salt is typically above 400 °C, indicating good thermal stability.[4]
Differential Scanning Calorimetry (DSC): DSC measures heat flow associated with thermal transitions.
-
Causality: Endothermic peaks in a DSC thermogram correspond to events like dehydration and melting, while exothermic peaks indicate decomposition or crystallization. This provides a detailed thermal fingerprint of the compound.
Elemental and Structural Analysis
Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES): ICP-AES is employed to confirm the stoichiometric integrity of the salt by quantifying the mass percentage of copper and sulfur.[1] This ensures the correct ratio of the metal cation to the methanesulfonate anion.[1] For high-purity applications, it is also used to quantify trace metallic impurities.[1]
X-ray Diffraction (XRD): XRD is used to analyze the crystalline structure of the final product. The resulting diffraction pattern serves as a unique fingerprint of the compound's solid-state arrangement, which can be compared to reference patterns for phase identification and purity assessment.
Caption: A logical workflow for the multi-technique characterization of copper(II) methanesulfonate.
References
An In-depth Guide to the Crystal Structure of Copper(II) Methanesulfonate
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of copper(II) methanesulfonate, with a primary focus on its tetrahydrated form, tetra-aqua-bis(methanesulfonato-O)-copper(II). This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the solid-state architecture of this important copper salt. The guide delves into the synthesis, crystal growth, and detailed structural elucidation of copper(II) methanesulfonate tetrahydrate through single-crystal X-ray diffraction. Key structural features, including the coordination geometry of the copper(II) ion, bond parameters, and the intricate network of hydrogen bonding, are discussed in detail. Furthermore, this guide presents a comparative analysis with related metal methanesulfonate structures and explores the implications of its structural characteristics on its physicochemical properties and applications, particularly in the realm of electroplating and catalysis.
Introduction: The Significance of Copper(II) Methanesulfonate
Copper(II) methanesulfonate, with the chemical formula Cu(CH₃SO₃)₂, is a metal salt of methanesulfonic acid that has garnered significant interest in various industrial and research applications. It is most notably utilized as a key component in copper electroplating baths, offering advantages such as high solubility and conductivity, which are crucial for producing fine-grained copper coatings in the electronics industry[1]. Beyond its role in surface treatment, the methanesulfonate anion's weakly coordinating nature makes copper(II) methanesulfonate a versatile precursor in coordination chemistry and a potential catalyst in organic synthesis.
A thorough understanding of the crystal structure of copper(II) methanesulfonate is paramount for controlling its properties and optimizing its performance in various applications. The arrangement of atoms in the solid state dictates key characteristics such as solubility, stability, and reactivity. This guide provides an in-depth exploration of the crystal structure of the most commonly isolated form, copper(II) methanesulfonate tetrahydrate, offering valuable insights for researchers and professionals working with this compound.
Synthesis and Crystallization of Copper(II) Methanesulfonate Tetrahydrate
The preparation of high-quality single crystals is a prerequisite for accurate crystal structure determination by X-ray diffraction. The synthesis of copper(II) methanesulfonate tetrahydrate is typically achieved through the reaction of a copper(II) salt with methanesulfonic acid.
Experimental Protocol: Synthesis and Single Crystal Growth
Objective: To synthesize and grow single crystals of tetra-aqua-bis(methanesulfonato-O)-copper(II) suitable for X-ray crystallographic analysis.
Materials:
-
Copper(II) carbonate (CuCO₃)
-
Methanesulfonic acid (CH₃SO₃H), 70% aqueous solution
-
Deionized water
Procedure:
-
Reaction: In a well-ventilated fume hood, slowly add a stoichiometric amount of copper(II) carbonate to a stirred aqueous solution of methanesulfonic acid. The addition should be done portion-wise to control the effervescence (release of CO₂).
-
Causality: The reaction between a carbonate salt and an acid is a classic acid-base reaction that yields the corresponding salt (copper(II) methanesulfonate), water, and carbon dioxide. This is a clean and efficient method for preparing the salt.
-
-
Dissolution and Filtration: Continue stirring until the copper(II) carbonate has completely reacted and a clear blue solution is obtained. If any unreacted solid remains, filter the solution to remove impurities.
-
Crystallization: Transfer the resulting blue solution of copper(II) methanesulfonate to a clean beaker. Cover the beaker with perforated parafilm to allow for slow evaporation of the solvent at room temperature.
-
Causality: Slow evaporation is a crucial technique for growing large, well-defined single crystals. Rapid evaporation often leads to the formation of polycrystalline powder, which is unsuitable for single-crystal X-ray diffraction.
-
-
Crystal Harvesting: After several days to a week, well-formed, blue, plate-like crystals of copper(II) methanesulfonate tetrahydrate will form. Carefully harvest the crystals from the mother liquor and dry them on filter paper.
Crystal Structure Analysis by Single-Crystal X-ray Diffraction
The definitive determination of the crystal structure of copper(II) methanesulfonate tetrahydrate was accomplished through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise measurement of the positions of atoms within a crystal lattice, providing a three-dimensional map of the molecule and its packing in the solid state.
Crystallographic Data
The crystal structure of tetra-aqua-bis(methanesulfonato-O)-copper(II), [Cu(CH₃SO₃)₂(H₂O)₄], has been determined to be isostructural with its iron(II) and zinc(II) analogues[2]. The compound crystallizes in the monoclinic space group P2₁/c.
| Parameter | Value |
| Chemical Formula | C₂H₁₄CuO₁₀S₂ |
| Formula Weight | 329.82 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 7.625(3) Å |
| b | 7.218(3) Å |
| c | 10.510(4) Å |
| β | 108.91(3)° |
| Volume | 547.1(4) ų |
| Z | 2 |
| Calculated Density | 2.00 g/cm³ |
Molecular Structure and Coordination Environment
The crystal structure of copper(II) methanesulfonate tetrahydrate consists of discrete, centrosymmetric molecules of [Cu(CH₃SO₃)₂(H₂O)₄]. The copper(II) ion is located at a center of symmetry and exhibits a tetragonally distorted octahedral coordination geometry.
-
Equatorial Plane: The equatorial positions of the octahedron are occupied by the oxygen atoms of four water molecules, forming a square-planar [Cu(H₂O)₄]²⁺ unit.
-
Axial Positions: The axial positions are occupied by one oxygen atom from each of the two methanesulfonate anions.
This coordination arrangement is a classic example of the Jahn-Teller effect, which is commonly observed in octahedral copper(II) complexes due to the d⁹ electronic configuration of the Cu²⁺ ion. This effect leads to an elongation of the axial bonds compared to the equatorial bonds.
Table of Selected Bond Distances and Angles:
| Bond | Distance (Å) | Angle | Degree (°) |
| Cu–O(water) | 1.957(2) | O(water)–Cu–O(water) | 90.5(1) |
| Cu–O(sulfonate) | 2.435(2) | O(water)–Cu–O(sulfonate) | 88.9(1) |
| S–O(coord) | 1.458(2) | ||
| S–O(uncoord) | 1.445(2) | ||
| S–C | 1.755(3) |
Supramolecular Assembly and Hydrogen Bonding
The discrete [Cu(CH₃SO₃)₂(H₂O)₄] molecules are interconnected in the crystal lattice through an extensive network of hydrogen bonds. The hydrogen atoms of the coordinated water molecules act as donors, forming hydrogen bonds with the uncoordinated oxygen atoms of the methanesulfonate groups of neighboring molecules. This hydrogen bonding network links the individual complex molecules into a three-dimensional supramolecular architecture, contributing significantly to the stability of the crystal structure.
Structural Comparison with Anhydrous Copper(II) Sulfate
While the crystal structure of anhydrous copper(II) methanesulfonate has not been extensively reported, a comparison with the well-known structure of anhydrous copper(II) sulfate (CuSO₄) can provide valuable insights. Anhydrous CuSO₄ features a polymeric structure where each copper(II) ion is octahedrally coordinated by six oxygen atoms from six different sulfate anions[3]. This contrasts sharply with the discrete molecular structure of copper(II) methanesulfonate tetrahydrate. The presence of water molecules in the latter facilitates the formation of a molecular crystal with a distinct hydrogen-bonding network, which is absent in the anhydrous sulfate. It is plausible that anhydrous copper(II) methanesulfonate would also adopt a polymeric structure, with the methanesulfonate anions bridging the copper(II) centers.
Polymorphism in Copper(II) Complexes
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in coordination compounds[4]. The different polymorphs of a substance can exhibit distinct physical and chemical properties. While multiple polymorphs of copper(II) methanesulfonate have not been definitively characterized, it is conceivable that different crystalline forms could be obtained under varying crystallization conditions, such as temperature, solvent, and the presence of impurities. The study of polymorphism in copper(II) complexes is an active area of research, as the ability to control the crystalline form can lead to materials with tailored properties[5].
Conclusion and Future Outlook
This technical guide has provided a detailed examination of the crystal structure of copper(II) methanesulfonate, with a particular focus on its tetrahydrated form. The key structural features, including the distorted octahedral coordination of the copper(II) ion and the extensive hydrogen-bonding network, have been elucidated. This fundamental understanding of the solid-state structure of copper(II) methanesulfonate is crucial for rationalizing its properties and for the targeted design of new materials and applications.
Future research in this area could focus on several key aspects:
-
Synthesis and characterization of anhydrous copper(II) methanesulfonate: A definitive determination of its crystal structure would provide a more complete understanding of the structural landscape of this compound.
-
Investigation of potential polymorphism: A systematic study of the crystallization of copper(II) methanesulfonate under various conditions could lead to the discovery of new polymorphic forms with unique properties.
-
Computational modeling: Density functional theory (DFT) calculations could be employed to further probe the electronic structure and bonding within copper(II) methanesulfonate and to predict the properties of yet-to-be-synthesized polymorphs.
By continuing to explore the rich structural chemistry of copper(II) methanesulfonate, researchers can unlock its full potential in a wide range of scientific and technological fields.
References
A Technical Guide to the Thermal Decomposition Profile of Hydrated Copper(II) Methanesulfonate
An In-depth Technical Guide:
Abstract: This technical guide provides a comprehensive examination of the thermal decomposition profile of hydrated copper(II) methanesulfonate, Cu(CH₃SO₃)₂·nH₂O. Intended for researchers, materials scientists, and professionals in drug development, this document details the synthesis, characterization, and multi-stage thermal degradation pathway of this organometallic compound. We will explore the causality behind the experimental design, focusing on Simultaneous Thermal Analysis (TGA-DSC) as the core analytical technique. The guide presents a detailed, step-by-step protocol, data interpretation, and a proposed decomposition mechanism, grounded in authoritative references. The objective is to equip the reader with the foundational knowledge and practical methodology to confidently assess the thermal stability and behavior of this and similar hydrated metal salts.
Introduction: The Significance of Thermal Stability
Copper(II) methanesulfonate, the copper salt of methanesulfonic acid, is a compound of increasing interest in fields ranging from catalysis to electroplating. It often exists in a hydrated form, most commonly as copper(II) methanesulfonate tetrahydrate, Cu(CH₃SO₃)₂·4H₂O.[1] The water molecules within the crystal lattice, or "waters of hydration," are not merely passive occupants; they are integral to the salt's crystalline structure and chemical properties.[2]
For any application involving heating, storage, or formulation, understanding the thermal stability of this compound is paramount. The temperatures at which it releases water, decomposes, and transforms into its final oxide form dictate its processing parameters and shelf-life. In pharmaceutical development, where it might act as a catalyst or intermediate, unintended degradation due to thermal stress can lead to impurities and compromised efficacy. This guide provides the scientific framework for elucidating this critical thermal profile.
Foundational Step: Synthesis of the Hydrated Salt
A robust analysis begins with a well-characterized starting material. The synthesis of hydrated copper(II) methanesulfonate is typically achieved through a straightforward acid-base neutralization reaction, which offers high purity and yield.
Causality in Synthesis: Why Copper(II) Carbonate?
The choice of a basic copper salt, such as copper(II) carbonate (CuCO₃), is deliberate.[3][4] Methanesulfonic acid (CH₃SO₃H) is a strong acid. Reacting it with CuCO₃ results in the formation of the desired copper(II) methanesulfonate salt, water, and carbon dioxide gas. The effervescence of CO₂ provides a clear visual endpoint for the reaction and helps drive it to completion, according to Le Châtelier's principle. This method avoids the introduction of competing anions, such as chlorides or nitrates, that could interfere with the subsequent thermal analysis.
Experimental Protocol: Laboratory-Scale Synthesis
-
Reagent Preparation: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, prepare a dilute solution of methanesulfonic acid by adding it to deionized water (e.g., a 1:3 v/v ratio).
-
Reaction: While stirring, slowly add small portions of basic copper(II) carbonate powder to the acid solution. Addition should be gradual to control the effervescence.
-
Completion: Continue adding the copper carbonate until no more gas evolves upon addition, indicating the complete neutralization of the acid. A slight excess of the carbonate ensures all the acid is consumed.
-
Digestion: Gently heat the solution (e.g., to 60-70°C) and stir for approximately one hour to ensure the reaction is complete and to dissolve any remaining unreacted starting material.
-
Filtration: Filter the warm solution using a Büchner funnel to remove any excess copper carbonate and other insoluble impurities.
-
Crystallization: Transfer the clear, blue filtrate to a crystallizing dish. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined blue crystals of hydrated copper(II) methanesulfonate.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash them sparingly with cold deionized water, and allow them to air-dry to a constant weight. Do not oven-dry at high temperatures, as this will prematurely initiate dehydration.
Core Methodology: Simultaneous Thermal Analysis (TGA-DSC)
To comprehensively map the thermal decomposition, Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC) is the instrument of choice.[5] This powerful technique provides two simultaneous data streams from a single sample:
-
TGA: Measures the change in mass as a function of temperature.[6]
-
DSC: Measures the heat flow into or out of the sample compared to a reference, identifying endothermic (heat-absorbing) and exothermic (heat-releasing) events.[2]
The Synergy of TGA-DSC: A Self-Validating System
Employing TGA and DSC simultaneously is fundamentally more robust than separate analyses. It provides an unambiguous correlation between mass loss events and their energetic nature. For instance, a mass loss accompanied by an endothermic peak is characteristic of dehydration or melting, while a mass loss with an exothermic peak in an air atmosphere strongly suggests oxidative decomposition.[7][8]
This synergy creates a self-validating protocol. The theoretical mass percentage of water in Cu(CH₃SO₃)₂·4H₂O can be calculated stoichiometrically and compared directly to the mass loss measured by TGA. A close match validates both the identity of the starting material and the accuracy of the instrument.
References
- 1. JP2011184343A - Method for producing organic copper (ii) sulfonate - Google Patents [patents.google.com]
- 2. thermalsupport.com [thermalsupport.com]
- 3. Copper methane sulfonate | 54253-62-2 | Benchchem [benchchem.com]
- 4. Copper(II) trifluoromethanesulfonate:Uses,Preparation and Precautions_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. posters.unh.edu [posters.unh.edu]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic study on the thermal decomposition of copper(II) oxalate - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
Navigating the Synthesis and Application of 2,4-Diamino-6-chloropyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diamino-6-chloropyrimidine, bearing the CAS number 156-83-2, is a pivotal heterocyclic organic compound.[1][2][3] Its structure, characterized by a pyrimidine core with two amino groups and a chlorine atom, makes it a versatile building block in medicinal chemistry and pharmaceutical development.[1][4] This guide provides an in-depth exploration of its chemical properties, synthesis, and critical role as an intermediate in the creation of various biologically active molecules, most notably as a key precursor to the hair growth drug, Minoxidil.[4]
Chemical Identity and Properties
A thorough understanding of the physicochemical properties of 2,4-Diamino-6-chloropyrimidine is fundamental to its effective application in research and development.
| Property | Value |
| CAS Number | 156-83-2 |
| Molecular Formula | C₄H₅ClN₄ |
| Molecular Weight | 144.56 g/mol [3][4][5] |
| Appearance | White to off-white crystalline powder[4] |
| Melting Point | 199-202 °C[4] |
| Boiling Point | 438.3±48.0 °C at 760 mmHg[4] |
| Solubility | Soluble in water, with greater solubility in organic solvents like ethanol and methanol.[4] |
| Density | 1.564 g/cm³[4] |
Chemical Structure:
The structural arrangement of 2,4-Diamino-6-chloropyrimidine is key to its reactivity. The electron-donating amino groups and the electron-withdrawing chlorine atom on the pyrimidine ring influence its chemical behavior, particularly in nucleophilic substitution reactions.
Caption: Chemical structure of 2,4-Diamino-6-chloropyrimidine.
Synthesis Protocols
The preparation of 2,4-Diamino-6-chloropyrimidine is a well-established process in organic synthesis, typically starting from 2,4-diamino-6-hydroxypyrimidine.
Chlorination of 2,4-Diamino-6-hydroxypyrimidine
A common and effective method for the synthesis of 2,4-Diamino-6-chloropyrimidine involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride (POCl₃).[6]
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, 2,4-diamino-6-hydroxypyrimidine is suspended in phosphorus oxychloride.
-
Heating: The mixture is heated, for instance, at 97°C for 17 hours, with constant stirring.[6]
-
Quenching: The reaction mixture is then carefully and slowly added to ice water to quench the reaction.
-
Hydrolysis: The resulting solution is heated to approximately 90°C for about an hour to facilitate hydrolysis.[6]
-
Neutralization and Extraction: The pH of the solution is adjusted to 8 with a base such as sodium hydroxide (NaOH). The product is then extracted using an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are dried, filtered, and concentrated to yield the final product, 2,4-Diamino-6-chloropyrimidine, typically as a white solid.[6]
This process is known to produce the target compound in good yield, often around 85%, without the need for chromatographic purification.[6]
Caption: Workflow for the synthesis of 2,4-Diamino-6-chloropyrimidine.
Applications in Drug Development
2,4-Diamino-6-chloropyrimidine is a valuable intermediate in the synthesis of a range of pharmaceutical compounds due to its reactive nature.[4]
Intermediate in Minoxidil Synthesis
The most prominent application of 2,4-Diamino-6-chloropyrimidine is as a crucial intermediate in the production of Minoxidil, a widely used medication for the treatment of androgenetic alopecia.[4]
Building Block for Biologically Active Compounds
Beyond Minoxidil, its structure serves as a scaffold for the development of various pyrimidine-based compounds with diverse biological activities.[4] The presence of two amino groups and a reactive chlorine atom allows for further chemical modifications, making it a versatile starting material for creating libraries of compounds for drug discovery screening.[4]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2,4-Diamino-6-chloropyrimidine.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2,4-Diamino-6-chloropyrimidine is a cornerstone intermediate in the synthesis of various pharmaceuticals, most notably Minoxidil. Its well-defined chemical properties and established synthesis protocols make it an indispensable tool for researchers and professionals in the field of drug development. A comprehensive understanding of its chemistry and handling is paramount for its safe and effective utilization in the pursuit of novel therapeutic agents.
References
- 1. CAS 156-83-2: 2,4-Diamino-6-chloropyrimidine | CymitQuimica [cymitquimica.com]
- 2. 4-Chloro-2,6-diaminopyrimidine [webbook.nist.gov]
- 3. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 5. GSRS [precision.fda.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physical Properties of Copper Methane Sulfonate Aqueous Solutions
Foreword: The Unseen Backbone of Modern Electronics
In the intricate world of advanced materials and chemical processing, certain compounds, while not household names, form the very bedrock of technological progress. Copper (II) methane sulfonate, Cu(CH₃SO₃)₂, is one such unassuming yet critical chemical. Its aqueous solutions are pivotal in high-speed copper electroplating, a cornerstone of the electronics industry for manufacturing printed circuit boards (PCBs) and integrated circuit interconnects. The exceptional quality and performance of these components are inextricably linked to the physical properties of the plating bath. This guide provides a comprehensive exploration of these properties, offering researchers, scientists, and drug development professionals a detailed understanding of the causality behind experimental choices and the self-validating systems required for robust process control.
The Crucial Role of Physical Properties in Electrodeposition
The success of copper electroplating from a methane sulfonate bath is a delicate interplay of chemistry and physics. The physical characteristics of the electrolyte solution directly govern the mass transport of copper ions to the cathode, the uniformity of the deposited layer, and the overall efficiency and stability of the process. A thorough understanding of properties such as density, viscosity, conductivity, solubility, and thermal stability is therefore not merely academic; it is a prerequisite for process optimization, quality control, and the development of next-generation electronic devices.
Density: The Foundation of Mass Transport
The density of the plating bath, a measure of its mass per unit volume, is a fundamental parameter that influences several aspects of the electroplating process. Variations in density can affect the hydrodynamic conditions within the plating cell, influencing the thickness of the diffusion layer and, consequently, the rate of copper deposition.
Table 1: Density of Copper Methane Sulfonate
| Property | Value | Temperature (°C) |
| Density (solid) | 1.88 g/cm³ | 20 |
Causality in Experimental Choices:
Precise control of density is crucial for maintaining consistent plating conditions. In industrial settings, density measurements serve as a rapid and reliable method for monitoring the concentration of the electrolyte solution.[2] Any deviation from the target density can indicate water loss through evaporation or an imbalance in the concentration of the copper salt, necessitating corrective action to ensure uniform plating results.
Experimental Protocol: Density Measurement
A straightforward and accurate method for determining the density of this compound aqueous solutions is through the use of a digital density meter or a hydrometer.[3]
Methodology: Digital Density Meter
-
Calibration: Calibrate the digital density meter with deionized water of a known temperature and density.
-
Sample Preparation: Ensure the this compound solution is at a constant, known temperature. Temperature control is critical as density is temperature-dependent.
-
Measurement: Introduce the solution into the measuring cell of the density meter, ensuring no air bubbles are present.
-
Reading: Record the density reading directly from the instrument's display. The instrument will typically provide temperature-compensated values.
Methodology: Hydrometer
-
Sample Preparation: Place a sufficient volume of the this compound solution in a graduated cylinder that is wider and taller than the hydrometer.
-
Measurement: Gently immerse the hydrometer into the solution, allowing it to float freely.
-
Reading: Read the density value from the scale at the point where the surface of the liquid intersects the stem of the hydrometer. Ensure the reading is taken at eye level to avoid parallax error.
References
A Preliminary Investigation of Copper(II) Methanesulfonate in Organic Synthesis: A Technical Guide
Abstract
Copper(II) methanesulfonate, Cu(CH₃SO₃)₂, is emerging as a versatile and efficient catalyst in modern organic synthesis. This technical guide provides an in-depth exploration of its applications, moving beyond a simple recitation of protocols to offer insights into the causality of experimental choices and the underlying mechanistic principles. We will delve into key transformations where copper(II) methanesulfonate demonstrates significant utility, including cross-coupling reactions, the synthesis of sulfonylated heterocycles, C-H activation, and cyclization reactions. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique properties of this powerful catalyst in their synthetic endeavors.
Introduction: The Merits of Copper(II) Methanesulfonate
The pursuit of sustainable and economical catalytic systems has brought earth-abundant metals like copper to the forefront of synthetic chemistry.[1] Within the diverse landscape of copper catalysts, copper(II) methanesulfonate offers a compelling combination of properties. The methanesulfonate anion, being the conjugate base of a strong acid, is a poor nucleophile and a good leaving group. This enhances the Lewis acidity of the Cu(II) center compared to, for instance, copper(II) acetate, facilitating a range of transformations.[2] Furthermore, its high solubility in various organic solvents and even aqueous media, coupled with its relative stability, makes it a practical and versatile choice for a multitude of reaction conditions.[3] This guide will explore the practical application of these properties in several key classes of organic reactions.
Carbon-Heteroatom Bond Formation: The Chan-Lam and Ullmann Couplings
The construction of carbon-heteroatom bonds is a cornerstone of pharmaceutical and materials chemistry. Copper-catalyzed cross-coupling reactions, particularly the Chan-Lam and Ullmann condensations, offer powerful alternatives to palladium-catalyzed methods.[1][4][5][6][7][8][9][10]
The Chan-Lam Coupling: A Mild Approach to C-N and C-O Bonds
The Chan-Lam coupling enables the formation of C-N and C-O bonds by coupling aryl boronic acids with amines or alcohols. A key advantage of this reaction is that it can often be conducted at room temperature and is open to the air, utilizing atmospheric oxygen as the terminal oxidant.[4][6][11]
Mechanistic Insights: The catalytic cycle of the Chan-Lam coupling is generally believed to involve a Cu(II)/Cu(III)/Cu(I) cycle. The reaction is initiated by the transmetalation of the aryl group from the boronic acid to the Cu(II) center. This is followed by coordination of the amine or alcohol nucleophile. A subsequent reductive elimination from a transient Cu(III) species forges the desired C-N or C-O bond and releases a Cu(I) species, which is then re-oxidized to Cu(II) by oxygen to complete the catalytic cycle.[6][11]
CuII [label="Cu(II)(CH₃SO₃)₂", fillcolor="#F1F3F4", style=filled]; ArBOH2 [label="ArB(OH)₂", shape=ellipse, fillcolor="#FFFFFF", style=filled]; NucH [label="R₂NH or ROH", shape=ellipse, fillcolor="#FFFFFF", style=filled]; ArCuII [label="Ar-Cu(II)-Nuc", fillcolor="#F1F3F4", style=filled]; ArCuIII [label="Ar-Cu(III)-Nuc", fillcolor="#F1F3F4", style=filled]; Product [label="Ar-Nuc", shape=ellipse, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; CuI [label="Cu(I)CH₃SO₃", fillcolor="#F1F3F4", style=filled];
CuII -> ArCuII [label=" + ArB(OH)₂ + NucH\n- 2CH₃SO₃H"]; ArCuII -> ArCuIII [label="Oxidation"]; ArCuIII -> Product [label="Reductive Elimination"]; ArCuIII -> CuI; CuI -> CuII [label="O₂ (air)\nReoxidation"]; }
Experimental Protocol: N-Arylation of Imidazole with Phenylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk flask under an atmosphere of air, add copper(II) methanesulfonate (0.1 mmol, 10 mol%), imidazole (1.0 mmol), and phenylboronic acid (1.2 mmol).
-
Solvent and Base: Add 5 mL of methanol as the solvent, followed by the addition of triethylamine (2.0 mmol) as the base.
-
Reaction Conditions: Stir the resulting mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired N-phenylimidazole.
The Ullmann Condensation: A Classic Revitalized
The Ullmann condensation is a classic copper-mediated reaction for the formation of C-O, C-N, and C-S bonds, typically from aryl halides.[5][8][9][10][12] While traditional Ullmann reactions often required harsh conditions, modern protocols with well-defined copper catalysts and ligands have significantly expanded their scope and utility.[9]
Mechanistic Considerations: The mechanism of the Ullmann condensation is thought to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction initiates with the oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III)-aryl intermediate. Subsequent coordination of the nucleophile (amine, alcohol, or thiol) followed by reductive elimination yields the desired product and regenerates the Cu(I) catalyst.[5][8][12]
CuI [label="Cu(I) Species", fillcolor="#F1F3F4", style=filled]; ArX [label="Ar-X", shape=ellipse, fillcolor="#FFFFFF", style=filled]; ArCuIII_X [label="Ar-Cu(III)-X", fillcolor="#F1F3F4", style=filled]; NucH [label="R₂NH, ROH, or RSH", shape=ellipse, fillcolor="#FFFFFF", style=filled]; ArCuIII_Nuc [label="Ar-Cu(III)-Nuc", fillcolor="#F1F3F4", style=filled]; Product [label="Ar-Nuc", shape=ellipse, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];
CuI -> ArCuIII_X [label="+ Ar-X\nOxidative Addition"]; ArCuIII_X -> ArCuIII_Nuc [label="+ NucH\n- HX"]; ArCuIII_Nuc -> Product [label="Reductive Elimination"]; ArCuIII_Nuc -> CuI; }
Synthesis of Sulfonylated Heterocycles
Sulfonyl-containing heterocycles are prevalent motifs in medicinal chemistry. Copper catalysis provides efficient routes to these valuable compounds.
Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles
A powerful application of copper catalysis is in the three-component reaction of aromatic ketones, sodium sulfinates, and azides to furnish 4-sulfonyl-1,5-disubstituted-1,2,3-triazoles.[13][14] This reaction proceeds via a sequential aerobic copper-catalyzed oxidative sulfonylation and a Dimroth azide-enolate cycloaddition.[13][14]
Experimental Protocol: Synthesis of 1,5-Diphenyl-4-(p-tolylsulfonyl)-1H-1,2,3-triazole
-
Reaction Setup: In a round-bottom flask, combine acetophenone (0.50 mmol), sodium p-toluenesulfinate (1.00 mmol), copper(II) methanesulfonate (0.05 mmol, 10 mol%), and N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.05 mmol, 10 mol%).
-
Solvent and Reagents: Add 2 mL of DMSO, followed by phenyl azide (0.75 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.00 mmol).
-
Reaction Conditions: Stir the mixture at room temperature under an air atmosphere for 24 hours.
-
Workup: Pour the reaction mixture into 20 mL of water and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After removing the solvent under reduced pressure, purify the residue by flash column chromatography to yield the desired product.[13]
| Entry | Ketone | Sulfinate | Azide | Yield (%) |
| 1 | Acetophenone | Sodium p-toluenesulfinate | Phenyl azide | 89 |
| 2 | 4'-Methoxyacetophenone | Sodium p-toluenesulfinate | Phenyl azide | 85 |
| 3 | Acetophenone | Sodium methanesulfinate | Phenyl azide | 85 |
| 4 | Acetophenone | Sodium p-toluenesulfinate | Benzyl azide | 78 |
| Data adapted from a similar system using CuCl₂.[13] |
Synthesis of Benzothiophenes
Copper-catalyzed methodologies have been developed for the synthesis of benzothiophenes, which are important scaffolds in pharmaceuticals.[15][16][17][18][19] One such approach involves the reaction of (2-iodobenzyl)triphenylphosphonium bromide with thiocarboxylic acids in the presence of a copper catalyst.[15][19]
Substrates [label="o-Iodoaryl Precursor +\nRCOSH", shape=ellipse, fillcolor="#FFFFFF", style=filled]; Cu_Catalyst [label="Cu(II)(CH₃SO₃)₂", fillcolor="#F1F3F4", style=filled]; Intermediate [label="Ullmann C-S Coupling\nIntermediate", fillcolor="#F1F3F4", style=filled]; Product [label="Benzothiophene", shape=ellipse, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];
Substrates -> Intermediate [label="Cu-catalyzed\nUllmann Coupling"]; Intermediate -> Product [label="Intramolecular\nCyclization"]; Cu_Catalyst -> Intermediate [style=dotted]; }
C-H Activation and Sulfonylation
The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. Copper catalysis has emerged as a powerful tool for C-H sulfonylation, offering a more sustainable alternative to precious metal catalysts.[3][20][21][22][23]
Mechanistic Pathway: In a representative example, the C-H sulfonylation of benzylamines can be achieved using a dual catalytic system of a copper(II) salt and a transient directing group (TDG), such as 2-hydroxynicotinaldehyde.[21][22][23] The benzylamine first condenses with the TDG to form an imine, which then coordinates to the Cu(II) center. This is followed by a concerted metalation-deprotonation step to form a cupracycle. This intermediate then reacts with a sulfonyl radical (generated from a sulfinate salt and an oxidant) to afford a Cu(III) species, which undergoes reductive elimination to give the sulfonylated product and a Cu(I) species. The Cu(I) is then reoxidized to complete the catalytic cycle.[21][22][23]
Experimental Protocol: C-H Sulfonylation of 3-Methoxybenzylamine
-
Reaction Setup: To an oven-dried vial, add copper(II) methanesulfonate (0.02 mmol, 10 mol%), 2-hydroxynicotinaldehyde (0.05 mmol, 25 mol%), sodium p-toluenesulfinate (0.2 mmol), and manganese(IV) oxide (0.4 mmol).
-
Reagents and Solvent: Add 3-methoxybenzylamine (0.3 mmol) and 1 mL of hexafluoroisopropanol (HFIP).
-
Reaction Conditions: Seal the vial and stir the mixture at 100 °C for 16 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash chromatography on silica gel to obtain the desired γ-sulfonyl amine.
| Entry | Benzylamine | Sulfinate Salt | Yield (%) |
| 1 | 3-Methoxybenzylamine | Sodium p-toluenesulfinate | 88 |
| 2 | 3-Fluorobenzylamine | Sodium p-toluenesulfinate | 86 |
| 3 | 4-Bromobenzylamine | Sodium p-toluenesulfinate | 71 |
| 4 | 3-Methoxybenzylamine | Sodium methanesulfinate | 75 |
| Data adapted from a similar system using Cu(OAc)₂.[21][23] |
Cyclization and Esterification Reactions
Cyclization of Allenes
Copper(II) salts can promote the intramolecular cyclization of allenols and allenylsulfonamides to afford functionalized heterocycles.[2][24][25][26][27] In these reactions, the copper(II) species can act as a promoter, an oxidant, and a source of a nucleophile (e.g., carboxylate).[2][26]
Proposed Mechanism: The reaction is thought to proceed via coordination of the heteroatom (N or O) to the Cu(II) center, followed by a diastereoselective cis-aminocupration or cis-oxycupration across the allene. This forms a vinylcopper(II) intermediate, which can be oxidized to a vinylcopper(III) species. Reductive elimination involving a carboxylate ligand on the copper center then furnishes the vinyl ester product.[2]
Esterification of Carboxylic Acids
Copper(II) methanesulfonate has been shown to be an effective and reusable catalyst for the esterification of carboxylic acids with alcohols.[28][29][30][31][32] This transformation is fundamental in organic synthesis.
Experimental Protocol: Esterification of Benzoic Acid with Methanol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzoic acid (10 mmol), methanol (50 mL), and copper(II) methanesulfonate (0.5 mmol, 5 mol%).
-
Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Workup: After cooling to room temperature, remove the excess methanol under reduced pressure. Dilute the residue with 50 mL of diethyl ether and wash with saturated aqueous sodium bicarbonate (2 x 25 mL) and brine (25 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the methyl benzoate product. The catalyst can often be recovered from the aqueous phase.[29]
Conclusion
Copper(II) methanesulfonate is a highly promising catalyst for a range of important transformations in organic synthesis. Its Lewis acidity, stability, and solubility profile make it a valuable tool for reactions such as C-N, C-O, and C-S bond formation, the synthesis of complex heterocycles, C-H functionalization, and esterification. The protocols and mechanistic insights provided in this guide are intended to serve as a foundation for researchers to explore and expand the applications of this versatile and economical catalyst. As the field of sustainable chemistry continues to grow, the role of copper(II) methanesulfonate and related earth-abundant metal catalysts is poised to become even more significant.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper(II)-Promoted Cyclization/Difunctionalization of Allenols and Allenylsulfonamides: Synthesis of Heterocycle-Functionalized Vinyl Carboxylate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed sulfonylation of alkenes with CH3SSO3Na - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 11. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner [organic-chemistry.org]
- 16. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. Benzothiophene synthesis [organic-chemistry.org]
- 19. Copper-catalyzed synthesis of benzo[b]thiophenes and benzothiazoles using thiocarboxylic acids as a coupling partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Copper(II)-Catalyzed Direct Sulfonylation of C(sp(2))-H Bonds with Sodium Sulfinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. chemrxiv.org [chemrxiv.org]
- 23. chemrxiv.org [chemrxiv.org]
- 24. Thieme E-Books & E-Journals [thieme-connect.de]
- 25. mdpi.com [mdpi.com]
- 26. Copper(II)-Promoted Cyclization/Difunctionalization of Allenols and Allenylsulfonamides: Synthesis of Heterocycle-Functionalized Vinyl Carboxylate Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. [2+2+1] Cyclization of allenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 28. US20130053600A1 - Method for preparing a carboxylic acid ester - Google Patents [patents.google.com]
- 29. researchgate.net [researchgate.net]
- 30. masterorganicchemistry.com [masterorganicchemistry.com]
- 31. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]
- 32. mdpi.com [mdpi.com]
The Pivotal Role of the Methanesulfonate Anion in Copper Complex Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The methanesulfonate anion, often termed mesylate (CH₃SO₃⁻), has emerged as a crucial component in the field of coordination chemistry, particularly in the development of novel copper complexes. Frequently regarded as a weakly coordinating anion, its true role is far more nuanced, extending from being a simple counterion to actively participating in the primary coordination sphere of the copper center. This guide provides an in-depth exploration of the methanesulfonate anion's function in copper complexes, synthesizing field-proven insights with foundational scientific principles. We will delve into its coordination behavior, influence on structural diversity, and resulting impact on the spectroscopic, magnetic, and catalytic properties of these fascinating compounds. This document is intended to serve as a comprehensive resource for researchers navigating the synthesis, characterization, and application of copper-methanesulfonate systems.
The Methanesulfonate Anion: More Than a Spectator
The methanesulfonate anion is the conjugate base of methanesulfonic acid (MSA), a strong organic acid.[1][2] Its utility in coordination chemistry stems from its perceived status as a "weakly coordinating anion" (WCA).[3][4] Unlike strongly coordinating anions like chloride or acetate, the mesylate's charge is delocalized over three oxygen atoms, reducing its nucleophilicity and lability. This property is highly desirable as it can stabilize cationic metal complexes without passivating the metal center, leaving coordination sites available for catalysis or interaction with other substrates.[3][4]
However, to treat methanesulfonate as a mere spectator ion is an oversimplification. It possesses a rich coordination chemistry with copper, capable of adopting various binding modes that directly influence the final complex's geometry, dimensionality, and reactivity. Understanding this versatility is key to rationally designing copper complexes with tailored properties.
Coordination Versatility
The methanesulfonate anion can coordinate to a copper center through one, two, or even three of its oxygen atoms, leading to monodentate, chelating bidentate, or bridging modes. This flexibility allows for the formation of a wide array of molecular architectures, from simple mononuclear species to complex coordination polymers.
Caption: Versatile coordination modes of the methanesulfonate anion with copper centers.
Synthesis of Copper-Methanesulfonate Complexes
The preparation of copper-methanesulfonate complexes can be achieved through several synthetic routes, the choice of which depends on the desired product's purity, hydration state, and the available starting materials.[5][6] Common methods include the direct reaction of a copper source with methanesulfonic acid or the salt metathesis from other copper salts.
Experimental Protocol: Direct Synthesis of Copper(II) Methanesulfonate
This protocol describes a common and straightforward method for synthesizing copper(II) methanesulfonate solution, a precursor for many coordination complexes.[5]
Objective: To prepare an aqueous solution of copper(II) methanesulfonate from copper metal and methanesulfonic acid.
Materials:
-
Copper metal (powder or strips)
-
Methanesulfonic acid (MSA), typically 70% aqueous solution
-
Deionized water
-
Reaction vessel (e.g., three-neck round-bottom flask)
-
Heating mantle with magnetic stirrer
-
Condenser
-
Thermometer
Procedure:
-
Preparation: In a well-ventilated fume hood, charge the reaction vessel with a pre-weighed amount of copper metal.
-
Acid Addition: Carefully add the stoichiometric amount or a slight excess of methanesulfonic acid solution to the reaction vessel.[5]
-
Reaction Setup: Equip the flask with a magnetic stir bar, a condenser, and a thermometer.
-
Heating and Stirring: Begin stirring the mixture and heat to approximately 85°C.[5] This temperature is chosen to facilitate the reaction without aggressively boiling the aqueous solution. The dissolution of copper is an oxidative process and may be slow; the presence of an oxidant like air or hydrogen peroxide can accelerate it.
-
Dissolution: Maintain the temperature and continue stirring until all the copper metal has dissolved. The reaction is complete when a clear, blue solution is formed, indicating the presence of the hydrated copper(II) ion, [Cu(H₂O)₆]²⁺.[7]
-
Purification (Optional): If starting from impure copper, the resulting solution can be filtered to remove any insoluble impurities.
-
Crystallization (Optional): To obtain solid copper(II) methanesulfonate tetrahydrate (Cu(CH₃SO₃)₂·4H₂O), the solution can be concentrated by slow evaporation.[8] Cooling the concentrated solution, potentially in an ice bath, will induce crystallization.[9] The resulting crystals can be collected by filtration, washed with a small amount of cold deionized water, and dried.
Caption: Workflow for the direct synthesis of aqueous copper(II) methanesulfonate.
Structural, Spectroscopic, and Magnetic Properties
The physical properties of copper-methanesulfonate complexes are intrinsically linked to the coordination environment of the copper ion, which the mesylate anion helps to define.
Structural Diversity
The flexible coordinating ability of the methanesulfonate anion gives rise to a remarkable structural diversity in its copper complexes. Depending on the stoichiometry, solvent, and presence of other ligands, structures can range from:
-
Mononuclear Complexes: Where a central copper ion is coordinated by one or more mesylate anions and other ligands, often resulting in square-planar or tetragonally distorted octahedral geometries.[10][11]
-
Dinuclear and Polynuclear Complexes: The mesylate anion can act as a bridge between two or more copper centers. This is common in "paddle-wheel" type structures where four carboxylate-like bridges span two metal ions.[12] This bridging can lead to interesting magnetic interactions between the copper centers.[13]
-
Coordination Polymers: In the absence of strongly coordinating terminal ligands, the mesylate can bridge copper ions in one, two, or three dimensions, forming extended network structures.[14]
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the structure and bonding in these complexes.
-
Infrared (IR) Spectroscopy: IR spectroscopy is particularly powerful for probing the coordination mode of the methanesulfonate anion. The S=O and S-O stretching vibrations are sensitive to coordination. In the free mesylate ion (C₃ᵥ symmetry), these bands appear around 1200-1280 cm⁻¹ and 1040-1060 cm⁻¹. Upon coordination to copper, the symmetry is lowered, which can cause these bands to split and shift, providing evidence of metal-anion interaction.[15]
-
Electronic (UV-Vis) Spectroscopy: For copper(II) complexes (d⁹ configuration), UV-Vis spectroscopy reveals broad, weak absorptions in the visible region (typically 600-900 nm). These correspond to d-d transitions, and the position and shape of these bands are indicative of the coordination geometry around the Cu(II) center.[11][16] For instance, a single broad band is often characteristic of a tetragonally distorted octahedral environment.[16]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: As Cu(II) is a paramagnetic S=1/2 ion, EPR is a highly sensitive technique for probing its electronic environment. The resulting g-values (g|| and g⊥) and hyperfine coupling constants (A|| and A⊥) provide detailed information about the geometry of the complex and the nature of the donor atoms in the coordination sphere.[10][17]
| Technique | Observable Feature | Information Deduced | Typical Range/Value |
| Infrared (IR) | S=O and S-O stretching vibrations | Coordination mode of the mesylate anion | Free: ~1250 & 1050 cm⁻¹; Coordinated: Splitting and shifting of bands[15] |
| UV-Vis | d-d transition bands | Coordination geometry of Cu(II) | 600-900 nm for distorted octahedral/square planar[11] |
| EPR | g-values (g | , g⊥) |
Table 1: Summary of key spectroscopic techniques for characterizing Cu(II)-methanesulfonate complexes.
Magnetic Properties
When methanesulfonate anions bridge two or more copper(II) centers, magnetic exchange interactions can occur between the paramagnetic ions. The nature and strength of this interaction (ferromagnetic or antiferromagnetic) depend on the geometry of the bridging pathway.[13] Magnetic susceptibility measurements over a range of temperatures can quantify this coupling, providing insight into the structural arrangement of the complex.[18][19][20] Antiferromagnetic coupling, where the electron spins on adjacent copper centers align in opposite directions, is common and results in a decrease in the effective magnetic moment as the temperature is lowered.[18]
Applications in Catalysis and Materials Science
The unique properties of copper-methanesulfonate complexes make them valuable in several applications.
Catalysis
The weakly coordinating nature of the methanesulfonate anion is a significant asset in catalysis. By occupying a coordination site reversibly, it can be easily displaced by a substrate molecule, freeing the copper center to perform its catalytic function. Copper methanesulfonate has been investigated as a Lewis acid catalyst in organic reactions such as esterifications. The high natural abundance and low cost of copper make these catalysts an attractive alternative to those based on precious metals.[21][22][23]
Caption: A simplified hypothetical catalytic cycle involving a copper-methanesulfonate complex.
Electroplating
Copper methanesulfonate is widely used in the electronics industry for high-speed copper electroplating. Solutions based on methanesulfonic acid offer several advantages over traditional sulfate or cyanide baths, including higher conductivity, greater solubility of copper methanesulfonate, and the ability to operate at higher current densities. This leads to faster and more uniform deposition of copper, which is critical for applications like manufacturing printed circuit boards and semiconductor interconnects.
Conclusion and Future Outlook
The methanesulfonate anion is a uniquely versatile component in the chemistry of copper complexes. Its role transcends that of a simple counterion, actively participating in the coordination sphere to dictate the structure, and consequently, the physicochemical properties of the resulting compound. From stabilizing reactive catalytic intermediates to enabling high-speed electrodeposition, the applications are both diverse and impactful.
Future research will likely focus on harnessing the subtle interplay between the mesylate anion and other ancillary ligands to design highly sophisticated copper complexes. Areas of promise include the development of new, environmentally benign catalysts for fine chemical synthesis[24], the creation of novel magnetic materials with tunable properties, and the formulation of copper-based agents for biomedical applications, where the controlled delivery of copper ions is paramount.[25][26][27][28] A thorough understanding of the fundamental principles outlined in this guide will be essential for any scientist or researcher aiming to innovate in this exciting and evolving field.
References
- 1. Methanesulfonate | CH3O3S- | CID 85257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reactive p-block cations stabilized by weakly coordinating anions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. The Interplay of Weakly Coordinating Anions and the Mechanical Bond: A Systematic Study of the Explicit Influence of Counterions on the Properties of (Pseudo)rotaxanes [mdpi.com]
- 5. Ithy - How to Make Copper Methanesulfonate [ithy.com]
- 6. wzukusers.storage.googleapis.com [wzukusers.storage.googleapis.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Structural characterization of copper(II) binding to α-synuclein: Insights into the bioinorganic chemistry of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Structural diversity and magnetic properties of copper(ii) quinaldinate compounds with amino alcohols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Multifunctional coordination polymers based on copper(i) and mercaptonicotinic ligands: synthesis, and structural, optical and electrical characterization - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 16. Synthesis, Crystal Structure, Spectroscopic Properties and Potential Biological Activities of Salicylate‒Neocuproine Ternary Copper(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. apps.dtic.mil [apps.dtic.mil]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Copper Coordination Compounds as Biologically Active Agents [mdpi.com]
- 27. Copper Complexation Screen Reveals Compounds with Potent Antibiotic Properties against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Copper complexation screen reveals compounds with potent antibiotic properties against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on the Biodegradability of Copper Methane Sulfonate: A Technical Guide
Foreword
The increasing use of organometallic compounds in various industrial processes, from electroplating to catalysis, necessitates a thorough understanding of their environmental fate. Copper methane sulfonate, a salt of methanesulfonic acid and copper, is one such compound that is gaining prominence. Its high solubility and conductivity make it an attractive alternative to traditional copper salts in several applications. However, its introduction into the environment, either through industrial effluent or other means, raises critical questions about its persistence and potential ecological impact. This technical guide provides an in-depth exploration of the initial studies on the biodegradability of this compound, offering a foundational understanding for researchers, scientists, and professionals in drug development and environmental science. We will delve into the distinct yet interconnected fates of its constituent ions—copper and methanesulfonate—and outline the established methodologies for assessing their biodegradation.
Deconstructing the Compound: Understanding the Environmental Fate of Copper and Methanesulfonate
To comprehend the biodegradability of this compound, it is imperative to consider the independent and interactive behavior of its two components: the copper cation (Cu²⁺) and the methanesulfonate anion (CH₃SO₃⁻).
The Environmental Trajectory of Copper
Copper, an essential micronutrient at low concentrations, can become toxic to aquatic life and other organisms at elevated levels.[1] Unlike organic compounds, copper does not biodegrade in the traditional sense; it is a persistent element that cycles through the environment.[2] Its environmental fate is primarily governed by its speciation, which is influenced by factors such as pH, the presence of organic matter, and water hardness.[2] Dissolved copper can be adsorbed onto suspended particles, incorporated into sediments, or taken up by organisms.[3] The bioavailability and toxicity of copper are highly dependent on its chemical form, with the free hydrated copper ion (Cu²⁺) generally being the most toxic species.[2] Therefore, assessing the environmental impact of this compound requires a thorough analysis of copper's partitioning and speciation in relevant environmental compartments.
The Biodegradation Pathway of Methanesulfonic Acid (MSA)
Methanesulfonic acid (MSA) is a strong organic acid that is considered to be readily biodegradable.[4] Experimental data has confirmed its biodegradability in accordance with OECD guidelines.[4] The microbial degradation of MSA is a crucial part of the natural sulfur cycle.[5][6] Certain specialized bacteria, particularly methylotrophs, can utilize MSA as a sole source of carbon and energy.[5][7] The initial and rate-limiting step in the aerobic biodegradation of MSA is catalyzed by the enzyme methanesulfonate monooxygenase.[5][7] This enzyme cleaves the carbon-sulfur bond, initiating a pathway that ultimately leads to the formation of carbon dioxide, sulfate, water, and biomass.[4][8]
The overall stoichiometry for the complete aerobic oxidation of MSA by bacteria is as follows:
CH₃SO₃⁻ + H⁺ + 2O₂ → CO₂ + H₂O + SO₄²⁻ + 2H⁺ [4]
This process is significant as it mineralizes the organic part of the molecule, converting it into benign inorganic substances. The lack of phosphorus in MSA means it does not contribute to eutrophication.[4]
Methodologies for Assessing Biodegradability: A Practical Guide
Standardized testing protocols are essential for evaluating the biodegradability of chemical substances in a reproducible and scientifically rigorous manner. The Organisation for Economic Co-operation and Development (OECD) has established a series of guidelines for this purpose.[9][10][11][12]
Ready Biodegradability Testing (OECD 301 Series)
The OECD 301 series of tests is designed to assess the "ready biodegradability" of chemicals, indicating their potential for rapid and complete degradation in an aerobic aqueous environment.[9][10][11] These tests are stringent and serve as a primary screening tool. A substance is generally considered readily biodegradable if it meets the following pass levels within a 28-day period and a 10-day window:
-
≥ 70% removal of Dissolved Organic Carbon (DOC) (e.g., OECD 301 A, 301 E)
-
≥ 60% of the theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO₂) production (e.g., OECD 301 B, 301 D, 301 F)[9][10]
The 10-day window begins when 10% of the substance has been degraded and is a critical criterion for demonstrating rapid biodegradation.[9]
2.1.1 Experimental Workflow for Ready Biodegradability Testing
The following diagram illustrates a generalized workflow for conducting a ready biodegradability test based on the OECD 301 guidelines.
Caption: Generalized workflow for OECD 301 ready biodegradability testing.
2.1.2 Detailed Protocol for OECD 301F: Manometric Respirometry Test
This method is frequently used and measures the oxygen consumed by the microbial population during the biodegradation of the test substance.
Objective: To determine the ready biodegradability of this compound by measuring oxygen consumption.
Materials:
-
Respirometer with temperature control
-
Mineral medium as specified in OECD 301
-
Inoculum (e.g., activated sludge from a domestic wastewater treatment plant)
-
Test substance: this compound
-
Reference substance: Sodium benzoate or another readily biodegradable compound
-
Control vessels (inoculum only)
Procedure:
-
Preparation of Mineral Medium: Prepare the mineral medium according to the OECD 301 guideline. This medium provides essential nutrients for the microorganisms.
-
Inoculum Preparation: Collect a fresh sample of activated sludge. Homogenize and, if necessary, pre-condition it to reduce endogenous respiration.
-
Test Setup:
-
Add a defined volume of mineral medium to each respirometer flask.
-
Add the inoculum to each flask.
-
Add the test substance to the test flasks at a concentration that provides sufficient carbon for measurement without being inhibitory.
-
Add the reference substance to the reference flasks.
-
The control flasks will contain only the mineral medium and inoculum.
-
-
Incubation: Seal the flasks and place them in the respirometer at a constant temperature (typically 20-24°C) in the dark for 28 days.
-
Data Collection: The respirometer will continuously measure the oxygen uptake in each flask.
-
Calculation of Biodegradation:
-
Calculate the theoretical oxygen demand (ThOD) for this compound.
-
The percentage of biodegradation is calculated as: % Biodegradation = (O₂ consumed by test substance - O₂ consumed by blank) / ThOD * 100
-
-
Validation: The test is considered valid if the reference substance shows >60% biodegradation within 14 days and the oxygen uptake in the blank control is within the specified range.
Analytical Techniques for Monitoring Biodegradation
Accurate analytical methods are crucial for tracking the disappearance of the parent compound and the appearance of metabolites.
2.2.1 Analysis of Methanesulfonic Acid
Ion chromatography (IC) is a robust and widely used technique for the analysis of MSA in various environmental matrices, including water.[6][13][14] High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or evaporative light scattering detection (ELSD) also provides high sensitivity and selectivity for MSA quantification.[15][16][17]
| Analytical Technique | Principle | Advantages | Disadvantages |
| Ion Chromatography (IC) | Separation of ions based on their affinity for an ion-exchange resin. | High selectivity for ionic species, good for complex matrices. | May require specific columns and eluents. |
| HPLC-MS | Separation by liquid chromatography followed by mass-based detection. | High sensitivity and specificity, allows for structural confirmation. | Higher instrument cost and complexity. |
| HPLC-ELSD | Universal detection based on light scattering of non-volatile analytes. | Does not require a chromophore, suitable for a wide range of compounds. | Lower sensitivity compared to MS, non-linear response. |
2.2.2 Analysis of Copper
The concentration of copper in aqueous samples is typically determined by atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS). These techniques offer high sensitivity and can measure total copper concentrations. To assess copper speciation, which is critical for understanding its bioavailability and toxicity, more advanced techniques such as anodic stripping voltammetry (ASV) or computational modeling may be employed.
Interpreting the Data: Synergistic and Antagonistic Effects
When evaluating the biodegradability of a salt like this compound, it is important to consider potential interactions between the cation and the anion.
-
Toxicity of Copper to Microorganisms: High concentrations of copper can be toxic to the microorganisms responsible for biodegradation.[18] This could potentially inhibit the degradation of methanesulfonate, even though MSA itself is readily biodegradable. It is crucial to conduct the biodegradability tests at non-inhibitory concentrations of copper. Preliminary toxicity screening tests can help determine the appropriate concentration range.
-
Acclimation of Microbial Populations: The microbial community in the inoculum may require a period of acclimation to effectively degrade MSA, especially if it has not been previously exposed to this compound. This is a key reason for the 10-day window criterion in the OECD 301 tests.
The following diagram illustrates the logical relationship between the components of this compound and the factors influencing its overall biodegradability assessment.
Caption: Factors influencing the biodegradability of this compound.
Future Research Directions
While initial assessments suggest that the methanesulfonate component of this compound is readily biodegradable, several areas warrant further investigation:
-
Biodegradation in Different Environmental Compartments: Studies should be expanded to include soil and sediment systems to provide a more comprehensive environmental risk assessment.[10]
-
Anaerobic Biodegradation: The fate of methanesulfonate under anaerobic conditions, which are prevalent in some environments like sediments, is less understood and requires further study.[5]
-
Chronic Ecotoxicity Studies: Long-term studies are needed to assess the potential chronic effects of low-level exposure to this compound on sensitive aquatic organisms.
-
Identification of Degrading Microorganisms: Isolating and characterizing the specific microbial species capable of degrading MSA can provide insights into the metabolic pathways and optimize bioremediation strategies.[5][7]
Conclusion
The assessment of the biodegradability of this compound is a multifaceted task that requires a clear understanding of the distinct environmental fates of its constituent ions. While methanesulfonic acid is known to be readily biodegradable by specific microbial pathways, the presence of copper introduces a critical variable due to its potential toxicity to microorganisms. Therefore, initial studies must be carefully designed to account for this potential inhibition. By employing standardized methodologies, such as the OECD 301 series, and utilizing precise analytical techniques, researchers can generate the robust data needed to perform a comprehensive environmental risk assessment. This foundational knowledge is crucial for ensuring the responsible use of this compound in various industrial applications and for developing effective environmental management strategies.
References
- 1. Toxicological effects of copper on bioaccumulation and mRNA expression of antioxidant, immune, and apoptosis-related genes in Chinese striped-necked turtle (Mauremys sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pesticidal copper (I) oxide: environmental fate and aquatic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Draft screening assessment - Copper and its compounds - Canada.ca [canada.ca]
- 4. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]
- 5. Microbial metabolism of methanesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US6063280A - Biodegradation of methanesulfonic acid - Google Patents [patents.google.com]
- 7. Metabolism of methanesulfonic acid involves a multicomponent monooxygenase enzyme [ouci.dntb.gov.ua]
- 8. Methanesulfonic Acid Degradation Pathway [eawag-bbd.ethz.ch]
- 9. contractlaboratory.com [contractlaboratory.com]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. researchgate.net [researchgate.net]
- 13. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 14. "Method optimisation and environmental analysis of methanesulfonic acid" by Thomas Levett [pearl.plymouth.ac.uk]
- 15. ELSD HPLC Method for Analysis of Methanesulfonic acid on Primesep B Column | SIELC Technologies [sielc.com]
- 16. researchgate.net [researchgate.net]
- 17. Development of a simple method for quantitation of methanesulfonic acid at low ppm level using hydrophilic interaction chromatography coupled with ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anaerobic biodegradability and methanogenic toxicity of key constituents in copper chemical mechanical planarization effluents of the semiconductor industry - PubMed [pubmed.ncbi.nlm.nih.gov]
Fundamental electrochemical behavior of copper methane sulfonate electrolytes.
An In-Depth Technical Guide to the Fundamental Electrochemical Behavior of Copper Methane Sulfonate Electrolytes
Abstract
This compound (CMS) electrolytes have emerged as a superior alternative to traditional copper sulfate baths, particularly for advanced applications in microelectronics fabrication such as through-silicon via (TSV) and damascene interconnects.[1] This is attributed to their higher copper ion solubility, enhanced conductivity, and reduced corrosivity towards seed layers.[1][2][3] This guide provides a comprehensive analysis of the core electrochemical principles governing CMS systems. We will delve into the thermodynamics and kinetics of copper deposition, the critical role of methane sulfonic acid (MSA) as a supporting electrolyte, and the complex, synergistic interplay of organic additives—suppressors, accelerators, and levelers—that control the deposition process. Furthermore, this document furnishes detailed, field-proven experimental protocols for key electrochemical characterization techniques, including Cyclic Voltammetry (CV), Chronoamperometry (CA), and Electrochemical Impedance Spectroscopy (EIS), to empower researchers and scientists with the practical knowledge required for electrolyte optimization and process control.
Introduction: The Ascendancy of Methane Sulfonate Electrolytes
For decades, acidic copper sulfate (CuSO₄) has been the workhorse of the electroplating industry. However, the relentless drive towards miniaturization in electronics, particularly in printed circuit boards (PCBs) and semiconductor packaging, has exposed the limitations of sulfate-based systems.[2] The manufacturing of high-aspect-ratio features demands electrolytes capable of high-speed, void-free filling, a challenge where CMS electrolytes excel.
The primary advantages of CMS over traditional sulfate electrolytes include:
-
Higher Copper Ion Solubility: Methane sulfonic acid (MSA) allows for significantly higher concentrations of dissolved copper, enabling operation at higher current densities for increased throughput.[1][4]
-
Reduced Corrosivity: CMS electrolytes are less corrosive to the copper seed layers commonly used in microfabrication, which is crucial for maintaining the integrity of fine features.[3]
-
Environmental Considerations: MSA is biodegradable and considered more environmentally friendly than sulfuric acid.[1]
These characteristics make CMS the electrolyte of choice for demanding applications requiring precise control over deposit morphology and properties.[1]
Core Electrochemical Principles
The electrodeposition of copper from a CMS bath is a multifaceted process governed by thermodynamics, kinetics, and mass transport. The fundamental reaction is the two-electron reduction of cupric ions (Cu²⁺) to solid copper (Cu⁰) at the cathode surface.
2.1 Kinetics of Copper Deposition The reduction of Cu²⁺ is generally accepted to occur in a two-step mechanism:
-
Cu²⁺ + e⁻ → Cu⁺ (fast)
-
Cu⁺ + e⁻ → Cu⁰ (slow, rate-determining step)
The kinetics of this process can be described by the Butler-Volmer equation, which relates the current density to the electrochemical potential. Key kinetic parameters, such as the exchange current density (j₀) and the cathodic transfer coefficient (αc), can be determined experimentally using techniques like linear sweep voltammetry.[4][5][6] These parameters provide a quantitative measure of the reaction rate at equilibrium and its sensitivity to changes in potential, respectively. Studies have shown that the overpotential for copper deposition is significantly lower in MSA baths compared to sulfuric acid baths, indicating more facile kinetics.[1]
2.2 Mass Transport The rate of copper deposition can be limited by the transport of Cu²⁺ ions from the bulk electrolyte to the cathode surface. This transport occurs via three mechanisms:
-
Diffusion: Movement of ions due to a concentration gradient.
-
Migration: Movement of ions under the influence of an electric field.
-
Convection: Movement of ions due to bulk fluid motion (e.g., stirring or electrode rotation).
At high overpotentials, the reaction rate becomes so fast that it consumes ions more quickly than they can be supplied, leading to a mass-transport-limited current density (jL). Understanding and controlling mass transport is critical, especially in high-aspect-ratio features where diffusion plays a dominant role.[1] The diffusion coefficient for Cu²⁺ in an MSA bath has been measured to be approximately 6.82 x 10⁻⁶ cm²/s.[1]
The Intricate Role of Organic Additives
Achieving void-free, "bottom-up" filling of microscopic features is impossible without a carefully balanced combination of organic additives. These molecules adsorb onto the electrode surface and locally modify the deposition rate.
Suppressors: The Inhibiting Layer
Suppressors are typically large polymer molecules, with polyethylene glycol (PEG) being the most common. They adsorb on the copper surface, forming a blocking layer that inhibits the reduction of copper ions.[7] A key difference between sulfate and MSA systems lies in the role of chloride ions (Cl⁻) in suppressor function. In sulfuric acid, Cl⁻ is essential for the strong adsorption of PEG.[7] However, in MSA electrolytes, PEG can adsorb and suppress deposition even in the absence of Cl⁻.[7][8] This unique behavior is thought to be related to interactions with the methanesulfonate radical.[7][8]
Accelerators: The Counteracting Force
Accelerators, also known as brighteners, are typically sulfur-containing organic compounds like bis(3-sulfopropyl) disulfide (SPS).[9] They counteract the effect of the suppressor film. Accelerators compete with the suppressor for surface sites and, once adsorbed, catalyze the copper deposition reaction, thereby increasing the local plating rate.[1][10] This competitive adsorption is the cornerstone of superconformal filling, where accelerators accumulate at the bottom of a feature, leading to the desired "bottom-up" growth.
Levelers: Ensuring Planarity
Levelers are compounds, often containing nitrogen, that prevent excessive buildup of copper on protruding areas and corners.[11][12][13] They function by adsorbing preferentially at sites with high mass transport (high current density), effectively suppressing deposition at these locations to ensure a smooth, planar final surface.[14] The synergistic action of levelers with suppressors is crucial for achieving the planarity required in semiconductor manufacturing.[12]
The Complex Influence of Chloride Ions (Cl⁻)
The role of chloride in CMS electrolytes is more complex than in sulfate baths. While not strictly necessary for PEG adsorption, its presence significantly alters the electrochemical behavior. Some studies suggest that at certain concentrations, chloride can disrupt the adsorbed PEG layer, reducing its inhibiting effect.[7][8] Conversely, other research indicates that chloride ions can form a "chloride bridge" that catalyzes the reduction of copper, accelerating deposition.[4][8] This dual nature means that chloride concentration must be meticulously controlled to achieve a stable and predictable plating process.
Experimental Characterization Protocols
To investigate and optimize a CMS electrolyte, a systematic approach using various electrochemical techniques is required. The following protocols are designed to be self-validating, providing a comprehensive understanding of the electrolyte's behavior.
Workflow for Electrochemical Analysis
The characterization process follows a logical progression from broad screening to detailed kinetic and mechanistic analysis.
Caption: Logical workflow for comprehensive electrochemical characterization.
Protocol: Cyclic Voltammetry (CV)
-
Objective: To perform a qualitative and semi-quantitative analysis of the redox processes, evaluate the effectiveness of additives, and determine potential ranges for deposition and stripping.
-
Materials & Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell (Working Electrode: Pt or Glassy Carbon RDE; Counter Electrode: Platinum mesh; Reference Electrode: Ag/AgCl or Saturated Calomel Electrode)
-
Nitrogen (N₂) or Argon (Ar) gas for deaeration
-
CMS base electrolyte and stock solutions of additives
-
-
Procedure:
-
Cell Assembly: Assemble the three-electrode cell. Ensure the reference electrode tip is close to the working electrode.
-
Deaeration: Sparge the electrolyte with N₂ or Ar for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a gas blanket over the solution during the experiment.
-
Open Circuit Potential (OCP): Measure the OCP for 60-120 seconds to ensure a stable starting potential.
-
Voltammetric Scan:
-
Start the potential sweep from a value slightly positive of the OCP (e.g., OCP + 0.1 V).
-
Scan in the negative (cathodic) direction to a potential well beyond the copper deposition peak (e.g., -0.8 V vs. Ag/AgCl). The appearance of a sharp increase in current at very negative potentials indicates the hydrogen evolution reaction.[4]
-
Reverse the scan direction and sweep back to the starting potential.
-
Typical Scan Rate: 20-100 mV/s.[15]
-
-
Additive Analysis: Record a CV of the base electrolyte first. Then, sequentially add each additive (e.g., Cl⁻, then suppressor, then accelerator) and record a new CV after each addition to observe its specific effect on the polarization curve.
-
-
Interpretation:
-
Cathodic Peak: Corresponds to the reduction of Cu²⁺. A shift in this peak to more negative potentials upon adding a suppressor indicates inhibition. A shift to more positive potentials upon adding an accelerator indicates catalysis.
-
Anodic Peak: Corresponds to the stripping (dissolution) of the deposited copper.
-
Crossover Loop: The loop formed between the forward and reverse scans is characteristic of a nucleation process.[16]
-
Protocol: Chronoamperometry (CA)
-
Objective: To study the nucleation and growth mechanism of copper deposition and to calculate the diffusion coefficient of cupric ions.
-
Materials & Equipment: Same as for CV.
-
Procedure:
-
Cell Setup & Deaeration: Prepare the cell as described for CV.
-
Potential Step:
-
Hold the electrode at a potential where no deposition occurs (e.g., OCP) for a set time (e.g., 60 seconds) to ensure a clean surface.
-
Step the potential to a value in the mass-transport-limited region (determined from the CV).
-
Record the current as a function of time for 60-120 seconds.
-
-
-
Interpretation:
-
Nucleation: The initial part of the current-time transient provides information about the nucleation mechanism (e.g., instantaneous vs. progressive).
-
Diffusion Coefficient: For longer times, the current decay follows the Cottrell equation: I(t) = nFAD1/2C / (πt)1/2 Where: n is the number of electrons, F is Faraday's constant, A is the electrode area, D is the diffusion coefficient, and C is the bulk concentration. A plot of I vs. t-1/2 should be linear, and the diffusion coefficient D can be calculated from the slope. Chronoamperometry is a standard technique used to characterize diffusion constants of additives.[4][5][6][17]
-
Comparative Data and Additive Interactions
The superior performance of CMS electrolytes is evident when their key properties are compared directly with traditional sulfate baths.
Table: Comparison of Electrolyte Properties
| Property | This compound | Copper Sulfate | Rationale & Causality |
| Cu²⁺ Solubility | High (>125 g/L) | Moderate (~60 g/L) | The methanesulfonate anion has a less disruptive effect on the water structure, allowing for higher salt dissolution. |
| Conductivity | High | Moderate | MSA is a strong acid with high ionic mobility, contributing to better overall electrolyte conductivity. |
| Operating Current Density | High (up to 10 A/dm²) | Lower (typically 2-4 A/dm²) | A direct consequence of higher Cu²⁺ solubility and conductivity, allowing for faster deposition rates.[4] |
| Corrosivity to Cu Seed | Low | High | Sulfuric acid is a more aggressive oxidizing agent than MSA, leading to greater chemical attack on the seed layer.[3] |
| PEG-Cl⁻ Synergy | Complex; PEG can function without Cl⁻ | Strong; Cl⁻ is required for effective PEG adsorption | The interaction in MSA is mediated by the methanesulfonate anion itself, altering the surface chemistry.[7][18] |
Visualization: Additive Action in a Microvia
The coordinated action of additives is what enables the defect-free filling of high-aspect-ratio features.
References
- 1. researchgate.net [researchgate.net]
- 2. US6605204B1 - Electroplating of copper from alkanesulfonate electrolytes - Google Patents [patents.google.com]
- 3. US6605204B1 - Electroplating of copper from alkanesulfonate electrolytes - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. A comparison of copper sulfate and methanesulfonate electrolytes in the copper plating process for through silicon via metallization | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 7. The effect of polyethylene glycols upon copper electrodeposition in methanesulfonate electrolytes | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. cccimg.com [cccimg.com]
- 11. EP1371757A1 - Leveler compound for copper plating baths - Google Patents [patents.google.com]
- 12. 1-(4-Hydroxyphenyl)-2H-tetrazole-5-thione as a leveler for acid copper electroplating of microvia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. CN104532308A - Leveling agent used for acidic copper electroplating and application thereof - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Effect of chloride ions on the adsorption of organic additives on copper in electrolytes based on sulphuric and methanesulphonic acids - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]
Methodological & Application
Application of Copper Methanesulfonate in Printed Circuit Board Fabrication: A Technical Guide
This guide provides a comprehensive overview of the application of copper methanesulfonate (CMS) in the fabrication of printed circuit boards (PCBs). It is intended for researchers, scientists, and professionals in the electronics manufacturing and chemical industries. This document delves into the underlying principles, practical applications, and detailed protocols for utilizing CMS-based electrolytes for high-performance copper electroplating.
Introduction: The Ascendancy of Copper Methanesulfonate in PCB Electroplating
The relentless drive towards miniaturization and increased functionality in electronic devices has placed stringent demands on printed circuit board fabrication. A critical step in this process is the electrodeposition of copper to create conductive pathways, including traces, through-holes, and microvias.[1][2] For decades, acid copper sulfate baths have been the industry standard. However, the emergence of high-density interconnect (HDI) and high aspect ratio (HAR) features necessitates electrolytes with superior performance characteristics.
Copper methanesulfonate (CH₃SO₃)₂Cu, has gained significant traction as a high-performance alternative to traditional copper sulfate electrolytes.[3] The primary advantages of CMS-based systems stem from the high solubility of copper methanesulfonate, which allows for the formulation of baths with higher copper ion concentrations.[3][4] This, in turn, enables higher plating rates and current densities, which are crucial for enhancing manufacturing throughput.[3][5][6] Furthermore, methanesulfonic acid (MSA) is a non-oxidizing acid, and the electrolyte generally produces less sludge compared to sulfate-based systems, leading to longer bath life and reduced maintenance.[7][8]
Core Principles and Advantages of CMS-Based Electroplating
The enhanced performance of copper methanesulfonate electrolytes can be attributed to several key factors:
-
High Copper Solubility: MSA-based electrolytes can support significantly higher concentrations of copper ions compared to sulfuric acid-based baths.[4] This allows for operation at higher current densities without depletion of copper ions at the cathode surface, facilitating faster plating speeds.[5][6]
-
Improved Throwing Power: With optimized additive packages, CMS baths can achieve excellent throwing power, ensuring uniform copper deposition within high aspect ratio through-holes and blind microvias.[9] This is critical for creating reliable interlayer connections in complex, multilayer PCBs.
-
Fine-Grained Deposits: CMS electrolytes, in conjunction with appropriate additives, promote the formation of fine-grained, smooth, and ductile copper deposits.[10] These properties are essential for the mechanical integrity and electrical performance of the circuitry, especially in applications subjected to thermal stress.
-
Environmental and Safety Profile: Methanesulfonic acid is considered to be more environmentally friendly than some other acids used in electroplating.[11] While still a corrosive chemical requiring careful handling, it is readily biodegradable.
Key Applications in PCB Fabrication
The unique properties of copper methanesulfonate electrolytes make them particularly well-suited for advanced PCB manufacturing processes:
-
High Aspect Ratio Through-Hole Plating: The ability to achieve uniform plating deep within narrow through-holes is a primary application. The high throwing power of CMS baths ensures consistent copper thickness along the entire barrel of the hole, preventing defects like "dog-boning" (excessive copper at the hole entrance).[1][12]
-
Blind Microvia Filling: In HDI and IC substrate fabrication, blind microvias are essential for creating dense interconnections. CMS electrolytes are highly effective for "bottom-up" filling of these microvias, creating solid copper interconnects that enhance both electrical and thermal performance.[13][14][15]
-
High-Speed Plating: For applications where throughput is a critical factor, the ability of CMS baths to operate at high current densities allows for significantly reduced plating times compared to traditional sulfate baths.[6]
-
Pattern Plating: The fine-grained and level deposits produced by CMS electrolytes are ideal for defining fine-line circuitry in pattern plating processes, ensuring sharp and well-defined conductor traces.
Experimental Protocols
Bath Composition and Preparation
The formulation of a copper methanesulfonate plating bath is critical to achieving the desired deposit properties. The following table provides a typical composition for a CMS bath suitable for PCB through-hole and microvia plating.
| Component | Concentration | Purpose |
| Copper Methanesulfonate | 100 - 150 g/L | Source of copper ions |
| Methanesulfonic Acid | 10 - 50 g/L | Provides conductivity and maintains low pH |
| Chloride Ions (as HCl) | 50 - 100 ppm | Essential for the function of organic additives |
| Organic Additives | Varies | See Section 4.2 |
Protocol for Bath Preparation:
-
Fill a clean plating tank with deionized (DI) water to approximately 75% of the final volume.
-
Slowly add the required amount of methanesulfonic acid to the DI water with constant agitation. Caution: Always add acid to water, never the other way around.
-
Add the copper methanesulfonate salt and continue to agitate until it is completely dissolved.
-
Add the chloride ions from a stock solution of hydrochloric acid.
-
Add the proprietary organic additives as per the supplier's recommendations. These are typically added in small quantities and may require pre-dilution.
-
Bring the solution to the final volume with DI water and agitate thoroughly to ensure homogeneity.
-
Analyze the bath composition to ensure all components are within the specified ranges before use.
The Critical Role of Organic Additives
Organic additives are essential for controlling the deposition process and achieving the desired copper properties.[10][16] A typical CMS plating bath for PCBs utilizes a three-component additive system:
-
Suppressors (or Carriers): These are typically high molecular weight polymers, such as polyethylene glycol (PEG), that adsorb onto the cathode surface, creating a barrier to copper deposition.[12] This inhibition is crucial for achieving uniform plating and is a key factor in the "bottom-up" filling of microvias.
-
Accelerators (or Brighteners): These are often sulfur-containing organic molecules, such as bis(3-sulfopropyl) disulfide (SPS).[17] They counteract the effect of the suppressor and promote copper deposition, particularly in areas of high current density, leading to bright and level deposits.
-
Levelers: These are typically nitrogen-containing organic compounds that preferentially adsorb at high points on the cathode surface, inhibiting deposition in these areas and promoting it in recesses. This leads to a smoother, more uniform surface finish.[12][18]
The interplay between these additives is complex and critical for achieving void-free via filling and uniform through-hole plating.
Operating Parameters
Maintaining tight control over the operating parameters is crucial for consistent and high-quality plating results.
| Parameter | Range | Impact on Plating |
| Cathode Current Density | 1 - 5 A/dm² | Affects plating rate and deposit morphology.[19] |
| Temperature | 20 - 30°C | Influences deposition rate and additive performance.[19] |
| Agitation | Air sparging or mechanical | Ensures uniform ion distribution and prevents localized depletion.[19] |
| pH | < 1.0 | Maintained by the methanesulfonic acid concentration.[19] |
Workflow for PCB Electroplating with Copper Methanesulfonate
Caption: General workflow for PCB electroplating using a copper methanesulfonate bath.
Quality Control and Troubleshooting
Consistent monitoring of the plating bath and plated product is essential for maintaining a high-yield process.
| Issue | Potential Cause(s) | Corrective Action(s) |
| Poor Throwing Power | Incorrect additive balance; Low acid concentration; Insufficient agitation | Analyze and adjust additive concentrations; Analyze and adjust acid; Check and optimize agitation |
| Rough Deposits | Particulate matter in the bath; High current density; Imbalance of brightener | Continuous filtration; Reduce current density; Analyze and adjust brightener concentration |
| Pitting | Organic contamination; Inadequate cleaning; Dissolved gasses | Carbon treat the bath; Review and optimize pre-treatment steps; Ensure proper de-gassing of the solution |
| Poor Adhesion | Inadequate surface preparation; Organic contamination of the bath | Optimize micro-etch and cleaning steps; Carbon treat the bath |
| Burnt Deposits | High current density; Low copper concentration; Insufficient agitation | Reduce current density; Analyze and replenish copper; Increase agitation |
Conclusion
Copper methanesulfonate electroplating represents a significant advancement in PCB fabrication, offering higher plating speeds, superior performance in high aspect ratio features, and the ability to produce high-quality copper deposits. While the initial cost of the electrolyte may be higher than traditional sulfate-based systems, the benefits in terms of increased throughput, improved product quality, and potentially longer bath life can provide a compelling return on investment for manufacturers of advanced printed circuit boards. The successful implementation of a CMS-based process hinges on a thorough understanding of the bath chemistry, the critical role of organic additives, and diligent process control.
References
- 1. electronics.org [electronics.org]
- 2. Copper Plating of the PCB Board [jlcpcb.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Highly efficient electroplating of (220)-oriented nano-twinned copper in methanesulfonic copper baths - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 6. US8262894B2 - High speed copper plating bath - Google Patents [patents.google.com]
- 7. CN103695973A - The electroplating method of adding Fe2+ and Fe3+ in copper interconnect methanesulfonate copper plating solution - Google Patents [patents.google.com]
- 8. Enhancing PCB Tin Plating with Tin(II) methanesulfonate – HoriazonChemical [horiazonchemical.com]
- 9. electronics.macdermidenthone.cn [electronics.macdermidenthone.cn]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. raypcb.com [raypcb.com]
- 14. Via Filling in PCBs: Types, Benefits & Best Practices - GlobalWellPCBA [globalwellpcba.com]
- 15. macdermidalpha.com [macdermidalpha.com]
- 16. researchgate.net [researchgate.net]
- 17. nbinno.com [nbinno.com]
- 18. ijcsi.pro [ijcsi.pro]
- 19. PCB Electroplating Process Parameters and Maintenance Requirements - Andwin Circuits [andwinpcb.com]
Application Notes & Protocols: High-Throw Through-Hole Plating Using a Copper Methane Sulfonate (MSA) Bath
Introduction: The MSA Advantage in Modern PCB Fabrication
The relentless drive for miniaturization and increased complexity in printed circuit boards (PCBs) has placed stringent demands on metallization processes, particularly for creating reliable interlayer connections through plated through-holes (PTHs). While traditional acid copper sulfate baths have been the industry workhorse, copper methane sulfonate (MSA) based electrolytes offer significant advantages for high-aspect-ratio through-hole and microvia plating. The high solubility of copper methanesulfonate allows for formulations with higher copper ion concentrations, which, combined with the electrolyte's higher conductivity, enables operation at higher current densities without compromising deposit quality.[1][2][3] This protocol provides a comprehensive guide to the principles, application, and control of an MSA-based copper electroplating bath for robust through-hole plating, tailored for researchers and fabrication professionals.
| Core Scientific Principles: The Mechanism of High-Throw Plating
Successful through-hole plating is defined by "throwing power"—the ability of the bath to deposit a uniform thickness of copper down the entire length of the hole barrel, including the center, without excessive buildup on the surface or at the hole entrance ("dog-boning"). In an MSA bath, this is achieved not just by the base electrolyte chemistry but through a sophisticated interplay of organic additives.
The fundamental reaction at the cathode is the reduction of copper ions:
Cu²⁺ + 2e⁻ → Cu(s)
However, the quality and distribution of this deposited copper are controlled by a multi-component organic additive system operating in a delicate balance.
-
Suppressors (Carriers): Typically large polymer molecules like Polyethylene Glycol (PEG), these additives adsorb onto the PCB surface, especially in areas of high hydrodynamic flow and high current density (i.e., the board surface and hole entrance).[2] This adsorption forms a blocking layer that suppresses the rate of copper deposition.
-
Accelerators (Brighteners): These are often sulfur-containing organic molecules, such as bis(3-sulfopropyl) disulfide (SPS).[4][5] Accelerators compete with the suppressor for sites on the copper surface. Inside the through-hole, where suppressor concentration is diminished due to diffusion limitations, the accelerator preferentially adsorbs and locally increases the plating rate. This competitive adsorption is the primary mechanism for achieving "bottom-up" or conformal filling.[2]
-
Levelers: Levelers are compounds, often containing nitrogen, that show mass-transport-limited adsorption.[6][7] They preferentially adsorb on protrusions and high points where the diffusion layer is thinnest, inhibiting deposition at these sites. This action prevents excessive buildup and ensures a smooth, planar surface finish, which is critical for subsequent processing steps.[6][8]
The presence of a small, controlled amount of Chloride Ions (Cl⁻) is indispensable. Chloride ions act as a crucial bridge, facilitating the co-adsorption of both the suppressor and accelerator molecules onto the copper surface, enabling their synergistic function.[9]
Diagram: Synergistic Action of Organic Additives
The following diagram illustrates the competitive and localized action of the organic additives, which is the cornerstone of achieving high throwing power in through-hole plating.
Caption: Mechanism of additive function in high-throw copper plating.
| Bath Formulation and Operating Parameters
Precise control over the chemical constituents and physical operating parameters of the plating bath is critical for reproducible, high-quality results. The following tables provide a typical formulation and the recommended operating conditions.
Table 1: Typical Copper MSA Bath Composition
| Component | Concentration | Function |
| Copper (as Cu²⁺) | 30 - 60 g/L | Source of copper metal for deposition. |
| Methane Sulfonic Acid (Free MSA) | 10 - 50 g/L | Provides high electrolyte conductivity and maintains acidic pH.[10][11] |
| Chloride Ions (Cl⁻) | 50 - 100 mg/L (ppm) | Essential co-factor for organic additive function.[9] |
| Suppressor (Carrier) | Proprietary; vendor specified | Inhibits plating on high-current density areas. |
| Accelerator (Brightener) | Proprietary; vendor specified | Accelerates plating in low-current density areas. |
| Leveler | Proprietary; vendor specified | Promotes a smooth, planar deposit. |
Note: Organic additive concentrations are proprietary and should be maintained according to the supplier's technical data sheet. Analysis via Cyclic Voltammetric Stripping (CVS) is the standard method for control.[12][13]
Table 2: Recommended Operating Conditions
| Parameter | Range | Rationale |
| Cathode Current Density | 1.5 - 3.0 A/dm² (15 - 30 ASF) | Balances plating speed with deposit quality. Higher densities can reduce throwing power.[14] |
| Temperature | 25 - 35 °C | Affects additive efficacy and deposit properties. Maintain within the vendor's specified range. |
| Agitation | Moderate to Vigorous (Eductor or Air) | Ensures replenishment of ions and additives within the through-hole, preventing defects. |
| Anodes | Phosphorized Copper (0.04-0.06% P) | Promotes uniform anode dissolution and prevents sludge formation. |
| Filtration | Continuous, 1-5 µm | Removes particulate contamination that can cause roughness and pitting. |
| Detailed Experimental Protocol
This protocol outlines the complete sequence for through-hole plating, from initial substrate preparation to final quality assessment.
Diagram: Through-Hole Plating Workflow
Caption: Overall workflow for the through-hole plating process.
Part A: Substrate Preparation (Hole Wall Activation)
Objective: To prepare the non-conductive drilled hole surfaces for metallization by depositing a conductive seed layer.
-
Cleaner/Conditioner: Immerse the PCB panel in an alkaline cleaning solution for 5-7 minutes at 45-55°C. This step removes oils, fingerprints, and drilling debris.
-
Rinse: Perform a cascading deionized (DI) water rinse for 2-3 minutes.
-
Micro-Etch: Immerse in a sodium persulfate or hydrogen peroxide/sulfuric acid micro-etch solution for 1-2 minutes. This cleans and texturizes the surface copper to promote adhesion.
-
Rinse: Perform a cascading DI water rinse for 2-3 minutes.
-
Pre-Dip: Immerse in an acid pre-dip (typically hydrochloric or sulfuric acid based) for 1-2 minutes to protect the subsequent catalyst bath.
-
Catalyst: Immerse in a Palladium/Tin (Pd/Sn) colloidal catalyst solution for 4-6 minutes. This step adsorbs catalyst particles onto the epoxy/glass of the hole wall.
-
Rinse: Perform a cascading DI water rinse for 2-3 minutes.
-
Accelerator: Immerse in an accelerator solution for 3-5 minutes to remove the protective tin shell from the catalyst particles, exposing the active palladium sites.
-
Rinse: Perform a cascading DI water rinse for 2-3 minutes.
Part B: Electroless Copper Deposition
Objective: To deposit a thin (0.5 - 1.5 µm), continuous, and conductive copper layer over the entire panel, including the activated hole walls.
-
Electroless Copper Bath: Immerse the panel in the electroless copper bath for 15-25 minutes at the vendor-specified temperature. This is an autocatalytic process that deposits copper onto the palladium sites.[15]
-
Rinse: Perform a final series of cascading DI water rinses for 3-5 minutes.
-
Acid Dip: Briefly dip in 10% sulfuric acid to neutralize any alkaline residues.
-
Rinse & Dry: Rinse thoroughly with DI water and dry with clean, filtered air. The panel is now ready for electrolytic plating.
Part C: Electrolytic Through-Hole Plating
Objective: To build up a robust copper layer of specified thickness (typically 20-25 µm) on the surface and through the holes.
-
Load Panel: Secure the panel onto a plating rack, ensuring firm electrical contact.
-
Acid Cleaner: Immerse in an acid cleaner for 1-2 minutes to remove any light oxides or handling soils.
-
Rinse: DI water rinse for 1-2 minutes.
-
Micro-Etch: Perform a brief micro-etch (30-60 seconds) to reactivate the copper surface.
-
Rinse: DI water rinse for 1-2 minutes.
-
Enter Plating Bath: Introduce the rack into the Copper MSA plating bath.
-
Apply Current: Apply the calculated DC current to achieve the target current density (e.g., 2.0 A/dm²). Plating time is calculated based on Faraday's laws of electrolysis to achieve the desired thickness (typically 60-90 minutes).
-
Post-Plating: Once the cycle is complete, turn off the rectifier, remove the rack, and proceed immediately to post-treatment.
Part D: Post-Treatment and Quality Control
Objective: To clean the plated panel and verify that the deposit meets all required specifications.
-
Drag-Out Rinse: Rinse the panel in a reclaim tank to recover plating solution.
-
DI Water Rinse: Perform a thorough cascading DI water rinse for 3-5 minutes.
-
Anti-Tarnish (Optional): Immerse in a suitable anti-tarnish solution for 1-2 minutes to prevent surface oxidation.
-
Final Rinse & Dry: Perform a final DI water rinse and dry completely using forced hot air.
-
Quality Control Checks:
-
Thickness Verification: Use X-ray fluorescence (XRF) or micro-sectioning to confirm copper thickness on the surface and within the hole. The IPC-A-600 standard provides detailed acceptability criteria for plating thickness.[16][17][18]
-
Visual Inspection: Inspect under magnification for defects such as pitting, nodules, and voids, referencing IPC-A-600 guidelines.[19]
-
Micro-section Analysis: Perform cross-sectional analysis to inspect for plating voids, barrel cracks, and inner-layer connection integrity. This is the definitive test for PTH quality.
-
Adhesion Testing: Adhesion can be evaluated using qualitative methods such as the tape test or bend test as described in the ASTM B571 standard.[20][21][22][23]
-
| Troubleshooting Common Plating Defects
Even with tight process control, defects can occur. The following table provides guidance on identifying and resolving common issues.[24][25][26][27]
Table 3: Troubleshooting Guide
| Defect | Probable Cause(s) | Corrective Action(s) |
| Voids / Barrel Cracks | 1. Incomplete hole wall activation (poor catalyst coverage).2. Debris or air bubbles trapped in the hole.3. Insufficient agitation in the plating bath. | 1. Verify pre-treatment bath parameters and immersion times.2. Enhance cleaning steps; ensure proper solution flow.3. Increase agitation; check eductor alignment and flow rates. |
| Poor Throwing Power (Thin in hole center) | 1. Imbalance in organic additives (low accelerator or high suppressor).2. Cathode current density is too high.3. Low copper or acid concentration. | 1. Analyze bath via CVS and make additions as needed.2. Reduce current density to within the recommended range.3. Perform wet chemical analysis and adjust bath composition. |
| "Dog-Bone" Effect (Excess plating at hole entrance) | 1. Suppressor concentration is too low.2. Leveler concentration is incorrect.3. Current density is too high. | 1. Analyze and adjust suppressor level via CVS.2. Analyze and adjust leveler concentration.3. Lower the operating current density. |
| Rough or Nodular Deposit | 1. Particulate contamination in the plating bath.2. Organic contamination (additive breakdown).3. Anode sloughing. | 1. Check filtration system; replace filter cartridges.2. Perform a carbon treatment on the bath.[28]3. Verify anode bags are intact and anode phosphorus content is correct. |
| Poor Adhesion | 1. Inadequate cleaning or micro-etching.2. Contamination in the electroless copper or plating bath. | 1. Review and optimize the pre-treatment cycle.2. Analyze baths for metallic or organic contaminants. |
| References
-
Standard Practice for Qualitative Adhesion Testing of Metallic Coatings. ASTM International. --INVALID-LINK--
-
IPC A-600 – Acceptability of Printed Boards. The Electronics Group. --INVALID-LINK--
-
ASTM B571-23 - Standard Practice for Qualitative Adhesion Testing of Metallic Coatings. ASTM International. --INVALID-LINK--
-
Acceptance Criteria of IPC-A-600 in PCB Manufacturing. PCBCart. --INVALID-LINK--
-
ASTM B571-2018 Standard Practice for Qualitative Adhesion Testing of Metal Coatings. ASTM International. --INVALID-LINK--
-
Master IPC-A-600: The Definitive Guide to PCB Inspection & Acceptability. NextPCB. --INVALID-LINK--
-
ASTM B571 Explained: Why Adhesion Matters in Metal Plating. PAVCO. --INVALID-LINK--
-
ASTM B571 Adhesion Metals Coating Test Equipment. TestResources. --INVALID-LINK--
-
IPC-A-600 Acceptability of Printed Boards: Classes. RayPCB. --INVALID-LINK--
-
Understanding IPC-A-600: Acceptability Criteria for Printed Boards. ALLPCB. --INVALID-LINK--
-
Through silicon via filling by copper electroplating in acidic cupric methanesulfonate bath. ResearchGate. --INVALID-LINK--
-
Brightener and Leveller. Scribd. --INVALID-LINK--
-
TSV plating using copper methanesulfonate electrolyte with single component suppressor. ResearchGate. --INVALID-LINK--
-
Acid Copper Sulfate Plating Bath: Control of Chloride and Copper. OSTI.GOV. --INVALID-LINK--
-
ELECTRODEPOSITION OF COPPER FROM A METHANESULPHONATE ELECTROLYTE. Journal of Chemistry and Technologies. --INVALID-LINK--
-
Categories of electroplating additives and their applications. Hopax Fine Chemicals. --INVALID-LINK--
-
Acid copper electroplating bath composition. Google Patents. --INVALID-LINK--
-
Electrochemical Analysis of Aged Copper Plating Bath in Wafer Level Packaging (Part 1). EPTC. --INVALID-LINK--
-
Optimisation of Thiourea Concentration in a Decorative Copper Plating Acid Bath Based on Methanesulfonic Electrolyte. MDPI. --INVALID-LINK--
-
CONTROL, ANALYSIS, AND TESTING. Clarkson Laboratory & Supply Inc. --INVALID-LINK--
-
Autopsy of an Acid Copper Plating Bath: Dangers of Recycling. EMS Analytical Labs. --INVALID-LINK--
-
Leveler compound for copper plating baths. Google Patents. --INVALID-LINK--
-
Method for microvia filling by copper electroplating with through-silicon via technology for 3d copper interconnect at high aspect ratio. Google Patents. --INVALID-LINK--
-
Copper plating bath composition. European Patent Office. --INVALID-LINK--
-
Determination of the Suppressor Additive in Acid Copper Plating Bath. Thermo Fisher Scientific. --INVALID-LINK--
-
Electroless deposition of copper from methane sulphonate complexed bath. CSIR-CECRI. --INVALID-LINK--
-
Troubleshooting Common Plated Through-Hole Defects: A Practical Guide. ALLPCB. --INVALID-LINK--
-
Effects of Brighteners in a Copper Plating Bath on Throwing Power and Thermal Reliability of Plated Through Holes. ResearchGate. --INVALID-LINK--
-
Leveling in Pulse Plating with Brighteners: Synergistic Effect of Frequency and Hydrodynamically Active Additives. ResearchGate. --INVALID-LINK--
-
Additive-effects during plating in acid tin methanesulfonate electrolytes. ResearchGate. --INVALID-LINK--
-
MSA as a Supporting Electrolyte in Copper Electroplating for Filling of Damascene Trenches and Through Silicon Vias. ResearchGate. --INVALID-LINK--
-
Electrodeposition of tin, copper and tin–copper alloys from a methanesulfonic acid electrolyte containing a perfluorinated cationic surfactant. ResearchGate. --INVALID-LINK--
-
Electroplating of copper from alkanesulfonate electrolytes. Google Patents. --INVALID-LINK--
-
Effects of Four Sulfonate-Containing Additives and Hydroxyethyl Cellulose on the Properties of Electrolytic Copper Foils. MDPI. --INVALID-LINK--
-
Electro copper plating bath and copper plating method. Google Patents. --INVALID-LINK--
-
Additive for acid-copper electroplating baths to increase throwing power. Google Patents. --INVALID-LINK--
-
PCB Vias Filling - Conductive, Non-Conductive, and Copper-Plated Shut. Sierra Circuits. --INVALID-LINK--
-
Guide to Copper-Filled Vias | Process & Benefits. Millennium Circuits Limited. --INVALID-LINK--
-
Methane Sulfonic Acid as an Electrolyte for Tin, Lead and Tin, Lead Plating for Electronics. P2 InfoHouse. --INVALID-LINK--
-
Additives to the electrolyte for copper plating of through-holes in multilayer printed-circuit boards. Semantic Scholar. --INVALID-LINK--
-
Defects and Troubleshooting of Pattern Electroplating Copper in PCB Board. LinkedIn. --INVALID-LINK--
-
Copper Plating Troubleshooting Tips. Sharretts Plating Company. --INVALID-LINK--
-
Copper Electroplating Troubleshooting. Bali Plating. --INVALID-LINK--
-
Troubleshooting Your Plating Process. Finishing and Coating. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Categories of electroplating additives and their applications. - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. EP1371757A1 - Leveler compound for copper plating baths - Google Patents [patents.google.com]
- 8. nmfrc.org [nmfrc.org]
- 9. osti.gov [osti.gov]
- 10. WO2015017957A1 - Method for microvia filling by copper electroplating with through-silicon via technology for 3d copper interconnect at high aspect ratio - Google Patents [patents.google.com]
- 11. data.epo.org [data.epo.org]
- 12. imapsource.org [imapsource.org]
- 13. lcms.cz [lcms.cz]
- 14. ELECTRODEPOSITION OF COPPER FROM A METHANESULPHONATE ELECTROLYTE | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 15. krc.cecri.res.in [krc.cecri.res.in]
- 16. electronicsgroup.co.uk [electronicsgroup.co.uk]
- 17. pcbcart.com [pcbcart.com]
- 18. Troubleshooting Common Plated Through-Hole Defects: A Practical Guide [allpcb.com]
- 19. Understanding IPC-A-600: Acceptability Criteria for Printed Boards [allpcb.com]
- 20. store.astm.org [store.astm.org]
- 21. standards.iteh.ai [standards.iteh.ai]
- 22. lr-test.com [lr-test.com]
- 23. ASTM B571 Explained: Why Adhesion Matters in Metal Plating | PAVCO [pavco.com]
- 24. Defects and Troubleshooting of Pattern Electroplating Copper in PCB Board [ipcb.com]
- 25. Copper Plating Troubleshooting Tips - Sharretts Plating Company [sharrettsplating.com]
- 26. maschrome.net [maschrome.net]
- 27. finishingandcoating.com [finishingandcoating.com]
- 28. emsanalytical.com [emsanalytical.com]
Application Note & Protocol: Formulation and Control of a High-Performance Copper Methane Sulfonate Electrolyte for Decorative Plating
Abstract & Introduction
Copper electroplating is a foundational process in the decorative finishing industry, prized for its ability to impart a bright, reflective, and ductile underlayer for subsequent coatings like nickel and chromium. Historically, cyanide and sulfate-based electrolytes have been the industry standards. However, growing environmental regulations and safety concerns have driven the adoption of more benign alternatives. Methane Sulfonic Acid (MSA) based electrolytes have emerged as a superior alternative, offering significant ecological and performance advantages.[1]
The high solubility of copper methane sulfonate allows for the formulation of baths with higher metal content, enabling faster plating rates and higher current density operations compared to traditional sulfate systems.[2][3][4] Furthermore, MSA-based electrolytes are less corrosive and biodegradable, presenting a reduced environmental impact.[1]
This document provides a comprehensive guide for researchers and plating professionals on the formulation, evaluation, and maintenance of a this compound electrolyte specifically designed for high-quality, decorative applications. The protocols herein emphasize a systematic approach, linking chemical composition to functional outcomes and providing robust quality control methodologies.
Scientific Principles of the MSA Copper Electrolyte
Achieving a decorative finish—characterized by high brightness, excellent leveling, and low internal stress—is not possible with a simple solution of copper salt and acid. It requires a synergistic combination of organic additives, each performing a specific function at the cathode-solution interface.
2.1 Core Electrolyte Components
The foundation of the bath consists of the copper salt, the acid for conductivity, and chloride ions, which are essential for the function of the organic additives.
| Component | Chemical Formula | Function | Typical Concentration |
| Copper (II) Methane Sulfonate | Cu(CH₃SO₃)₂ | Primary source of copper ions (Cu²⁺) for deposition. | 40 - 60 g/L (as Cu²⁺) |
| Methane Sulfonic Acid (MSA) | CH₃SO₃H | Provides high conductivity, ensures anode dissolution, and maintains low pH.[1][5] | 50 - 100 g/L |
| Chloride Ions (from HCl) | Cl⁻ | Acts as a co-factor, forming a "bridge" that facilitates the adsorption of organic additives onto the copper surface.[6][7][8] | 50 - 100 mg/L (ppm) |
2.2 The Role of Organic Additives
The brilliant and smooth appearance of the final deposit is controlled by a carefully balanced mixture of organic additives.
-
Carriers (Suppressors): These are typically high-molecular-weight polymers, such as Polyethylene Glycol (PEG). They adsorb onto the cathode surface, forming a diffusion-limiting film.[9] This film increases the cathodic polarization and suppresses the plating rate, which is crucial for preventing high-current-density "burning" and promoting a fine-grained deposit. The presence of chloride ions is critical for the effective adsorption of most carrier films.[8]
-
Brighteners: These are sulfur-containing organic molecules, such as bis-(sodium sulfopropyl)-disulfide (SPS) or 3-Mercapto-1-propanesulfonic acid (MPS).[10][11] Brighteners act as catalysts for copper deposition. They compete with the suppressor film, preferentially adsorbing at active growth sites and accelerating deposition locally. This action disrupts coarse, columnar grain growth, leading to a refined, highly reflective crystal structure.[10]
-
Levelers: Levelers are often nitrogen-containing organic compounds or specific dyes.[12][13] Their primary function is to create a microscopically smooth surface by inhibiting deposition on "peaks" or micro-protrusions of the substrate. They are more effective at higher current densities, which are naturally present on these peaks. By slowing growth on high points, they allow the "valleys" or recessed areas to be filled in more quickly, resulting in a leveled, mirror-like finish.[5][14]
Caption: Interaction of electrolyte components at the cathode surface.
Experimental Protocols
Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling acids and plating solutions. All work should be performed in a well-ventilated area or under a fume hood.
Protocol 1: Preparation of 1 L Decorative Copper MSA Electrolyte
This protocol details the preparation of a stock solution. The organic additives are typically proprietary mixtures, but representative concentrations are provided for research purposes.
Materials:
-
Deionized (DI) Water
-
Methane Sulfonic Acid (70% solution)
-
Copper (II) Carbonate (or Copper (II) Hydroxide)
-
Hydrochloric Acid (37% solution)
-
Activated Carbon
-
Organic Additives (Carrier, Brightener, Leveler solutions)
-
1.5 L Beaker, Magnetic Stirrer, Filtration Apparatus
Methodology:
-
Start with Water: Add 600 mL of DI water to the 1.5 L beaker with a magnetic stir bar.
-
Acid Addition: Slowly and carefully add 70 mL of Methane Sulfonic Acid (70%) to the water while stirring. Caution: This reaction is exothermic.
-
Copper Salt Formation: Slowly add ~90 g of Copper (II) Carbonate to the acid solution. The solution will fizz as CO₂ is released. Continue adding until a small amount of un-dissolved carbonate remains, ensuring the acid is fully neutralized. This creates the this compound in situ.
-
Acidify the Bath: Add an additional 40 mL of Methane Sulfonic Acid (70%) to create the desired free-acid concentration. Stir until the solution is clear blue.
-
Chloride Addition: Add 2.0 mL of a 1:10 diluted HCl solution (approx. 75 mg/L or 75 ppm Cl⁻).
-
Dilute to Volume: Transfer the solution to a 1 L volumetric flask and dilute to the mark with DI water.
-
Purification: Transfer the solution back to a beaker, add 2-3 g/L of activated carbon, and stir for 1-2 hours to remove organic impurities. Filter the solution to remove the carbon.
-
Introduce Additives: Add the organic additives as per the supplier's recommendation or starting with research concentrations (e.g., Carrier: 5 mL/L, Brightener: 1 mL/L, Leveler: 0.5 mL/L). Stir for 15 minutes to ensure homogeneity.
Protocol 2: Hull Cell Evaluation for Bath Optimization
The Hull Cell is the most critical diagnostic tool for controlling a decorative plating bath.[15][16] It uses a trapezoidal cell to create a predictable current density distribution across a single test panel, simulating the entire plating range of the bath.[17]
Equipment:
-
267 mL Hull Cell
-
Polished Brass or Steel Hull Cell Panels
-
DC Rectifier
-
Air Agitation Source (optional, but recommended for decorative baths)[18]
-
Anode (Phosphorized Copper)
Methodology:
-
Panel Preparation: Clean a polished brass Hull Cell panel by degreasing and activating with a brief acid dip. Rinse thoroughly with DI water.
-
Cell Setup: Fill the Hull Cell with 267 mL of the prepared electrolyte. Place the phosphorized copper anode in the anode slot.
-
Plating: Place the clean panel in the cathode slot. Connect the rectifier leads (positive to anode, negative to cathode).[15]
-
Apply Current: Turn on the rectifier and plate the panel at 2 Amps for 10 minutes .[19] Ensure gentle air agitation is active if used.
-
Post-Processing: After 10 minutes, turn off the rectifier, remove the panel, rinse thoroughly with DI water, and dry carefully.
-
Analysis: Examine the panel under good lighting. The appearance of the deposit at different locations corresponds to different current densities.
Caption: Workflow of a Hull Cell test from setup to panel analysis.
Protocol 3: Quantitative Deposit Analysis
While visual Hull Cell analysis is excellent for bath control, quantitative methods are required for quality assurance and research.
-
Thickness Measurement (Non-Destructive): X-Ray Fluorescence (XRF) is a rapid and non-destructive method for measuring coating thickness, conforming to ASTM B568.[20][21][22][23][24] It is ideal for routine quality control.
-
Thickness Measurement (Destructive): For ultimate accuracy and verification, cross-sectional analysis via optical microscopy is used, conforming to ASTM B487.[25][26][27][28][29] This involves cutting, mounting, and polishing the sample to measure the layer thickness directly.
Troubleshooting Guide Based on Hull Cell Analysis
The Hull Cell panel is a direct visual indicator of the health of your electrolyte. Use the following table to diagnose and correct common plating issues.[30][31][32][33]
| Observation on Panel | Location | Probable Cause(s) | Corrective Action |
| Burnt, Powdery Deposit | High Current Density (HCD) Edge | - Low Carrier/Suppressor concentration.- Excessive Brightener.- Organic contamination. | - Add Carrier in small increments.- Perform carbon treatment. |
| Dull or Hazy Deposit | Low Current Density (LCD) Edge | - Low Brightener concentration.- Metallic contamination (e.g., Zinc, Iron).- Low chloride concentration. | - Add Brightener in small increments.- Perform dummy plating at low current.- Adjust chloride concentration. |
| Pitting / Roughness | Entire Panel | - Particulate matter in the bath.- Organic contamination from oils or grease.- Insufficient agitation. | - Continuous filtration.- Perform a full carbon treatment.- Ensure proper air agitation.[18] |
| Poor Adhesion / Blistering | Entire Panel | - Improper substrate cleaning/activation.- Severe organic or metallic contamination. | - Review and optimize pre-treatment steps.- Perform comprehensive bath purification (carbon + dummying). |
| No "Throw" into LCD | Low Current Density (LCD) Edge | - Imbalance of additives.- Incorrect free acid or copper concentration. | - Analyze and adjust primary chemical components.- Optimize additive concentrations via Hull Cell testing. |
Comprehensive Workflow Diagram
The following diagram illustrates the complete, self-validating workflow for formulating and maintaining the decorative copper MSA electrolyte.
Caption: A self-validating workflow for electrolyte management.
References
- 1. journals.bg.agh.edu.pl [journals.bg.agh.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. CN101421106B - Copper plating bath for printing cylinder and copper deposition method - Google Patents [patents.google.com]
- 4. US6605204B1 - Electroplating of copper from alkanesulfonate electrolytes - Google Patents [patents.google.com]
- 5. EP1371757A1 - Leveler compound for copper plating baths - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. electrochem.org [electrochem.org]
- 9. US20040187731A1 - Acid copper electroplating solutions - Google Patents [patents.google.com]
- 10. Categories of electroplating additives and their applications. - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 11. my.che.utah.edu [my.che.utah.edu]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. finishing.com [finishing.com]
- 14. nano3dsystems.com [nano3dsystems.com]
- 15. Hull Cell Acid Copper Electrolyte Analysis [thinktink.com]
- 16. Hull Cell Test Method for Electroplating Solutions | PAVCO [pavco.com]
- 17. alertsales.com [alertsales.com]
- 18. Copper Plating Troubleshooting Tips - Sharretts Plating Company [sharrettsplating.com]
- 19. m.youtube.com [m.youtube.com]
- 20. store.astm.org [store.astm.org]
- 21. galvanizeit.com [galvanizeit.com]
- 22. apmtesting.com [apmtesting.com]
- 23. lr-test.com [lr-test.com]
- 24. ASTM B568 (measurement of coating thickness by XRF) [easternapplied.com]
- 25. store.astm.org [store.astm.org]
- 26. galvanizeit.com [galvanizeit.com]
- 27. kalite.com [kalite.com]
- 28. "ASTM B487:2024 Metal Coating Thickness Test Method" [bsbedge.com]
- 29. watsongrinding.com [watsongrinding.com]
- 30. Copper Plating Problems (& Their Solutions) [chemresearchco.com]
- 31. scribd.com [scribd.com]
- 32. bltlplating.com [bltlplating.com]
- 33. caswelleurope.co.uk [caswelleurope.co.uk]
Application Note: Determination of Copper Concentration in a Methanesulfonate Bath by Iodometric Titration
Introduction
Methanesulfonic acid (MSA) based copper electroplating baths are increasingly utilized in various high-technology sectors for their high conductivity, fine grain deposits, and favorable environmental profile compared to traditional electrolytes.[1][2] The concentration of copper (II) ions is a critical parameter that directly influences plating efficiency, deposit quality, and bath stability. Routine and accurate monitoring is therefore essential for process control and to ensure consistent product quality.
This application note provides a detailed, field-proven protocol for the determination of copper concentration in acidic methanesulfonate plating baths using iodometric titration. This classic redox titration method is highly accurate and reliable for copper analysis.[3] Alternative methods, such as complexometric titration with EDTA, are also viable but may require masking agents to handle interferences from other metal ions.[4][5][6]
Principle of the Method
The iodometric determination of copper is a two-step indirect titration. The underlying principle relies on the oxidation of iodide ions (I⁻) by copper(II) ions (Cu²⁺). Although the standard electrode potentials might suggest the reaction is unfavorable, the precipitation of highly insoluble copper(I) iodide (CuI) drives the reaction to completion.[7]
Step 1: Liberation of Iodine In a slightly acidic medium (pH 4-5), an excess of potassium iodide (KI) is added to the sample. Cu²⁺ ions are reduced to Cu⁺, which immediately precipitates as white CuI, while the iodide ions are oxidized to molecular iodine (I₂).[7][8]
Reaction 1: 2Cu²⁺(aq) + 4I⁻(aq) → 2CuI(s) + I₂(aq)
The amount of iodine liberated is stoichiometrically equivalent to the amount of copper(II) present in the sample.
Step 2: Titration of Iodine The liberated iodine is then immediately titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃). The iodine is reduced back to iodide ions, and the thiosulfate is oxidized to tetrathionate ions (S₄O₆²⁻).[7]
Reaction 2: I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)
The endpoint is detected using a starch indicator, which forms an intense blue-black complex with iodine.[9] The disappearance of this blue color marks the complete consumption of the liberated iodine.
Causality of Key Procedural Steps:
-
pH Control: The reaction is performed in a buffered, slightly acidic solution (pH 4-5).[7] If the pH is too low (highly acidic), the atmospheric oxidation of excess iodide is accelerated, leading to erroneously high results.[9][10] If the pH is too high, Cu²⁺ may hydrolyze and precipitate as copper hydroxide.[9] An acetic acid/acetate buffer is typically created by adding ammonia and then an excess of acetic acid.[7]
-
Role of Potassium Thiocyanate (KSCN): Near the endpoint, some liberated iodine can adsorb onto the surface of the CuI precipitate, making it unavailable for reaction with the thiosulfate and causing a sluggish, inaccurate endpoint.[10] The addition of KSCN just before the final endpoint displaces the adsorbed iodine, releasing it back into the solution for a sharp and accurate color change.[7][9][10]
Apparatus and Reagents
3.1 Apparatus
-
50 mL Burette, Class A
-
250 mL Iodine flasks (or conical flasks with stoppers)
-
Volumetric pipettes (1 mL, 5 mL, 10 mL), Class A
-
100 mL Volumetric flask, Class A
-
Analytical balance (± 0.1 mg)
-
Magnetic stirrer and stir bars
3.2 Reagents
-
Sodium Thiosulfate (Na₂S₂O₃·5H₂O) , A.R. Grade
-
Potassium Iodide (KI) , A.R. Grade, free from iodate
-
Potassium Dichromate (K₂Cr₂O₇) , Primary Standard Grade
-
Starch Indicator Solution (1% w/v): Make a paste of 1 g soluble starch with a small amount of cold deionized water. Add this paste to 100 mL of boiling deionized water with constant stirring. Cool before use. Prepare fresh daily for best results.
-
Potassium Thiocyanate (KSCN) , A.R. Grade
-
Concentrated Acetic Acid (CH₃COOH) , A.R. Grade
-
Concentrated Ammonia Solution (NH₄OH) , A.R. Grade
-
Sodium Carbonate (Na₂CO₃) , A.R. Grade
-
Deionized (DI) Water
Experimental Protocol
4.1 Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]
-
Handle copper methanesulfonate plating baths and concentrated acids/bases within a fume hood to avoid inhalation of mists or vapors.[11][13][14]
-
Refer to the Safety Data Sheet (SDS) for all chemicals before use.[12][15]
4.2 Preparation of 0.1 M Sodium Thiosulfate Titrant
-
Boil approximately 1 L of DI water for 5 minutes and allow it to cool to room temperature.
-
Weigh approximately 25 g of Na₂S₂O₃·5H₂O and dissolve it in 500 mL of the boiled DI water in a 1 L volumetric flask.[16][17]
-
Add 0.2 g of sodium carbonate (Na₂CO₃) as a stabilizer to prevent decomposition by bacteria.[16][18]
-
Dilute to the 1 L mark with the boiled DI water, stopper, and mix thoroughly. Store in a dark, well-stoppered bottle.
-
Allow the solution to stand for at least 24 hours before standardization.
4.3 Standardization of 0.1 M Sodium Thiosulfate Solution
-
Accurately weigh approximately 0.2 g of primary standard K₂Cr₂O₇ (dried at 120°C for 2 hours) into a 250 mL iodine flask.
-
Dissolve the K₂Cr₂O₇ in 100 mL of DI water.
-
Carefully add 3 g of KI and 5 mL of concentrated hydrochloric acid.[16]
-
Immediately stopper the flask, swirl gently, and let it stand in the dark for 5-10 minutes for the reaction to complete.
-
Titrate the liberated iodine with the prepared sodium thiosulfate solution until the solution turns a pale, yellowish-green.
-
Add 3-5 mL of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise until the blue color disappears, leaving a clear, light green solution.
-
Calculate the exact molarity of the sodium thiosulfate solution.
4.4 Titration Procedure for Copper Bath Sample
-
Pipette a 1.00 mL aliquot of the copper methanesulfonate bath sample into a 250 mL iodine flask.
-
Add approximately 50 mL of DI water.
-
Working in a fume hood, carefully add concentrated ammonia solution dropwise while swirling until the solution turns a deep blue, indicating the formation of the tetraamminecopper(II) complex.
-
Add concentrated acetic acid dropwise until the deep blue color is discharged, then add an additional 3-5 mL of acid. This neutralizes the ammonia and creates the required acidic buffer.[7]
-
Add approximately 2 g of solid potassium iodide (KI). Stopper the flask, swirl to dissolve, and let it stand in a dark place for 5 minutes to ensure the complete liberation of iodine.[7] A brownish slurry with a white precipitate (CuI) will form.
-
Begin titrating with the standardized 0.1 M sodium thiosulfate solution. Swirl the flask continuously. Titrate until the dark brown color of the iodine fades to a pale straw or mustard yellow.[19]
-
Add 5 mL of the fresh starch indicator solution. The solution will turn dark blue-black.
-
Continue titrating carefully until the blue color begins to fade.
-
Add approximately 1 g of solid potassium thiocyanate (KSCN).[7] Swirl to dissolve; the blue color may reappear or intensify as adsorbed iodine is released.
-
Continue the titration drop-by-drop until the blue color completely and permanently disappears, leaving a creamy white or pale lavender suspension.[10] This is the endpoint.
-
Record the volume of titrant used. Repeat the titration at least twice more for precision.
Calculation of Copper Concentration
The stoichiometry of the overall reaction (combining Reaction 1 and 2) shows that 2 moles of Cu²⁺ react with 2 moles of S₂O₃²⁻, resulting in a 1:1 molar ratio.
Copper (g/L) = (V × M × 63.54 × D) / S
Where:
-
V = Volume of Na₂S₂O₃ titrant used (L)
-
M = Molarity of standardized Na₂S₂O₃ solution (mol/L)
-
63.54 = Molar mass of Copper ( g/mol )
-
D = Dilution factor (if sample was pre-diluted, otherwise D=1)
-
S = Volume of the bath sample used (L)
Data Presentation
The following table summarizes typical parameters for this analysis.
| Parameter | Value | Rationale |
| Sample Volume (S) | 1.00 mL | Provides a suitable amount of analyte for titration with 0.1 M titrant. |
| Titrant (Na₂S₂O₃) Molarity (M) | ~ 0.1 mol/L | Standard concentration for general analytical work. |
| Typical Copper Concentration | 20 - 60 g/L | Common range for MSA plating baths.[2] |
| Expected Titrant Volume (V) | 31.5 - 94.4 mL | Calculated for a 1 mL sample based on the typical concentration range. |
| pH of Titration Medium | 4 - 5 | Optimal for reaction kinetics and minimizing side reactions.[7] |
Troubleshooting
-
Endpoint color returns: If the blue color returns a short time after the endpoint, it indicates incomplete reaction of adsorbed iodine. Ensure sufficient KSCN was added just before the final endpoint.
-
Fading or indistinct endpoint: This can be caused by using old starch indicator, adding the starch too early in the titration, or performing the titration at an incorrect pH.[9]
-
Results are consistently high: This may be due to air oxidation of iodide. Ensure the solution is only slightly acidic and that the titration is performed without undue delay after adding KI.[10] The presence of other oxidizing agents, such as Fe³⁺, will also cause high results.[10] If iron contamination is suspected, a masking agent like ammonium bifluoride can be added before the KI.[20][21][22]
Experimental Workflow Diagram
Caption: Workflow for Iodometric Titration of Copper.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. nmfrc.org [nmfrc.org]
- 4. metrohm.com [metrohm.com]
- 5. US8118988B2 - Analysis of copper ion and complexing agent in copper plating baths - Google Patents [patents.google.com]
- 6. hiranuma.com [hiranuma.com]
- 7. titrations.info [titrations.info]
- 8. scribd.com [scribd.com]
- 9. shivajicollege.ac.in [shivajicollege.ac.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. heimerle-meule.com [heimerle-meule.com]
- 13. goldplating.com [goldplating.com]
- 14. shop.jentner.de [shop.jentner.de]
- 15. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 16. Preparation and Standardization of 0.1 M Sodium Thiosulphate | Pharmaguideline [pharmaguideline.com]
- 17. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 18. zenodo.org [zenodo.org]
- 19. Estimation of Copper contained in a supplied solution by iodometric method.pptx [slideshare.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Solved For the iodometric analysis of copper in copper oxide | Chegg.com [chegg.com]
- 22. datapdf.com [datapdf.com]
Application Notes and Protocols for Electroless Copper Deposition with Copper Methane Sulfonate
Introduction: The Paradigm Shift to Methane Sulfonate in Electroless Copper Deposition
Electroless copper plating is a cornerstone of modern materials science and electronics manufacturing, enabling the uniform deposition of copper films on a variety of substrates without the need for an external electrical current.[1][2] This autocatalytic process is indispensable for applications such as the fabrication of printed circuit boards (PCBs), integrated circuit interconnects, and micro-electro-mechanical systems (MEMS).[3] Traditionally, electroless copper baths have relied on copper sulfate as the metal salt. However, the emergence of copper methane sulfonate, derived from methane sulfonic acid (MSA), represents a significant advancement in the field. MSA-based baths offer numerous advantages, including higher deposition rates, enhanced bath stability, excellent metal salt solubility, and a more favorable environmental profile due to their biodegradability and lower toxicity.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and procedures for successful electroless copper deposition using a this compound-based bath. The protocols detailed herein are designed to be self-validating, with explanations of the underlying chemical principles to empower users to optimize the process for their specific applications.
Section 1: The Chemical Symphony - Understanding the Electroless Copper Bath
An electroless copper plating bath is a thermodynamically unstable solution that is kinetically controlled to allow for the selective deposition of copper onto a catalyzed surface. The key components of a this compound-based bath work in concert to achieve a stable and efficient deposition process.
Core Components and Their Functions
The stability and performance of the electroless copper bath are critically dependent on the precise balance of its constituents.
| Component | Example Compound | Typical Concentration Range | Function |
| Copper Salt | This compound (Cu(CH₃SO₃)₂) | 3 - 5 g/L | Provides the cupric ions (Cu²⁺) for deposition.[3][4] |
| Reducing Agent | Formaldehyde (HCHO) or Paraformaldehyde | 10 g/L | Supplies the electrons for the reduction of Cu²⁺ to metallic copper.[3][4] |
| Complexing Agent | Ethylenediaminetetraacetic acid (EDTA) | Varies | Chelates with Cu²⁺ ions to prevent their precipitation as copper hydroxide in the alkaline bath and to control the deposition rate.[4][6] |
| pH Adjuster | Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) | To achieve pH 12.5 - 13.0 | Maintains the high alkalinity required for the reducing agent to function effectively.[3][5] |
| Stabilizer | Thiourea, 2-MBT, Imidazole, Benzotriazole | 1 ppm | Prevents spontaneous decomposition of the bath and refines the grain structure of the deposit.[3][6] |
The Autocatalytic Deposition Mechanism
The electroless deposition of copper is an autocatalytic redox reaction. The process is initiated on a catalyzed surface, and the deposited copper itself then acts as a catalyst for further deposition.[1]
The primary reactions in a formaldehyde-based system are:
-
Anodic Reaction (Oxidation of Reducing Agent): 2HCHO + 4OH⁻ → 2HCOO⁻ + 2H₂O + H₂ + 2e⁻
-
Cathodic Reaction (Reduction of Copper Ions): Cu²⁺(chelated) + 2e⁻ → Cu⁰
The overall reaction can be summarized as: Cu²⁺(chelated) + 2HCHO + 4OH⁻ → Cu⁰ + 2HCOO⁻ + 2H₂O + H₂[4]
References
Application Notes and Protocols: Copper Methane Sulfonate in the Metallization of Electronic Devices
Introduction: The Evolving Demands of Electronic Metallization
The relentless drive towards miniaturization and increased functionality in electronic devices has placed unprecedented demands on metallization processes. Copper, with its excellent electrical and thermal conductivity, remains the cornerstone of interconnect technology in everything from printed circuit boards (PCBs) to advanced integrated circuits (ICs).[1][2] However, the limitations of traditional copper sulfate-based electroplating electrolytes have become increasingly apparent, particularly in the fabrication of high-density interconnects, through-silicon vias (TSVs), and other complex, high-aspect-ratio features.[3][4]
Copper methane sulfonate (CMS) has emerged as a superior alternative, offering a host of advantages that directly address the challenges of modern electronics manufacturing.[5] This application note provides a comprehensive technical guide for researchers, scientists, and process engineers on the application of this compound in the metallization of electronic devices. We will delve into the fundamental principles, provide detailed experimental protocols, and discuss the critical role of bath chemistry in achieving reliable, high-performance copper interconnects.
Core Advantages of this compound Electrolytes
The shift from sulfate to methane sulfonate-based systems is underpinned by several key performance benefits:
-
High Solubility and Conductivity: this compound exhibits significantly higher solubility in aqueous solutions compared to copper sulfate. This allows for the formulation of plating baths with higher copper ion concentrations, which in turn supports higher current densities and faster deposition rates.[6][7]
-
Lower Corrosivity: Methane sulfonic acid (MSA) based electrolytes are less corrosive to the copper seed layer than sulfuric acid-based solutions, which is crucial for maintaining the integrity of fine circuit patterns.[8]
-
Enhanced Throwing Power and Uniformity: CMS baths, when properly formulated with organic additives, provide excellent throwing power, ensuring uniform copper deposition within high-aspect-ratio features like through-holes and blind microvias.[3] This leads to the formation of fine-grained, smooth, and bright copper deposits.[9]
-
Environmental and Safety Benefits: Methane sulfonic acid is a strong, non-oxidizing acid that does not produce toxic fumes during electroplating, offering a safer and more environmentally friendly alternative to some traditional electrolytes.[10]
Key Application Areas in Electronic Device Metallization
Printed Circuit Board (PCB) Manufacturing
The metallization of through-holes (THs) and blind microvias (BMVs) is a critical step in the fabrication of multi-layered PCBs, creating the necessary electrical connections between different layers.[11] CMS-based electroplating is exceptionally well-suited for these applications.
-
Through-Hole Plating (THP): Achieving a uniform copper thickness from the surface of the board to the center of the through-hole is paramount for reliability.[3] The high throwing power of CMS baths ensures robust and even plating, even in high-aspect-ratio holes.
-
Blind Microvia Filling: For high-density interconnect (HDI) boards, filling blind microvias with solid copper is essential.[4][12] CMS electrolytes, in conjunction with a carefully balanced additive package, enable "bottom-up" or "superconformal" filling, where copper deposition is accelerated at the bottom of the via and suppressed on the surface, leading to a void-free fill.[13]
Integrated Circuit (IC) and Advanced Packaging
In the semiconductor industry, copper has replaced aluminum as the primary interconnect material due to its lower resistivity and superior electromigration resistance.[14] The "Damascene" process, which involves filling trenches and vias etched into a dielectric layer, is the standard method for creating these copper interconnects.[14]
-
Damascene and Dual-Damascene Processing: CMS electrolytes are used to fill sub-micron and nanometer-scale features with high fidelity.[7][8] The ability to precisely control the deposition process through additives is critical for avoiding defects such as voids and seams.
-
Through-Silicon Via (TSV) Filling: TSVs are a key enabling technology for 3D integrated circuits, providing vertical electrical connections through the silicon wafer.[15] Filling these high-aspect-ratio vias is a significant challenge, and CMS-based plating is a preferred method due to its high deposition rates and ability to achieve complete, void-free filling.[16][17][18]
Flexible Electronics
The burgeoning field of flexible electronics requires conductive traces that can withstand bending and stretching.[19][20][21][22] While various materials and fabrication methods are being explored, copper remains a key material due to its high conductivity. The fine-grained and ductile deposits that can be achieved with CMS electroplating make it a promising candidate for creating robust and reliable interconnects on flexible substrates.
Experimental Protocols and Methodologies
Protocol 1: General Purpose PCB Through-Hole Plating
This protocol outlines a baseline process for achieving uniform copper plating in through-holes of a standard FR-4 PCB.
Objective: To achieve a throwing power (TP) greater than 80% in through-holes with an aspect ratio of 10:1.
Materials and Equipment:
-
Plating tank with agitation (air sparging or eductors)
-
DC or Pulse-Periodic Reverse (PPR) rectifier
-
Soluble phosphorized copper anodes or insoluble anodes (e.g., platinized titanium)
-
Pre-cleaned FR-4 test coupon with drilled through-holes
-
Chemicals for bath preparation (this compound, Methane Sulfonic Acid, Hydrochloric Acid, Organic Additives)
Plating Bath Composition and Operating Parameters:
| Parameter | Range | Optimum |
| Copper (as Cu²⁺) | 40 - 60 g/L | 50 g/L |
| Methane Sulfonic Acid (MSA) | 80 - 120 g/L | 100 g/L |
| Chloride Ions (Cl⁻) | 40 - 70 mg/L | 50 mg/L |
| Suppressor Additive | As per supplier | As per supplier |
| Brightener/Accelerator Additive | As per supplier | As per supplier |
| Leveler Additive | As per supplier | As per supplier |
| Temperature | 25 - 35 °C | 30 °C |
| Cathode Current Density | 1.5 - 3.0 A/dm² | 2.0 A/dm² |
| Agitation | Moderate to vigorous | Vigorous |
Step-by-Step Procedure:
-
Bath Preparation: Fill the plating tank with deionized water to 75% of its final volume. Add the required amount of Methane Sulfonic Acid and mix thoroughly. Dissolve the this compound. Add the hydrochloric acid and organic additives as per the supplier's recommendations. Bring the solution to its final volume with deionized water and allow it to reach the target operating temperature.
-
Substrate Pre-treatment: Ensure the PCB coupon is properly cleaned and activated through standard industry processes (e.g., desmear, electroless copper seed layer deposition).
-
Electroplating: Immerse the coupon in the plating bath and apply the specified cathodic current density. Plate for a duration calculated to achieve the desired copper thickness (e.g., 25 µm).
-
Post-treatment: Remove the coupon, rinse thoroughly with deionized water, and dry.
-
Analysis: Cross-section the coupon and measure the copper thickness at the surface ("knuckle") and in the center of the through-hole using a microscope. Calculate the throwing power (TP) as: TP (%) = (Thickness at center / Thickness at surface) x 100.
Causality and Insights:
-
The high concentration of copper ions and MSA ensures high conductivity and allows for efficient plating at the specified current density.[6][7]
-
Chloride ions work synergistically with the suppressor (typically a polyether) to create a passivating layer on the board's surface, inhibiting deposition in high-current-density areas.[15]
-
The accelerator (a sulfur-containing organic molecule) preferentially adsorbs at the bottom of the via, a low-current-density area, displacing the suppressor and accelerating local deposition.[23] This differential inhibition/acceleration is the key to achieving high throwing power.
Protocol 2: Superconformal Filling of Blind Microvias (BMVs)
This protocol is designed for complete, void-free filling of BMVs in HDI and IC substrate applications.
Objective: To achieve >95% via fill ("dimple" < 5 µm) in 100x75 µm BMVs.
Plating Bath Composition and Operating Parameters:
| Parameter | Range | Optimum |
| Copper (as Cu²⁺) | 45 - 70 g/L | 60 g/L |
| Methane Sulfonic Acid (MSA) | 40 - 80 g/L | 50 g/L |
| Chloride Ions (Cl⁻) | 40 - 60 mg/L | 50 mg/L |
| Suppressor Additive | High concentration | As per supplier |
| Accelerator Additive | Low concentration | As per supplier |
| Leveler Additive | High concentration | As per supplier |
| Temperature | 20 - 30 °C | 25 °C |
| Cathode Current Density | 1.0 - 2.5 A/dm² | 1.5 A/dm² |
| Agitation | Moderate | Moderate |
Step-by-Step Procedure:
-
Bath Preparation and Substrate Pre-treatment: Follow steps 1 and 2 from Protocol 1. The additive concentrations will differ significantly.
-
Electroplating: Immerse the substrate and apply the specified DC current density. The plating time will be longer than for through-hole plating to allow for complete filling.
-
Post-treatment and Analysis: Follow steps 4 and 5 from Protocol 1. Analysis will focus on the via dimple depth and checking for any internal voids in the cross-sectioned via.
Causality and Insights:
-
A higher copper concentration and lower acid content are often used to promote filling.[12]
-
The balance of additives is critical. A high concentration of suppressor and leveler ensures minimal deposition on the surface, while a carefully controlled amount of accelerator drives the "bottom-up" filling mechanism.[4] The leveler is particularly important for preventing "over-plating" or "bump" formation above the filled via.
-
The interplay between diffusion and consumption of these additives at the evolving via surface governs the superconformal filling process.
Visualizing the Process: Experimental Workflow
References
- 1. thinmetalsales.com [thinmetalsales.com]
- 2. youtube.com [youtube.com]
- 3. electronics.org [electronics.org]
- 4. electronics.org [electronics.org]
- 5. marketreportanalytics.com [marketreportanalytics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US6605204B1 - Electroplating of copper from alkanesulfonate electrolytes - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. CN103695973A - The electroplating method of adding Fe2+ and Fe3+ in copper interconnect methanesulfonate copper plating solution - Google Patents [patents.google.com]
- 11. e-university.tu-sofia.bg [e-university.tu-sofia.bg]
- 12. electronics.macdermidenthone.cn [electronics.macdermidenthone.cn]
- 13. circuitinsight.com [circuitinsight.com]
- 14. Copper interconnects - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 17. A comparison of copper sulfate and methanesulfonate electrolytes in the copper plating process for through silicon via metallization | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 18. US7670950B2 - Copper metallization of through silicon via - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. Flexible electrode materials for emerging electronics: materials, fabrication and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Electroplated Copper Additives for Advanced Packaging: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthesis of N1-Substituted 3,4-Dihydropyrimidin-2(1H)-ones Using Copper Methane Sulfonate
Introduction: The Biginelli Reaction and the Quest for N1-Substituted Dihydropyrimidinones
The 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. These scaffolds are found in a variety of biologically active molecules, exhibiting properties such as antiviral, antitumor, antibacterial, and anti-inflammatory activities.[1][2][3] A prominent example is Monastrol, a well-known inhibitor of the mitotic kinesin Eg5, which has been a lead compound in anticancer research.[4][5]
The most direct route to these valuable molecules is the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and a urea or thiourea.[1][4] While the classical Biginelli reaction is well-established, the synthesis of N1-substituted DHPMs has historically presented challenges, often requiring harsh reaction conditions and resulting in limited yields. The introduction of various catalysts, including Lewis acids and Brønsted acids, has aimed to overcome these limitations.[4][5]
This guide focuses on a highly efficient and green methodology for the synthesis of N1-substituted 3,4-dihydropyrimidin-2(1H)-ones utilizing copper methane sulfonate (CMS) as a catalyst. This approach offers several advantages, including high yields, short reaction times, and solvent-free conditions, making it an attractive method for researchers in both academic and industrial settings.[6][7]
The Role of this compound: A Superior Catalyst
This compound [Cu(CH₃SO₃)₂] has emerged as a superior catalyst for the synthesis of N1-substituted DHPMs.[6][7] Its effectiveness can be attributed to its properties as a mild Lewis acid, which plays a crucial role in activating the reaction components. The proposed mechanism for the copper-catalyzed Biginelli reaction involves the formation of an acyl imine intermediate.[1]
The copper(II) ion from the catalyst coordinates with the aldehyde and the N-substituted urea, facilitating the condensation to form the acyl imine intermediate. This intermediate is stabilized by the copper catalyst. Subsequently, the enol form of the β-ketoester attacks the imine, followed by cyclization and dehydration to yield the final N1-substituted dihydropyrimidinone.
The use of this compound under solvent-free conditions at elevated temperatures (e.g., 90°C) promotes efficient reaction kinetics and simplifies product isolation, contributing to a more environmentally friendly process.[6][7]
Proposed Catalytic Cycle
Figure 1: Proposed catalytic cycle for the synthesis of N1-substituted DHPMs.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of N1-substituted 3,4-dihydropyrimidin-2(1H)-ones using this compound as a catalyst under solvent-free conditions.
General Experimental Workflow
Figure 2: General experimental workflow for the synthesis.
Detailed Protocol
Materials:
-
Aromatic aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Monosubstituted urea or thiourea (1.5 mmol)
-
This compound (Cu(CH₃SO₃)₂) (0.1 mmol, 10 mol%)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and hot plate
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine the aromatic aldehyde (1 mmol), the β-ketoester (1 mmol), the monosubstituted urea or thiourea (1.5 mmol), and this compound (0.1 mmol).
-
Reaction: Place the flask on a preheated hot plate and heat the mixture to 90°C with stirring. The reaction is conducted under solvent-free conditions.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature.
-
Purification: Add a small amount of ethanol to the solidified reaction mixture and stir. The product will precipitate. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure N1-substituted 3,4-dihydropyrimidin-2(1H)-one.
Data Presentation: Substrate Scope and Yields
The this compound-catalyzed method is applicable to a wide range of substrates, affording good to excellent yields of the desired N1-substituted DHPMs.[6]
| Entry | Aldehyde | β-Ketoester | N-Substituted (Thio)urea | Product | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | N-methylurea | 5-Ethoxycarbonyl-4-phenyl-1-methyl-3,4-dihydropyrimidin-2(1H)-one | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | N-methylurea | 5-Ethoxycarbonyl-4-(4-chlorophenyl)-1-methyl-3,4-dihydropyrimidin-2(1H)-one | 95 |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | N-methylurea | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-1-methyl-3,4-dihydropyrimidin-2(1H)-one | 90 |
| 4 | 3-Nitrobenzaldehyde | Ethyl acetoacetate | N-methylurea | 5-Ethoxycarbonyl-4-(3-nitrophenyl)-1-methyl-3,4-dihydropyrimidin-2(1H)-one | 88 |
| 5 | Benzaldehyde | Ethyl acetoacetate | N-phenylurea | 5-Ethoxycarbonyl-1,4-diphenyl-3,4-dihydropyrimidin-2(1H)-one | 85 |
| 6 | Benzaldehyde | Ethyl acetoacetate | N-methylthiourea | 5-Ethoxycarbonyl-4-phenyl-1-methyl-3,4-dihydropyrimidin-2(1H)-thione | 94 |
Table adapted from data presented in the literature.[6]
Conclusion and Future Outlook
The use of this compound as a catalyst for the Biginelli condensation provides a highly efficient, environmentally friendly, and versatile method for the synthesis of N1-substituted 3,4-dihydropyrimidin-2(1H)-ones. The simple experimental procedure, coupled with high yields and the ability to tolerate a variety of functional groups, makes this protocol a valuable tool for researchers in the field of synthetic and medicinal chemistry. Further exploration of the catalytic activity of this compound in other multicomponent reactions could open new avenues for the synthesis of diverse heterocyclic libraries for drug discovery.
References
- 1. Copper(II) Sulfamate: An Efficient Catalyst for the One-Pot Synthesis of 3,4-Dihydropyrimidine-2(1H)-ones and thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biginelli Reaction Catalyzed by Copper Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biginelli reaction catalyzed by copper nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Making sure you're not a bot! [ask.orkg.org]
Leaching of copper from ores using methanesulfonic acid.
Application Notes & Protocols
Topic: High-Efficiency Leaching of Copper from Oxide and Sulfide Ores Using Methanesulfonic Acid (MSA)
Audience: Researchers, Metallurgists, and Chemical Processing Professionals
Abstract
The extraction of copper from its ores is a cornerstone of modern industry. While sulfuric acid has long been the dominant lixiviant in hydrometallurgy, operational and environmental concerns have driven the search for more efficient and sustainable alternatives. Methanesulfonic acid (MSA), a strong, biodegradable organic acid, has emerged as a highly promising reagent for copper leaching.[1][2][3] This guide provides a comprehensive overview of the fundamental chemistry, key operational parameters, and detailed laboratory protocols for the leaching of copper from both oxide and sulfide ores using MSA. We delve into the mechanistic advantages of MSA, including the high solubility of its metal salts and its efficacy in complex ore matrices, offering field-proven insights to bridge the gap between theoretical understanding and practical application.[1][2][4]
The Rationale for Methanesulfonic Acid (MSA) in Copper Hydrometallurgy
The selection of a lixiviant is critical to the technical and economic viability of a hydrometallurgical process. MSA presents a unique combination of chemical and physical properties that make it an advantageous alternative to traditional mineral acids like sulfuric acid (H₂SO₄).
Core Advantages of MSA:
-
Strong Acidity: With a pKa of -1.9, MSA is a strong acid comparable to sulfuric acid (pKa ≈ -2.0), ensuring effective dissolution of acid-soluble minerals.[3][4]
-
High Solubility of Metal Salts: Copper(II) methanesulfonate exhibits significantly higher aqueous solubility (2.00 M) compared to copper(II) sulfate (1.35 M).[4] This property is crucial as it can prevent the precipitation of metal salts on the ore surface, which can inhibit further leaching—a phenomenon known as passivation. The high solubility extends to many other metal methanesulfonates, which is beneficial when dealing with complex, polymetallic ores.[2][4][5]
-
Environmental Profile: MSA is readily biodegradable, breaking down into sulfate, carbon dioxide, and water.[1][4] It has low toxicity and a very low vapor pressure, reducing the risks associated with volatile acid gases and improving workplace safety.[2]
-
Enhanced Performance for Sulfide Ores: For refractory sulfide ores like chalcopyrite (CuFeS₂), MSA-based systems, particularly when paired with an oxidant, have demonstrated superior leaching kinetics and higher copper recovery compared to conventional sulfuric acid systems.[1][6]
Comparative Insights: MSA vs. Sulfuric Acid
While sulfuric acid is inexpensive and widely available, its application has limitations.[1] The primary drawback is the low solubility of certain sulfate salts (e.g., gypsum, anglesite), which can lead to scaling and passivation. In contrast, the high solubility of metal methanesulfonates minimizes these issues.[3][7] Studies have shown that for chalcopyrite, MSA with an oxidant can achieve over 90% copper extraction, whereas sulfuric acid systems often struggle to surpass 40% under similar conditions due to the formation of passivating layers.[5][6]
The Chemistry of Copper Leaching with MSA
The leaching mechanism with MSA depends fundamentally on the ore mineralogy—specifically, whether the primary copper mineral is an oxide or a sulfide.
Leaching of Copper Oxide Ores
Copper oxide ores, such as malachite (Cu₂(OH)₂CO₃) and azurite (Cu₃(OH)₂(CO₃)₂), are readily dissolved by MSA in a straightforward acid-base reaction. The acid attacks the carbonate and hydroxide components, liberating the copper ion into solution as copper(II) methanesulfonate.
Reaction for Malachite: Cu₂(OH)₂CO₃(s) + 4CH₃SO₃H(aq) → 2Cu(CH₃SO₃)₂(aq) + 3H₂O(l) + CO₂(g)
The kinetics of this process are typically fast and are primarily influenced by factors such as acid concentration and temperature.[4][8]
Leaching of Copper Sulfide Ores
Primary copper sulfide ores, particularly the abundant and refractory chalcopyrite (CuFeS₂), require an oxidative leaching process. The sulfide component must be oxidized to elemental sulfur or sulfate to release the copper. MSA alone is not an oxidizing agent; therefore, it must be paired with an oxidant like ferric ions (Fe³⁺), hydrogen peroxide (H₂O₂), dichromate (Cr₂O₇²⁻), or nitrate (NO₃⁻).[6][9][10]
Reaction for Chalcopyrite with H₂O₂ as Oxidant: 2CuFeS₂(s) + 10CH₃SO₃H(aq) + 17H₂O₂(aq) → 2Cu(CH₃SO₃)₂(aq) + 2Fe(CH₃SO₃)₃(aq) + 4H₂SO₄(aq) + 20H₂O(l)
A key challenge in sulfide leaching is the formation of a passivating elemental sulfur layer on the mineral surface, which can block the lixiviant from reaching the unreacted core.[5] However, the texture of the sulfur layer formed in MSA systems can be more porous, allowing for continued lixiviant access.[4] The choice of oxidant is critical; H₂O₂ is effective but requires careful management, while ferric ions are common but can lead to the precipitation of iron compounds like jarosite, which can also passivate the ore.[9][10]
Key Parameters Influencing Leaching Efficiency
Optimizing the leaching process requires a systematic understanding of the variables that control the reaction kinetics and overall copper extraction. The dissolution process often follows a shrinking core model, where the rate can be controlled by diffusion through a product layer or by the chemical reaction at the surface of the unreacted core.[5][8][11]
| Parameter | Effect on Leaching Efficiency & Causality |
| MSA Concentration | Increases efficiency up to an optimal point. Higher concentration provides more H⁺ ions for the reaction. For chalcopyrite, concentrations of 10-30 g/L are often effective.[6] Excessively high concentrations may not significantly improve extraction and can be uneconomical.[5][6] |
| Temperature | Significantly increases efficiency. Higher temperature increases reaction kinetics. For chalcopyrite, temperatures around 75°C have shown high extraction rates (>90%).[5][6][9] The activation energy (Ea) helps determine the rate-controlling step; values >40 kJ/mol typically indicate chemical reaction control, which is highly temperature-dependent.[5][10][12] |
| Particle Size | Decreasing particle size increases efficiency. Smaller particles provide a larger surface area for the lixiviant to attack. However, the effect can be less pronounced in chemically controlled reactions compared to diffusion-controlled ones.[4][8] |
| Oxidant Concentration | Crucial for sulfide ores. The type and concentration of the oxidant directly impact the rate of sulfide oxidation. For H₂O₂, periodic additions can be more effective than a single large dose, as it maintains an optimal redox potential and prevents decomposition.[5][13] For ferric ions, a concentration of ~5 g/L is often a starting point.[6] |
| Stirring Speed | Minor to moderate effect. Adequate agitation ensures the suspension of particles and reduces the thickness of the liquid film boundary layer, but beyond a certain point, its effect diminishes, especially if the reaction is not diffusion-controlled.[4][8] |
| Solid-to-Liquid (S/L) Ratio | Impacts reagent consumption and solution concentration. A lower S/L ratio (more liquid) ensures sufficient lixiviant is available but results in a more dilute pregnant leach solution (PLS). A higher S/L ratio is more efficient in terms of reactor volume but may lead to incomplete leaching if reagents are depleted. |
Laboratory-Scale Leaching Protocols
These protocols provide a validated starting point for laboratory investigation. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 4.1: Leaching of Copper Oxide Ore (Malachite) with MSA
Objective: To determine the copper extraction from a malachite-bearing ore using methanesulfonic acid.
Materials & Reagents:
-
Representative copper oxide ore sample, pulverized to <75 µm (P80).
-
Methanesulfonic acid (MSA), 70% solution.
-
Deionized (DI) water.
-
Jacketed glass reactor (250 mL) with overhead stirrer, reflux condenser, and temperature probe.
-
Heating mantle or water bath.
-
Filtration apparatus (vacuum flask, Büchner funnel, filter paper).
-
ICP-OES or AAS for copper analysis.
Procedure:
-
Setup: Assemble the glass reactor with the overhead stirrer, condenser, and temperature probe. Connect the jacket to a circulating water bath set to the desired temperature (e.g., 50°C).
-
Lixiviant Preparation: Prepare 100 mL of the desired MSA solution (e.g., 1.0 M) by diluting the 70% stock solution with DI water. Safety Note: Always add acid to water.
-
Leaching: Add the prepared MSA solution to the reactor and allow it to reach the set temperature.
-
Ore Addition: Add a precisely weighed amount of the pulverized ore (e.g., 5 g, for a 5% w/v pulp density) to the reactor to start the leach test.
-
Sampling: Maintain constant stirring (e.g., 400 rpm). At specified time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw a 1 mL aliquot of the slurry using a pipette. Immediately filter the aliquot through a syringe filter to separate solids from the pregnant leach solution (PLS).
-
Analysis: Dilute the filtered PLS samples appropriately and analyze for copper concentration using ICP-OES or AAS.
-
Termination: After the final time point, turn off the heat and stirring. Filter the entire remaining slurry to separate the final PLS from the leach residue. Wash the residue with DI water and dry it for further characterization if needed.
-
Calculation: Calculate the percentage of copper extraction (%E) at each time point using the formula: %E = (C_t * V) / (M_ore * %Cu_ore) * 100 Where: C_t = Copper concentration in solution at time t (g/L), V = Volume of lixiviant (L), M_ore = Initial mass of ore (g), %Cu_ore = Copper grade of the initial ore (%).
Protocol 4.2: Oxidative Leaching of Chalcopyrite with MSA and H₂O₂
Objective: To determine the copper extraction from a chalcopyrite concentrate using an MSA-H₂O₂ lixiviant system.
Materials & Reagents:
-
Chalcopyrite concentrate, pulverized to <75 µm (P80).
-
Methanesulfonic acid (MSA), 70% solution.
-
Hydrogen peroxide (H₂O₂), 30% solution.
-
Other equipment as listed in Protocol 4.1.
Procedure:
-
Setup: Use the same reactor setup as in Protocol 4.1. Set the temperature to 75°C.[5][6]
-
Lixiviant Preparation: Prepare 100 mL of the desired MSA solution (e.g., 30 g/L or ~0.31 M).[6]
-
Leaching: Add the MSA solution to the reactor. Once the solution reaches 75°C, add the weighed chalcopyrite concentrate (e.g., 1 g, for a 1% w/v pulp density).
-
Oxidant Addition: This protocol uses periodic oxidant addition to maintain leaching efficiency.[13] Add an initial aliquot of 30% H₂O₂ (e.g., 0.9 mL for a total of 2.7% peroxide over the experiment).[5] Add subsequent 0.9 mL aliquots at 24-hour intervals if the experiment runs for multiple days. Safety Note: H₂O₂ is a strong oxidant. Handle with care and avoid contact with incompatible materials.
-
Sampling & Analysis: Follow the sampling and analysis procedure from Protocol 4.1. Time intervals may be longer (e.g., 4, 8, 24, 48, 72, 96 hours) due to the slower kinetics of chalcopyrite leaching.[6]
-
Residue Characterization (Self-Validation): After the experiment, the dried leach residue should be analyzed using XRD and SEM-EDS. This is a critical validation step to identify the presence of elemental sulfur or passivating jarosite phases, which helps to explain the observed leaching kinetics.[5][10]
Post-Leaching Processing: Solvent Extraction (SX)
A significant advantage of the MSA system is its compatibility with downstream processing. The pregnant leach solution (PLS) generated from MSA leaching can be effectively treated using standard solvent extraction (SX) reagents. Studies have demonstrated that LIX-984N-C, a common extractant in the copper industry, can achieve >97% copper extraction from an MSA-based PLS.[14] The loaded organic can then be stripped with sulfuric acid to produce a concentrated, high-purity copper sulfate electrolyte suitable for electrowinning (EW), seamlessly integrating the MSA front-end with conventional back-end processing.[14]
Troubleshooting and Expert Insights
-
Issue: Low Copper Extraction in Sulfide Ores.
-
Probable Cause: Passivation by elemental sulfur or jarosite.
-
Expert Insight: Confirm with residue analysis (XRD/SEM). The periodic addition of H₂O₂ is designed to manage the redox potential and mitigate this.[13] If jarosite is forming, controlling the pH and temperature is critical.
-
-
Issue: High Acid Consumption.
-
Probable Cause: Leaching of acid-consuming gangue minerals like carbonates (calcite, dolomite).
-
Expert Insight: Characterize the ore mineralogy thoroughly before leaching. While MSA is effective, high carbonate content will increase operational costs for any acidic lixiviant. A pre-leach or flotation step to remove carbonates may be economically justifiable for high-carbonate ores.
-
-
Issue: H₂O₂ Decomposition.
-
Probable Cause: High temperatures and the catalytic effect of certain metal ions (like iron) can cause rapid H₂O₂ decomposition into water and oxygen, reducing its effectiveness as an oxidant.
-
Expert Insight: This is precisely why periodic or controlled addition is recommended over adding the entire dose at the start. It maintains a steady concentration of the oxidant, ensuring it is used for leaching rather than decomposition.
-
Conclusion
Methanesulfonic acid represents a significant advancement in hydrometallurgical leaching technology. Its strong acidity, the high solubility of its metal salts, and its favorable environmental profile position it as a powerful and versatile lixiviant for a new generation of copper extraction processes. For oxide ores, it offers a straightforward and efficient dissolution path. For challenging sulfide ores like chalcopyrite, MSA-based oxidative systems unlock the potential for high copper recoveries under conditions where traditional sulfuric acid systems falter. By understanding the core chemistry and optimizing key parameters as detailed in this guide, researchers and professionals can effectively harness the benefits of MSA to develop more efficient, sustainable, and economically viable copper production flowsheets.
References
- 1. Comparison of the Chemical Reactivity between Sulfuric and Methanesulfonic Acids as a Leaching Agent [j-kirr.or.kr]
- 2. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2019169185A1 - Efficient copper leaching using alkanesulfonic acids - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Leaching of Copper from Malachite with Methane-sulfonic Acid [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols for the Synthesis of a Highly Stable Sulfonated Carbon-Based Catalyst Utilizing Methanesulfonic Acid
Introduction: The Imperative for Robust and Sustainable Solid Acid Catalysts
In the realm of fine chemical synthesis and biomass conversion, the quest for efficient, reusable, and environmentally benign catalysts is paramount. Traditional homogeneous acid catalysts, while effective, are often plagued by issues of corrosion, difficult separation from reaction products, and the generation of acidic waste streams.[1] Sulfonated carbon-based materials have emerged as a promising class of solid acid catalysts, offering a sustainable alternative.[1][2] These materials are typically synthesized from readily available and often renewable carbon sources, such as biomass, and are functionalized with sulfonic acid (-SO₃H) groups, which impart strong Brønsted acidity.[3][4][5]
While concentrated sulfuric acid is the conventional sulfonating agent, this application note details a protocol for the preparation of a sulfonated carbon-based catalyst using methanesulfonic acid (MSA). Recent studies have indicated that the use of MSA can yield catalysts with superior thermal stability compared to their sulfuric acid-sulfonated counterparts.[6][7][8] This enhanced stability is crucial for catalytic reactions that require elevated temperatures, preventing the leaching of active sites and ensuring catalyst longevity. This guide provides a comprehensive, step-by-step protocol for the synthesis and characterization of a sulfonated carbon-based catalyst using methanesulfonic acid, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Mechanism of Sulfonation with Methanesulfonic Acid
The introduction of sulfonic acid groups onto the carbonaceous framework primarily occurs through an electrophilic aromatic substitution reaction.[9] The carbon precursor, after undergoing a high-temperature carbonization step, possesses a structure rich in polycyclic aromatic hydrocarbons. Methanesulfonic acid, a strong acid, can act as the sulfonating agent. The reaction involves the attack of the aromatic rings within the carbon structure by the electrophilic sulfur trioxide (SO₃) or a related species generated from MSA, leading to the formation of a covalent bond between a carbon atom in the aromatic ring and the sulfur atom of the sulfonic acid group. The presence of oxygenated functional groups on the carbon precursor can facilitate this process.[7]
Experimental Workflow
The overall process for the preparation of the sulfonated carbon-based catalyst can be visualized as a two-stage process: carbonization of the precursor followed by sulfonation with methanesulfonic acid.
Caption: Workflow for the synthesis of a sulfonated carbon-based catalyst.
Materials and Equipment
Materials
-
Carbon Precursor (e.g., organosolv lignin, sugarcane bagasse, corncob)
-
Methanesulfonic acid (MSA, ≥99%)
-
Nitrogen gas (high purity)
-
Deionized water
Equipment
-
Tube furnace with temperature controller
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Vacuum filtration apparatus
-
Drying oven
-
Standard laboratory glassware
Detailed Experimental Protocol
This protocol is based on a two-step method involving carbonization followed by sulfonation.
Part 1: Carbonization of the Precursor
The objective of this step is to create a carbon-rich material with a high degree of aromaticity, which is essential for successful sulfonation. The choice of carbonization temperature is critical; higher temperatures generally lead to a more stable polycondensed aromatic structure.[4]
-
Preparation: Place a known amount of the dried carbon precursor (e.g., 10-20 g of lignin) into a ceramic crucible.
-
Furnace Setup: Place the crucible in the center of a tube furnace.
-
Inert Atmosphere: Purge the tube furnace with high-purity nitrogen gas for at least 30 minutes to remove all oxygen. Maintain a gentle flow of nitrogen throughout the carbonization process.
-
Heating Program: Heat the furnace to the desired carbonization temperature (e.g., 450-750 °C) at a controlled ramp rate (e.g., 10 °C/min). The optimal temperature will depend on the precursor and desired properties of the final catalyst.[4]
-
Dwell Time: Hold the furnace at the target temperature for a specified duration (e.g., 2-4 hours).
-
Cooling: After the dwell time, turn off the furnace and allow it to cool to room temperature under a continuous nitrogen flow.
-
Collection: The resulting black powder is the carbon char. Grind the char into a fine powder using a mortar and pestle.
Part 2: Sulfonation with Methanesulfonic Acid
This step introduces the acidic -SO₃H groups onto the surface of the carbon char.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the prepared carbon char (e.g., 5 g).
-
Addition of MSA: Carefully add methanesulfonic acid to the flask. A solid-to-acid ratio of 1:10 (w/v) is a common starting point.[10]
-
Reaction Conditions: Heat the mixture to the desired sulfonation temperature (e.g., 150 °C) under a nitrogen atmosphere with constant stirring.[7]
-
Reaction Time: Maintain the reaction for a set duration (e.g., 10-14 hours).[7]
-
Quenching and Washing: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly add hot deionized water (>80 °C) to the mixture to quench the reaction.
-
Purification: Filter the solid product using a Buchner funnel. Wash the catalyst repeatedly with hot deionized water until the pH of the filtrate is neutral. This step is crucial to remove any unreacted MSA and physically adsorbed species.
-
Drying: Dry the final sulfonated carbon-based catalyst in an oven at 105-110 °C overnight.
Catalyst Characterization
To ensure the successful synthesis and to understand the properties of the catalyst, a suite of characterization techniques should be employed.
| Parameter | Characterization Technique | Purpose | Typical Expected Outcome |
| Functional Groups | Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the presence of sulfonic acid groups (-SO₃H) and other functional groups (e.g., -OH, -COOH). | Characteristic peaks for S=O stretching in -SO₃H groups. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | To determine the decomposition temperature of the sulfonic acid groups and the overall thermal stability of the catalyst. | Higher decomposition temperature for MSA-sulfonated catalysts compared to sulfuric acid-sulfonated ones.[7][8] |
| Morphology | Scanning Electron Microscopy (SEM) | To observe the surface morphology and particle structure of the catalyst. | Varies with carbon precursor and preparation conditions. |
| Acid Site Density | Acid-Base Titration | To quantify the total number of acid sites on the catalyst surface. | Provides a measure of the catalyst's potential activity. |
| Elemental Composition | Energy-Dispersive X-ray Spectroscopy (EDS) or Elemental Analysis | To confirm the presence and quantify the amount of sulfur, carbon, and oxygen. | Successful incorporation of sulfur into the carbon matrix. |
| Crystalline Structure | X-ray Diffraction (XRD) | To assess the amorphous or crystalline nature of the carbon support. | Typically shows broad peaks characteristic of amorphous carbon. |
Application Example: Esterification of Stearic Acid
Sulfonated carbon-based catalysts are highly effective in esterification reactions, a key step in biodiesel production.
-
Reaction Setup: In a high-pressure reactor, combine stearic acid, methanol (e.g., a 1:9 molar ratio of stearic acid to methanol), and the prepared sulfonated carbon-based catalyst (e.g., 5 wt% of the stearic acid).[6]
-
Reaction Conditions: Heat the reactor to the desired temperature (e.g., 240-260 °C) with vigorous stirring.[6][7]
-
Reaction Time: Maintain the reaction for a short duration (e.g., 5-10 minutes).[6][7]
-
Product Analysis: After the reaction, cool the reactor, separate the catalyst by filtration or centrifugation, and analyze the liquid product for the conversion of stearic acid to methyl stearate using techniques like gas chromatography (GC).
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by the multi-faceted characterization of the final product. A successful synthesis will be validated by:
-
FTIR analysis confirming the presence of -SO₃H groups.
-
TGA data demonstrating high thermal stability, a key advantage of using MSA.[7][8]
-
Acid-base titration yielding a significant acid density, which correlates with catalytic activity.
-
High conversion rates in test reactions, such as the esterification of fatty acids, which directly demonstrates the catalyst's efficacy.[6]
The reusability of the catalyst, a critical aspect of its sustainability, can be assessed by recovering the catalyst after a reaction, washing it, drying it, and using it in subsequent reaction cycles. A minimal loss in activity over several cycles indicates a stable and effective catalyst.[6]
References
- 1. Sulfonated Carbon-Based Materials in Catalysis and Energy Storage: Latest Research, Applications, and Innovation News [sulfonic-acid.com]
- 2. BJOC - An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes [beilstein-journals.org]
- 3. Synthesis and Characterization of Sulfonated Carbon Catalyst for Hydrolysis of Microcrystalline Cellulose [etd.aau.edu.et]
- 4. Study of the activity and stability of sulfonated carbon catalyst from agroindustrial waste in biodiesel production: Influence of pyrolysis temperature on functionalization - Arabian Journal of Chemistry [arabjchem.org]
- 5. Recent Advances in Carbon-Based Sulfonated Catalyst: Preparation and Application | Kang | International Review of Chemical Engineering (IRECHE) [praiseworthyprize.org]
- 6. researchgate.net [researchgate.net]
- 7. Activity of a Sulfonated Carbon-Based Catalyst Derived from Organosolv Lignin toward Esterification of Stearic Acid under Near-Critical Alcohol Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of sulfonated carbon-based catalysts from murumuru kernel shell and their performance in the esterification reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: Comprehensive Characterization of Copper Methane Sulfonate Deposits
Introduction: The Critical Role of Deposit Characterization in Advanced Copper Plating
Copper methane sulfonate (CMS) electroplating has become a cornerstone in numerous high-technology sectors, including semiconductor manufacturing, printed circuit board fabrication, and advanced electronics packaging. The shift from traditional sulfate-based electrolytes to methanesulfonic acid (MSA) systems is driven by MSA's higher conductivity, greater metal solubility, and biodegradability.[1][2] The properties of the final copper deposit—such as its purity, morphology, crystal structure, and the inclusion of organic additives—are critical determinants of device performance and reliability. Consequently, a robust analytical workflow to meticulously characterize these deposits is not merely a quality control measure but a fundamental component of process development and optimization.
This guide provides a comprehensive overview of key analytical methods for the in-depth characterization of copper deposits originating from methane sulfonate-based electrolytes. We will delve into the causality behind the selection of each technique and provide detailed, field-proven protocols for their execution. This document is intended for researchers, process engineers, and quality assurance professionals working to enhance the performance and consistency of copper electroplating processes.
Analytical Workflow: A Multi-Faceted Approach to Deposit Analysis
A thorough understanding of a this compound deposit requires a synergistic application of multiple analytical techniques. Each method provides a unique piece of the puzzle, and their combined insights enable a holistic characterization. The logical flow of analysis often proceeds from macroscopic and surface-level examination to a more detailed investigation of the material's structural and compositional properties.
Figure 1: An integrated workflow for the comprehensive characterization of this compound deposits.
Morphological and Elemental Analysis: SEM and EDX
Expertise & Experience: Scanning Electron Microscopy (SEM) is the primary tool for visualizing the surface topography of the copper deposit. The morphology, including grain size and uniformity, directly impacts the deposit's mechanical and electrical properties.[1][3] Paired with Energy-Dispersive X-ray Spectroscopy (EDX), SEM becomes a powerful tool for elemental analysis, allowing for the identification and mapping of constituent elements and potential contaminants.[4][5]
Protocol 1: SEM Imaging and EDX Analysis
Objective: To characterize the surface morphology and determine the elemental composition of the copper deposit.
Instrumentation:
-
Scanning Electron Microscope with an integrated EDX detector.
Procedure:
-
Sample Preparation:
-
Carefully cut a representative section of the plated substrate. For cross-sectional analysis, mount the sample in an epoxy resin and polish to a mirror finish.
-
Ensure the sample is clean and dry. Use a gentle stream of nitrogen gas to remove any loose debris.
-
Mount the sample onto an SEM stub using conductive carbon tape or silver paint to ensure a good electrical ground. For non-conductive substrates, a thin conductive coating (e.g., gold or carbon) may be necessary to prevent charging.
-
-
SEM Imaging:
-
Load the sample into the SEM chamber and evacuate to the required vacuum level.
-
Set the accelerating voltage, typically in the range of 10-20 kV for copper deposits. A lower voltage can provide better surface detail, while a higher voltage offers deeper penetration and is better for EDX analysis.
-
Adjust the spot size and working distance to achieve the desired balance of resolution and depth of field.
-
Navigate to the area of interest and focus the image.
-
Capture images at various magnifications to document the overall uniformity, grain structure, and any surface defects.
-
-
EDX Analysis:
-
Select the area or specific points for elemental analysis.
-
Acquire the EDX spectrum. The acquisition time will depend on the desired signal-to-noise ratio.
-
The resulting spectrum will show peaks corresponding to the elements present in the sample. Identify the copper peaks and any other elements.
-
Utilize the EDX software to perform elemental mapping, which provides a visual distribution of the elements across the imaged area.
-
Data Interpretation:
| Parameter | Observation | Implication |
| Grain Size | Fine, uniform grains | Potentially higher hardness and brightness.[1] |
| Large, columnar grains | May indicate lower stress but could have higher roughness. | |
| Surface Defects | Pits, voids, nodules | Can indicate issues with the plating bath or process parameters. |
| EDX Spectrum | Predominantly copper peaks | High purity deposit. |
| Presence of sulfur, carbon, oxygen | May indicate the incorporation of methane sulfonate or organic additives from the bath. | |
| Other elemental peaks | Suggests contamination from the substrate or plating solution. |
Structural Analysis: X-ray Diffraction (XRD)
Expertise & Experience: X-ray Diffraction (XRD) is an indispensable technique for determining the crystallographic structure of the copper deposit. It provides information on the preferred crystal orientation (texture), crystallite size, and lattice strain.[6][7] These parameters are fundamentally linked to the deposit's mechanical properties and electrical conductivity. For instance, a strong (111) texture in copper films is often desired for its influence on electromigration resistance in microelectronics.[8][9]
Protocol 2: XRD Analysis of Copper Deposits
Objective: To determine the crystal structure, preferred orientation, and crystallite size of the copper deposit.
Instrumentation:
-
X-ray Diffractometer with a Cu Kα radiation source.
Procedure:
-
Sample Preparation:
-
A flat, smooth sample of the copper deposit is required. The sample size should be sufficient to be securely mounted in the diffractometer's sample holder.
-
-
Data Acquisition:
-
Mount the sample in the XRD instrument.
-
Set the 2θ scan range to cover the expected diffraction peaks for copper (typically 20° to 100°). The primary peaks for face-centered cubic copper are expected around 43.3°, 50.4°, and 74.1°, corresponding to the (111), (200), and (220) planes, respectively.[10]
-
Select a suitable step size (e.g., 0.02°) and scan speed.
-
-
Data Analysis:
-
Identify the diffraction peaks and compare their positions to a standard reference pattern for copper (e.g., JCPDS 04-0836) to confirm the face-centered cubic structure.[10]
-
Calculate the Texture Coefficient (TC) for each peak to quantify the preferred orientation.
-
Use the Scherrer equation to estimate the average crystallite size from the broadening of the diffraction peaks.
-
Data Interpretation:
| Parameter | Measurement | Significance |
| Peak Positions | Match with standard copper pattern | Confirms the crystalline phase of the deposit.[11] |
| Peak Intensities | Higher intensity of a specific peak (e.g., (111)) | Indicates a preferred crystal orientation (texture). |
| Peak Broadening | FWHM of diffraction peaks | Inversely related to the crystallite size; broader peaks suggest smaller crystallites.[7] |
Chemical Composition Analysis: FTIR and HPLC
Expertise & Experience: While EDX provides elemental composition, it cannot distinguish chemical bonding states. Fourier-Transform Infrared Spectroscopy (FTIR) is employed to identify the functional groups present in the deposit, which is particularly useful for detecting the incorporation of methane sulfonate anions or organic additives from the plating bath.[12][13] High-Performance Liquid Chromatography (HPLC), often coupled with Solid-Phase Extraction (SPE), is a powerful technique for the quantitative analysis of organic additives and their breakdown products within the plating bath itself, which indirectly informs on their potential incorporation into the deposit.[14][15]
Protocol 3: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Objective: To identify the presence of methane sulfonate and other organic functional groups on the surface of the copper deposit.
Instrumentation:
-
FTIR spectrometer with an ATR accessory.
Procedure:
-
Sample Preparation:
-
A small, flat section of the copper deposit is required. Ensure the surface is clean.
-
-
Data Acquisition:
-
Press the sample firmly against the ATR crystal.
-
Acquire the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Collect a background spectrum of the clean ATR crystal before analyzing the sample.
-
-
Data Analysis:
-
Identify characteristic absorption bands. For methane sulfonate, look for peaks corresponding to S=O stretching (around 1190 cm⁻¹), S-O stretching (around 985 cm⁻¹), and C-S stretching (around 772 cm⁻¹).[16]
-
Expected FTIR Peaks for Methane Sulfonate:
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~1190 | Asymmetric S=O stretching |
| ~985 | Symmetric S=O stretching |
| ~772 | C-S stretching |
Protocol 4: HPLC Analysis of Organic Additives in the Plating Bath
Objective: To quantify the concentration of organic additives (e.g., brighteners, suppressors) in the this compound plating bath.
Instrumentation:
-
High-Performance Liquid Chromatograph with a suitable detector (e.g., UV-Vis or Electrochemical).
-
Solid-Phase Extraction (SPE) cartridges for sample cleanup.
Procedure:
-
Sample Preparation (SPE):
-
Activate an appropriate SPE cartridge (e.g., C18) by passing a conditioning solvent through it.
-
Load a known volume of the plating bath sample onto the cartridge.
-
Wash the cartridge to remove interfering species.
-
Elute the organic additives with a suitable solvent.[15]
-
-
HPLC Analysis:
-
Inject the eluted sample into the HPLC system.
-
Use a reverse-phase C18 column for separation.
-
The mobile phase composition will depend on the specific additives being analyzed but is often a gradient of an aqueous buffer and an organic solvent like acetonitrile.
-
Develop a calibration curve using standards of known concentrations for each additive to be quantified.
-
-
Data Analysis:
-
Identify the peaks corresponding to the additives based on their retention times.
-
Quantify the concentration of each additive by comparing its peak area to the calibration curve.
-
Conclusion
The analytical methods and protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound deposits. By systematically evaluating the morphology, elemental composition, crystal structure, and chemical nature of these deposits, researchers and engineers can gain critical insights into the structure-property relationships that govern their performance. This, in turn, facilitates the optimization of plating processes, the development of new additive packages, and the consistent production of high-quality copper films for advanced applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. krc.cecri.res.in [krc.cecri.res.in]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ecorfan.org [ecorfan.org]
- 12. researchgate.net [researchgate.net]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. researchgate.net [researchgate.net]
- 15. CN101492832A - Method for measuring organic additive by-product concentration in copper plating solution with SPE-HPLC - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Controlling Grain Size in Copper Methane Sulfonate Electrodeposition
Introduction: The Critical Role of Grain Size in High-Performance Copper Deposits
In advanced material applications, from semiconductor interconnects to high-frequency printed circuit boards and protective coatings, the microstructural properties of electrodeposited copper are paramount.[1][2] Among these, grain size stands out as a critical determinant of the deposit's mechanical strength, electrical conductivity, corrosion resistance, and surface morphology.[2] Fine-grained deposits typically exhibit higher hardness and strength, a principle described by the Hall-Petch relationship, due to the increased density of grain boundaries that impede dislocation motion.[2] Conversely, larger grains can contribute to improved ductility and lower internal stress.[2] Therefore, the ability to precisely control grain size is not merely an academic exercise but a fundamental requirement for tailoring the performance of copper films to meet the stringent demands of modern technologies.
Copper methane sulfonate (CMS) electrodeposition has emerged as a compelling alternative to traditional sulfate-based systems, primarily due to its higher solubility for copper ions, enabling faster plating rates, and its lower corrosivity.[3][4] The methanesulfonic acid (MSA) electrolyte also exhibits different interactions with organic additives, offering a unique landscape for microstructural engineering.[5][6] This guide provides a comprehensive overview of the key techniques and underlying principles for controlling grain size in CMS electrodeposition, offering detailed protocols for researchers, scientists, and professionals in materials science and drug development who utilize electroplated copper films.
I. Fundamental Mechanisms of Grain Refinement
The final grain size of an electrodeposited copper film is a result of the interplay between two fundamental processes: nucleation and grain growth. To achieve a fine-grained structure, the rate of nucleation must be significantly higher than the rate of grain growth. Several mechanisms contribute to grain refinement during electrodeposition:
-
Increased Nucleation Rate: A higher cathodic overpotential increases the driving force for nucleation, leading to the formation of a larger number of smaller initial grains.[7]
-
Inhibition of Grain Growth: Additives can adsorb onto the growing crystal faces, physically blocking the addition of new copper atoms and thus inhibiting the growth of existing grains.[8][9]
-
Twin Formation: The formation of crystallographic twins can effectively subdivide larger grains, leading to a refined microstructure.[10]
-
Dislocation-Mediated Refinement: Dislocation cells can form and evolve into sub-boundaries and eventually high-angle grain boundaries, contributing to grain refinement.[10]
II. Key Parameters for Grain Size Control
The grain size of copper electrodeposits from a methane sulfonate bath can be systematically controlled by manipulating several key parameters. This section details the influence of these parameters and the causal relationships behind their effects.
The Role of Organic Additives
Organic additives are the most powerful tool for controlling the microstructure of electrodeposited copper.[7] They function by adsorbing onto the cathode surface and influencing the kinetics of copper deposition. In CMS baths, a synergistic combination of three types of additives is typically employed: suppressors, accelerators, and levelers.
-
Suppressors (e.g., Polyethylene Glycol - PEG): PEG is a polymer that, in the presence of chloride ions, forms a complex that adsorbs on the copper surface, creating a diffusion barrier for copper ions and thus suppressing the deposition rate.[11][12] This suppression effect increases the cathodic overpotential, which in turn promotes a higher nucleation rate, leading to finer grains.[7] In methanesulfonic acid, PEG can exhibit inhibitory effects even without chloride ions, a distinct behavior compared to sulfate-based electrolytes.[5]
-
Accelerators (e.g., Bis-(3-sulfopropyl) disulfide - SPS): SPS acts as a depolarizer, counteracting the effect of the suppressor. It is believed to adsorb at the copper surface and facilitate the charge transfer reaction for copper deposition.[11] The competitive adsorption between PEG and SPS is crucial for achieving uniform deposits and controlling grain size. An increased concentration of SPS can lead to a reduction in grain size.[13]
-
Levelers (e.g., Janus Green B - JGB, Thiourea, Gelatin): Levelers are typically larger organic molecules that preferentially adsorb at sites of high current density (protrusions on the surface). This selective adsorption inhibits growth at these points, promoting a smoother, more level deposit.[8][14] This leveling action also contributes to a more uniform grain size distribution. Thiourea and gelatin have been shown to be effective grain-refining and brightening agents.[8][15]
The ratio of these additives is critical. For instance, the leveler-to-accelerator (JGB/SPS) ratio has a significant impact on the final microstructure of the copper deposit.[7]
Data Presentation: Influence of Additives on Grain Size
| Additive Type | Example Compound | Typical Concentration Range | Primary Effect on Grain Size | Mechanism of Action |
| Suppressor | Polyethylene Glycol (PEG) | 100 - 600 ppm | Decrease | Increases cathodic overpotential, promoting higher nucleation rates.[7][13] |
| Accelerator | Bis-(3-sulfopropyl) disulfide (SPS) | 1 - 50 ppm | Decrease | Competes with suppressor, influencing nucleation and growth kinetics.[13][16] |
| Leveler | Janus Green B (JGB), Thiourea, Gelatin | 1 - 10 ppm | Decrease & Homogenize | Preferentially adsorbs at high-potential sites, inhibiting localized rapid growth and promoting uniform grain size.[8][15] |
The Influence of Current Density
Current density is a fundamental process parameter that directly influences the rate of deposition and the cathodic overpotential.
-
Direct Current (DC) Plating: In general, increasing the DC current density leads to a higher overpotential, which in turn favors a higher nucleation rate and results in a finer grain structure.[2][17] However, excessively high current densities can lead to mass transport limitations, resulting in porous or dendritic deposits.[17]
-
Periodic Pulse Reverse (PPR) Plating: PPR plating involves alternating between a cathodic (forward) pulse and an anodic (reverse) pulse.[18][19] This technique offers more precise control over the deposit's microstructure. The short anodic pulse can selectively dissolve larger, less stable grains and protrusions, leading to a more uniform and finer-grained deposit.[18][20] PPR plating allows for the use of higher peak current densities during the cathodic cycle, further promoting nucleation.[18]
Experimental Workflow: Grain Size Control via Current Modulation
Caption: Workflow for controlling grain size using DC and PPR plating.
The Role of Chloride Ions (Cl⁻)
Chloride ions play a crucial, albeit complex, role in copper electrodeposition, particularly in conjunction with organic additives.
-
Synergy with Suppressors: In many systems, Cl⁻ is essential for the effective functioning of suppressors like PEG.[11][12] It is believed that chloride ions form a bridge between the copper surface and the PEG molecules, facilitating the formation of a stable inhibitive layer.[5]
-
Influence on Deposition Kinetics: At low concentrations, chloride ions can act as a catalyst for the copper reduction process.[5] However, at higher concentrations, they can form copper complexes that may alter the deposition mechanism. The optimal chloride concentration is therefore a critical parameter to control.
III. Experimental Protocols
This section provides detailed, step-by-step protocols for preparing and analyzing copper electrodeposits with controlled grain size from a methane sulfonate bath.
Protocol 1: Baseline this compound Electrodeposition
Objective: To establish a baseline for copper electrodeposition without the influence of grain refining additives.
Materials:
-
This compound (Cu(CH₃SO₃)₂)
-
Methane Sulfonic Acid (CH₃SO₃H)
-
Deionized (DI) Water
-
Copper Anode (Phosphorized)
-
Cathode Substrate (e.g., Brass, Stainless Steel, or Seeded Silicon Wafer)
-
Beaker or Plating Cell
-
DC Power Supply
-
Magnetic Stirrer and Stir Bar
Procedure:
-
Bath Preparation:
-
Dissolve 80-120 g/L of this compound in DI water.
-
Add 10-40 mL/L of Methane Sulfonic Acid to lower the pH and increase conductivity.
-
Stir until all components are fully dissolved.
-
-
Cell Setup:
-
Place the copper anode and the cathode substrate in the plating cell, ensuring they are parallel and at a fixed distance.
-
Connect the anode to the positive terminal and the cathode to the negative terminal of the DC power supply.
-
-
Electrodeposition:
-
Immerse the electrodes in the electrolyte.
-
Apply a constant DC current density in the range of 2-8 A/dm².
-
Maintain gentle agitation using the magnetic stirrer throughout the deposition process.
-
Plate for a duration sufficient to achieve the desired deposit thickness.
-
-
Post-Deposition:
-
Turn off the power supply.
-
Remove the cathode, rinse thoroughly with DI water, and dry with a stream of nitrogen or clean air.
-
Protocol 2: Grain Refinement using Organic Additives
Objective: To systematically investigate the effect of organic additives on grain size.
Materials:
-
Baseline this compound electrolyte (from Protocol 1)
-
Stock solutions of:
-
PEG (e.g., 1 g/L)
-
SPS (e.g., 100 mg/L)
-
Thiourea (e.g., 100 mg/L)
-
-
Micropipettes
Procedure:
-
Bath Preparation: Prepare four separate plating baths based on the baseline electrolyte.
-
Bath A: Baseline (Control)
-
Bath B: Baseline + PEG (target concentration 300 ppm)
-
Bath C: Baseline + PEG (300 ppm) + SPS (target concentration 10 ppm)
-
Bath D: Baseline + PEG (300 ppm) + SPS (10 ppm) + Thiourea (target concentration 5 ppm)
-
-
Electrodeposition:
-
Follow the electrodeposition procedure from Protocol 1 for each bath, ensuring all other parameters (current density, temperature, agitation) are kept constant.
-
-
Analysis:
-
Characterize the surface morphology and grain size of the deposits from each bath using Scanning Electron Microscopy (SEM).
-
Use X-ray Diffraction (XRD) to analyze the crystallographic texture and estimate crystallite size using the Scherrer formula.
-
Mechanism Visualization: Additive Interactions at the Cathode Surface
Caption: Competitive adsorption of additives on the cathode surface.
IV. Characterization and Validation
To validate the effectiveness of the grain size control techniques, a thorough characterization of the resulting copper deposits is essential.
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface morphology, allowing for direct observation and measurement of grain size and distribution.[15]
-
X-ray Diffraction (XRD): Used to determine the crystallographic texture (preferred orientation) of the deposit. The broadening of XRD peaks can be used to estimate the crystallite size, which is related to the grain size.
-
Atomic Force Microscopy (AFM): Can be used to quantify surface roughness and provide high-resolution topographical information, which is often correlated with grain size.
-
Mechanical Testing: Microhardness testing (e.g., Vickers) can be used to correlate changes in grain size with the mechanical properties of the deposit, as finer grains generally lead to increased hardness.[15]
V. Conclusion and Future Outlook
The control of grain size in this compound electrodeposition is a multifaceted challenge that requires a deep understanding of the interplay between electrolyte chemistry, electrochemical parameters, and the fundamental processes of nucleation and growth. By carefully manipulating the concentration of organic additives, current density, and waveform (DC vs. PPR), it is possible to tailor the microstructure of copper deposits to achieve desired properties. The protocols and principles outlined in this guide provide a robust framework for researchers and scientists to systematically explore and optimize their copper electrodeposition processes.
Future research in this area will likely focus on the development of novel, more effective organic additives, a deeper understanding of the synergistic effects between different additives in methane sulfonate systems, and the application of advanced in-situ characterization techniques to directly observe the dynamics of grain formation and growth during electrodeposition.
VI. References
-
Influence of Additives and the Effect of Aging in Modifying Surface Topography of Electrodeposited Copper. IR@CECRI. --INVALID-LINK--
-
Effects of Organic Additives on Grain Growth in Electrodeposited Cu Thin Film during Self-Annealing. ResearchGate. --INVALID-LINK--
-
EFFECT OF ADDITIVES ON STRUCTURE AND PROPERTIES OF ELECTRODEPOSITED NANOCRYSTALLINE COPPER. Rasayan Journal of Chemistry. --INVALID-LINK--
-
The Impact of Organic Additives on Copper Trench Microstructure. PMC - PubMed Central. --INVALID-LINK--
-
Behaviors of Chloride Ions in Methanesulfonic Acid Bath for Copper Electrodeposition of Through-Silicon-Via. ResearchGate. --INVALID-LINK--
-
Effects of Additives in an Electrodeposition Bath on the Surface Morphologic Evolution of Electrodeposited Copper. International Journal of Electrochemical Science. --INVALID-LINK--
-
The grain refinement mechanism of electrodeposited copper. ResearchGate. --INVALID-LINK--
-
Electroless deposition of copper from methane sulphonate complexed bath. CECRI, Karaikudi. --INVALID-LINK--
-
Cu for Semiconductor Applications. Umicore | Metal Deposition Solutions. --INVALID-LINK--
-
Studies on Electrodeposition of Copper from Methanesulphonic Acid Bath. ResearchGate. --INVALID-LINK--
-
Effects of Four Sulfonate-Containing Additives and Hydroxyethyl Cellulose on the Properties of Electrolytic Copper Foils. MDPI. --INVALID-LINK--
-
Size Control of Copper Grains by Optimization of Additives to Achieve Flat-Top Copper Pillars through Electroplating. ResearchGate. --INVALID-LINK--
-
Electrodeposition and Microstructure Characterization of Bimetallic Copper-Silver Films from the Methanesulfonic Acid Baths. ResearchGate. --INVALID-LINK--
-
Role of Chloride Ions in Suppression of Copper Electrodeposition by Polyethylene Glycol. Kurt R. Hebert Department of Chemical En. --INVALID-LINK--
-
The Effect of Plating Current Densities on Self-Annealing Behaviors of Electroplated Copper Films. The Electrochemical Society. --INVALID-LINK--
-
Understanding the Role of Grain Size in Electroplated Surfaces. ProPlate® Posts. --INVALID-LINK--
-
A comparison of copper sulfate and methanesulfonate electrolytes in the copper plating process for through silicon via metallization. ResearchGate. --INVALID-LINK--
-
The Effects of Periodic Reverse Current in Electroplating. Sharretts Plating Company. --INVALID-LINK--
-
Size-controlled electrodeposition of Cu nanoparticles on gas diffusion electrodes in methanesulfonic acid solution. ResearchGate. --INVALID-LINK--
-
Role of Chloride Ions in Suppression of Copper Electrodeposition by Polyethylene Glycol. ResearchGate. --INVALID-LINK--
-
Plating characteristics of periodic pulse reverse (PPR). ResearchGate. --INVALID-LINK--
-
Electrochemical Additive Manufacturing. Wikipédia, a enciclopédia livre. --INVALID-LINK--
-
TSV plating using copper methanesulfonate electrolyte with single component suppressor. ResearchGate. --INVALID-LINK--
-
Leveling agent used for acidic copper electroplating and application thereof. Google Patents. --INVALID-LINK--
-
Grain size as a function of Cu content in the Sn-Cu deposit on the pyrophosphate Cu substrate. ResearchGate. --INVALID-LINK--
-
The Grain Size and Microstructure of Jet-Electroplated Damascene Copper Films. SJSU ScholarWorks. --INVALID-LINK--
-
Leveler compound for copper plating baths. Google Patents. --INVALID-LINK--
-
Electrodeposition of tin-rich Cu–Sn alloys from a methanesulfonic acid electrolyte. ResearchGate. --INVALID-LINK--
-
Bath Additive and Current Density Effects on Copper Electroplating Fill of Cu Damascene Structures. ResearchGate. --INVALID-LINK--
-
Dependence of the grain size of the (2 0 0) and (1 1 1)-oriented grains of the Cu film on time after the electrodeposition. ResearchGate. --INVALID-LINK--
-
Effect of chloride ions on the adsorption of organic additives on copper in electrolytes based on sulphuric and methanesulphonic acids. ResearchGate. --INVALID-LINK--
-
A bright leveling agent for lead methanesulfonate and tin electroplating solution. Google Patents. --INVALID-LINK--
-
Using Periodic Pulse Reverse (PPR) for Plating Thick Panel Applications. Technic. --INVALID-LINK--
-
Increasing the mean grain size in copper films and features. Journal of Materials Research. --INVALID-LINK--
-
METHOD OF ENHANCING COPPER ELECTROPLATING. European Patent Office - EP 3808877 A2 - EPO. --INVALID-LINK--
-
Periodic Pulse Reverse Opportunities In the General Metal Finishing Industry. Technic. --INVALID-LINK--
-
Ultra-high conductive copper with micron-grain and nano-twin microstructures prepared by electrodeposition. ResearchGate. --INVALID-LINK--
-
Effect of Sodium Hypophosphite on Copper Deposition and Coating Properties of Carbon Fibers in a Citrate Bath. MDPI. --INVALID-LINK--
-
In situ investigation of the microstructure evolution in nanocrystalline copper electrodeposits at room temperature. ResearchGate. --INVALID-LINK--
References
- 1. mds.umicore.com [mds.umicore.com]
- 2. proplate.com [proplate.com]
- 3. krc.cecri.res.in [krc.cecri.res.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Impact of Organic Additives on Copper Trench Microstructure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. electrochemsci.org [electrochemsci.org]
- 9. Effects of Four Sulfonate-Containing Additives and Hydroxyethyl Cellulose on the Properties of Electrolytic Copper Foils [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. electrochem.org [electrochem.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CN104532308A - Leveling agent used for acidic copper electroplating and application thereof - Google Patents [patents.google.com]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. researchgate.net [researchgate.net]
- 17. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 18. The Effects of Periodic Reverse Current in Electroplating - Sharretts Plating Company [sharrettsplating.com]
- 19. electronics.org [electronics.org]
- 20. nmfrc.org [nmfrc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Current Density for Uniform Copper Deposition from a Methanesulfonate Bath
Welcome to the technical support center for optimizing copper electrodeposition from methanesulfonate baths. This guide is designed for researchers, scientists, and drug development professionals who utilize copper plating in their applications and seek to achieve uniform, high-quality deposits. Here, you will find in-depth troubleshooting guidance and frequently asked questions to address common challenges and enhance your experimental outcomes.
Introduction: The Critical Role of Current Density in Copper Deposition
In copper electroplating from a methanesulfonic acid (MSA) bath, achieving a uniform deposit thickness is paramount for the performance and reliability of the final product. The distribution of the deposited copper is governed by the local current density across the cathode surface.[1] An uneven current distribution can lead to a host of problems, including dendritic growth, burnt deposits in high-current-density areas, and insufficient coverage in low-current-density regions.[1][2] This guide will provide a systematic approach to troubleshooting and optimizing your current density for consistent and uniform copper deposition.
Methanesulfonate-based electrolytes are increasingly favored over traditional cyanide or fluoborate baths due to their reduced environmental impact and ability to produce high-quality deposits.[3] However, like any electroplating system, success hinges on the careful control of key parameters.
Part 1: Troubleshooting Guide for Non-Uniform Copper Deposition
This section addresses common issues related to non-uniform copper deposition in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: My copper deposit is thicker at the edges and corners of the substrate (edge effect).
-
Question: Why am I observing excessive plating on the edges and corners of my sample?
-
Answer: This phenomenon, known as the "edge effect" or "high current density burning," is a result of the primary current distribution.[2][4][5] Electric field lines concentrate at sharp corners and edges, leading to a locally higher current density and, consequently, a faster deposition rate in these areas.[2] This can result in burnt, powdery, or dendritic deposits.
-
Troubleshooting Steps:
-
Lower the Overall Current Density: Reducing the total applied current will decrease the current density across the entire substrate, mitigating the extreme highs at the edges.[6]
-
Optimize Bath Chemistry (Additives):
-
Leveling Agents: Introduce or increase the concentration of a leveling agent. Levelers are organic additives that preferentially adsorb at high-current-density sites, inhibiting deposition there and promoting a more uniform thickness.[7][8][9]
-
Carriers/Suppressors: These additives can also help to create a more uniform current distribution.
-
-
Improve Agitation: Vigorous and uniform agitation helps to replenish copper ions at the cathode surface, reducing concentration polarization and promoting a more even deposition.[10][11][12] However, excessive or uneven agitation can also lead to non-uniformity.[12]
-
Employ Current Thieves or Shields: Placing non-conductive shields around the edges of the cathode or using "current thieves" (auxiliary cathodes) can redirect the current away from the sharp edges of your sample.
-
Pulse Plating: Consider using pulse or reverse pulse plating. This technique involves alternating between high and low (or reverse) currents, which can refine the grain structure and improve deposit uniformity.
-
Issue 2: The center of my substrate has a thinner copper deposit than the edges.
-
Question: What causes insufficient plating in the center of my workpiece?
-
Answer: This is the inverse of the edge effect and is also due to the primary current distribution, where the center of the substrate experiences a lower current density.[2] This can be exacerbated by poor "throwing power" of the plating bath. Throwing power refers to the ability of an electrolyte to produce a deposit of uniform thickness on a cathode of irregular shape.[3][13]
-
Troubleshooting Steps:
-
Increase Throwing Power:
-
Optimize Anode-to-Cathode Spacing: Decreasing the distance between the anode and the cathode can sometimes improve current distribution to the center, but this must be done carefully to avoid other issues.[10]
-
Anode Conformation: Use conforming anodes that mirror the shape of the cathode to provide a more uniform electric field.
-
Check for Organic Contamination: Contaminants can interfere with the function of additives, leading to poor throwing power.[16][17] Consider a carbon treatment of the bath if contamination is suspected.
-
Issue 3: I am observing tree-like, dendritic growths on my deposit.
-
Question: What is causing the formation of dendrites on my copper plating?
-
Answer: Dendritic growth is often a sign of excessively high local current density, which leads to diffusion-limited growth.[18][19] Under these conditions, copper ions are depleted in the immediate vicinity of the growing deposit, and deposition occurs preferentially at protruding points where the ion supply is slightly better, leading to the characteristic tree-like structures.[20][21]
-
Troubleshooting Steps:
-
Reduce Current Density: This is the most direct way to combat dendritic growth.[19]
-
Increase Agitation: Improved agitation replenishes copper ions at the cathode surface, moving the process away from diffusion-limited conditions.[10][13]
-
Increase Copper Concentration: A higher concentration of copper ions in the bath can help to prevent local depletion at the cathode.
-
Optimize Additive Package: Ensure the correct balance of brighteners and levelers. An imbalance can lead to conditions that promote dendritic growth.[3]
-
Consider Ultrasonic Agitation: Ultrasound can be effective in preventing dendrite formation by inducing acoustic streaming and reducing ion concentration gradients.[19]
-
Issue 4: The copper deposit appears dull, cloudy, or burnt.
-
Question: My copper deposit lacks the desired bright and uniform finish. What could be the cause?
-
Answer: A dull or burnt appearance is typically associated with an incorrect current density (often too high), an imbalance in the bath's organic additives, or contamination.[16][22][23]
-
Troubleshooting Steps:
-
Perform a Hull Cell Test: This is a crucial diagnostic tool to evaluate the appearance of the deposit over a wide range of current densities.[24][25][26] The results will indicate the optimal current density range and can reveal issues with additive concentrations or contamination.[17][25]
-
Adjust Current Density: Based on the Hull cell results, adjust the operating current density to be within the "bright" range.[25]
-
Check Additive Concentrations:
-
Address Contamination: Organic or metallic impurities can cause a variety of deposit appearance issues.[16][23] A carbon treatment can remove organic contaminants, while dummy plating at a low current density can remove metallic impurities.[23]
-
Verify Bath Temperature: Operating outside the recommended temperature range can affect the performance of additives and the overall deposit quality.[10][12]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the typical operating current density for a copper methanesulfonate bath?
A1: The optimal current density can vary significantly depending on the specific bath composition (especially the additive package), the desired deposit properties, the level of agitation, and the geometry of the part being plated.[29] Generally, for decorative and functional plating, current densities can range from 1 to 10 A/dm² (Amperes per square decimeter). For high-speed applications like reel-to-reel plating, current densities can be much higher.[30] It is crucial to consult the technical data sheet for your specific copper methanesulfonate plating solution and to perform a Hull cell test to determine the ideal operating range for your application.[24][25]
Q2: How does agitation affect the optimal current density?
A2: Agitation plays a critical role by replenishing copper ions at the cathode surface, which reduces the thickness of the diffusion layer.[10][11] This allows for the use of higher current densities before reaching the limiting current density where dendritic growth and burning can occur.[12] Therefore, more efficient and uniform agitation generally widens the usable current density range.[31]
Q3: What are the key additives in a copper methanesulfonate bath and how do they influence uniform deposition?
A3: Modern acid copper plating baths, including methanesulfonate formulations, typically contain a sophisticated package of organic additives to control the deposit's properties.[32] The main types are:
-
Carriers (or Suppressors): These are typically high-molecular-weight polymers that adsorb on the cathode surface, increasing polarization and creating a more uniform potential distribution.
-
Brighteners: These are smaller molecules that refine the grain structure of the deposit, leading to a bright, lustrous finish. They are often consumed during the plating process.[3]
-
Levelers: These agents preferentially adsorb on high points or areas of high current density, inhibiting deposition in these regions and promoting it in lower areas, thus "leveling" the surface.[7][8][33]
A proper balance of these additives is crucial for achieving a uniform and bright deposit over a wide current density range.[32]
Q4: Can temperature variations impact the current density and deposit uniformity?
A4: Yes, temperature is a critical parameter. Increasing the temperature generally increases the conductivity of the electrolyte and the rate of diffusion of copper ions, which can allow for higher operating current densities.[10][12] However, temperature also affects the adsorption/desorption behavior of organic additives and can influence the internal stress of the deposit. Operating outside the recommended temperature range can lead to a loss of brightening, increased stress, and non-uniform deposition.[22]
Q5: How can I use a Hull cell to optimize my current density?
A5: A Hull cell is a miniature plating cell with a specific geometry that allows for the evaluation of the deposit quality over a predictable range of current densities on a single test panel.[24][25][26] By plating a panel in your bath, you can visually inspect the deposit from the high-current-density end to the low-current-density end.[17][26] This allows you to:
-
Determine the bright plating range.
-
Identify issues like burning at high current densities or poor coverage at low current densities.
-
Diagnose problems related to additive concentration or contamination.[25]
The Hull cell is an invaluable tool for routine bath maintenance and troubleshooting.[34]
Part 3: Experimental Protocols and Data Visualization
Protocol 1: Hull Cell Analysis for Optimizing Current Density
-
Preparation:
-
Ensure the Hull cell (typically 267 mL) and the corresponding anode (phosphorized copper) are clean.[34]
-
Heat a sample of the copper methanesulfonate bath to the standard operating temperature.
-
Prepare a clean, polished brass or steel Hull cell panel.
-
-
Procedure:
-
Place the anode in the Hull cell.
-
Fill the cell with the heated plating solution to the 267 mL mark.[24]
-
Begin agitation (typically with a small air bubbler) to simulate tank conditions.
-
Connect the anode to the positive terminal and the Hull cell panel to the negative terminal of a rectifier.
-
Apply a specific total current (e.g., 2 amps) for a set time (e.g., 5-10 minutes).[26][34]
-
-
Analysis:
-
Remove the panel, rinse it with deionized water, and dry it.
-
Visually inspect the panel under good lighting. Note the different zones:
-
High Current Density (HCD) end: Look for burning, dullness, or dendritic growth.
-
Mid Current Density (MCD) range: This is typically where the bright, uniform deposit is desired.
-
Low Current Density (LCD) end: Check for incomplete coverage, dullness, or a whitish appearance.[35]
-
-
Use a Hull cell ruler to correlate the position on the panel with the corresponding current density in A/dm² or A/ft².[26] This will give you the optimal operating current density range.
-
Data Presentation: Interpreting Hull Cell Panels
| Observation on Panel | Potential Cause | Suggested Action |
| Burnt/dull at HCD end | Current density too high; Low carrier/suppressor | Decrease overall current; Add carrier |
| Narrow bright range | Additive imbalance; Contamination | Adjust brightener/leveler; Carbon treat bath |
| Dullness in LCD end | Low brightener; Metallic contamination | Add brightener; Dummy plate the bath |
| Pitting across the panel | Organic contamination; Particulate matter | Carbon treat and filter the bath |
| Poor coverage at LCD end | Low metal concentration; Poor throwing power | Analyze and adjust copper concentration |
Visualization of Troubleshooting Logic
Below is a flowchart illustrating a systematic approach to troubleshooting non-uniform copper deposition.
Caption: Troubleshooting workflow for non-uniform copper deposition.
References
- 1. Electrochemistry Encyclopedia -- Current density distribution [knowledge.electrochem.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. CN104532308A - Leveling agent used for acidic copper electroplating and application thereof - Google Patents [patents.google.com]
- 8. US20190161878A1 - Leveling agent and electroplating composition comprising the same - Google Patents [patents.google.com]
- 9. electroplating.alfa-chemistry.com [electroplating.alfa-chemistry.com]
- 10. proplate.com [proplate.com]
- 11. researchgate.net [researchgate.net]
- 12. proplate.com [proplate.com]
- 13. mdpi.com [mdpi.com]
- 14. imapsjmep.org [imapsjmep.org]
- 15. researchgate.net [researchgate.net]
- 16. Copper Plating Problems (& Their Solutions) [chemresearchco.com]
- 17. Hull Cell Test Plate Analysis [thinktink.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 20. Over-limiting Current and Control of Dendritic Growth by Surface Conduction in Nanopores - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Common Problems in Electroplating with Methanesulfonic Acid (MSA) and How to Fix Them [horiazonchemical.com]
- 23. caswelleurope.co.uk [caswelleurope.co.uk]
- 24. asterionstc.com [asterionstc.com]
- 25. lab-wizard.com [lab-wizard.com]
- 26. Hull Cell Test Method for Electroplating Solutions | PAVCO [pavco.com]
- 27. azom.com [azom.com]
- 28. Introduction to Cyclic Voltammetric Stripping (CVS) | Metrohm [metrohm.com]
- 29. p2infohouse.org [p2infohouse.org]
- 30. Highly efficient electroplating of (220)-oriented nano-twinned copper in methanesulfonic copper baths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. sterc.org [sterc.org]
- 32. Electroplated Copper Additives for Advanced Packaging: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 33. CN1224083A - A bright leveling agent for lead methanesulfonate and tin electroplating solution - Google Patents [patents.google.com]
- 34. alertsales.com [alertsales.com]
- 35. quick-pcba.com [quick-pcba.com]
The effect of organic additives on copper methane sulfonate electroplating.
Welcome to the technical support center for copper methane sulfonate (MSA) electroplating. This guide is designed for researchers and scientists navigating the complexities of using organic additives to achieve high-quality copper deposits. Here, we move beyond simple protocols to explore the causality behind common experimental challenges, providing you with the insights needed to troubleshoot effectively and optimize your results.
Section 1: The Role of Organic Additives: A Synergistic Trio
In copper MSA electroplating, achieving a smooth, uniform, and void-free deposit, especially in high-aspect-ratio features, is impossible without a carefully balanced system of organic additives.[1] These components work in a complex, synergistic manner to control the local deposition rate.[2] The three primary types are suppressors, accelerators, and levelers.[3]
-
Suppressors: Typically high-molecular-weight polymers like Polyethylene Glycol (PEG), suppressors form an inhibiting layer on the cathode surface.[4] This action, which requires the presence of chloride ions to form a PEG-Cu⁺-Cl⁻ complex, uniformly reduces the overall copper deposition rate.[5][6][7] This suppression is crucial for preventing rapid, uncontrolled plating on exposed surfaces.
-
Accelerators: Also known as brighteners, these are typically sulfur-containing molecules like bis-(3-sulfopropyl) disulfide (SPS).[8] Accelerators compete with the suppressor for surface sites, locally negating the inhibiting effect and accelerating copper deposition.[9][10] Due to their smaller size, they diffuse more quickly into recessed areas and features, promoting the desired "bottom-up" fill.[4]
-
Levelers: Levelers are often nitrogen-containing organic compounds, such as Janus Green B (JGB), that preferentially adsorb on high-current-density areas, like protrusions or "bumps" on the surface.[8][11][12] By inhibiting deposition at these peaks, they allow the recessed areas to "catch up," resulting in a smoother, more planar surface.[13]
The interplay between these additives is a dynamic competition governed by potential, diffusion, and surface geometry.
References
- 1. "Synthesis and Evaluation of Organic Additives for Copper Electroplatin" by Yue-Hui Zhai, Yi-Xiao Peng et al. [jelectrochem.xmu.edu.cn]
- 2. mdpi.com [mdpi.com]
- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 4. scirp.org [scirp.org]
- 5. electrochem.org [electrochem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. imapsource.org [imapsource.org]
- 9. Investigation of competitive adsorption between accelerator and suppressor in TSV copper electroplating | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. Electroplated Copper Additives for Advanced Packaging: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Analysis and removal of metallic impurities from copper methane sulfonate solutions.
Analysis and Removal of Metallic Impurities
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals working with copper methane sulfonate (MSA) solutions, particularly in electroplating and related applications. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the impact, analysis, and removal of metallic impurities.
Q1: Why are metallic impurities a concern in this compound solutions?
Metallic impurities are a significant concern because they co-deposit with copper, altering the physical and electrochemical properties of the final deposit. Even at parts-per-million (ppm) levels, these impurities can lead to a range of issues including dull or cloudy finishes, poor adhesion, brittleness, and reduced electrical conductivity.[1][2][3] In applications like semiconductor manufacturing, where precision is critical, maintaining an ultrapure bath is essential for device reliability and yield.[4]
Q2: What are the most common metallic impurities and their effects?
The most common metallic impurities often originate from the copper anodes, the substrate being plated, or the components of the plating equipment itself. Their effects are summarized below.
| Impurity Element | Common Effects on Copper Deposit | Typical Maximum Concentration |
| Iron (Fe) | Dullness, haze, slow plating rate, reduced conductivity.[1] | < 150 ppm[5] |
| Zinc (Zn) | Whitish or dark deposits in low current density areas, slow plating rate.[1][5] | < 50 ppm[5] |
| Lead (Pb) | Dark deposits, especially in low current density areas.[6] | Variable, should be minimized. |
| Antimony (Sb) | Causes brittleness in the copper deposit.[1][7] | 20 - 100 ppm[1] |
| Chromium (Cr VI) | Can cause "skip plating" or areas with no deposit.[1] | < 10 ppm[5] |
| Aluminum (Al) | Leads to dull deposits and can reduce the limiting current density.[1][5] | < 60 ppm[5] |
Q3: Which analytical techniques are best for quantifying metallic impurities?
While electrochemical methods like Cyclic Voltammetric Stripping (CVS) are excellent for monitoring organic additives and their combined effect on plating quality, they do not directly quantify specific metallic impurities.[4][8][9] For direct quantification of metallic contaminants, the following instrumental techniques are superior:
-
Inductively Coupled Plasma (ICP): ICP-OES or ICP-MS is highly effective for analyzing trace contaminants in plating solutions.[10]
-
Atomic Absorption Spectroscopy (AAS): A reliable and widely used method for determining the concentration of specific metals.
-
Ion Chromatography (IC): This technique is well-suited for analyzing a variety of ionic components in plating solutions, including metallic contaminants.[10][11]
Q4: What are the primary methods for removing metallic impurities from the plating bath?
There are three primary strategies for purifying a this compound bath:
-
Ion Exchange (IX): This is a highly selective and efficient method where the contaminated solution is passed through a column containing a chelating resin. The resin selectively captures impurity ions while allowing copper ions to pass through.[1][12]
-
Precipitation: This involves chemically converting the dissolved metallic impurities into insoluble compounds that can be filtered out. This can be achieved by adjusting pH or adding specific reagents that form insoluble salts with the target impurities.[13][14][15]
-
Dummy Plating (Electrolytic Purification): This technique involves plating at a low current density onto a large, corrugated cathode (the "dummy"). Impurities that plate out more readily than copper at low current densities (like lead and zinc) are selectively removed from the solution and deposited onto the dummy cathode.[6]
Part 2: Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during your experiments.
Workflow for Troubleshooting Impurity-Related Issues
The following diagram illustrates a logical workflow for identifying and resolving problems caused by metallic impurities.
Caption: A logical workflow for troubleshooting plating defects.
Q: My copper deposit is dull and has a cloudy appearance. What's the likely cause?
A: A dull or cloudy finish is a classic symptom of bath contamination.[2][3]
-
Probable Cause (Metallic Impurities): Iron or aluminum contamination is a common culprit.[1] Zinc can also cause a whitish haze in low current density areas.[5]
-
Diagnostic Steps:
-
First, rule out issues with organic additives using CVS, as incorrect brightener levels can also cause dullness.[3]
-
If additives are within specification, send a solution sample for ICP or AAS analysis to quantify metallic impurity levels, specifically targeting Fe, Al, and Zn.
-
-
Corrective Action:
-
If iron levels are high, ion exchange with a selective chelating resin is highly effective.
-
For zinc contamination, "dummying" the bath at a low current density (e.g., 3-5 A/ft²) is often the most effective solution.[6]
-
Q: The plated copper is brittle and fails adhesion tests. How do I troubleshoot this?
A: Brittleness and poor adhesion are serious defects that compromise the mechanical integrity of the deposit.
-
Probable Cause (Metallic Impurities): Antimony (Sb) is notorious for causing brittle deposits.[1] Poor adhesion can also be a symptom of high levels of general contamination on the substrate or in the bath.[3][16]
-
Diagnostic Steps:
-
Ensure your substrate pre-treatment process (cleaning and activation) is flawless, as this is the most common cause of poor adhesion.[2]
-
Analyze the bath for antimony using ICP-MS. Antimony can be difficult to detect at low levels with other methods.
-
-
Corrective Action:
Part 3: Experimental Protocols & Methodologies
Protocol 1: General Purpose Impurity Removal via Ion Exchange
This protocol provides a framework for using a chelating ion-exchange resin to purify a this compound solution. The choice of resin is critical and should be based on the target impurity.
Principle of Ion Exchange Purification
The diagram below illustrates how a cation exchange resin selectively removes a divalent metallic impurity (M²⁺) from the copper (Cu²⁺) solution.
Caption: Selective removal of impurity ions by an ion exchange resin.
Methodology:
-
Resin Selection & Preparation:
-
Select a chelating resin with high selectivity for the target impurity (e.g., an aminophosphonic acid resin for Sb and Bi).[17]
-
Prepare the resin according to the manufacturer's instructions. This typically involves swelling the resin in deionized water, followed by washing with acid and then rinsing to a neutral pH.
-
-
Column Packing:
-
Pack a chromatography column with the prepared resin slurry, ensuring no air bubbles are trapped. The bed volume will depend on the volume of solution to be purified and the resin's capacity.
-
-
Equilibration:
-
Equilibrate the column by passing a solution with the same pH and MSA concentration as your copper bath (but without copper or impurities) through the resin bed. This prevents pH shock when the actual solution is loaded.
-
-
Loading the Solution:
-
Pump the contaminated this compound solution through the column at a controlled, slow flow rate. A slower flow rate increases the contact time between the solution and the resin, improving capture efficiency.
-
-
Monitoring and Collection:
-
Collect fractions of the eluate (the purified solution exiting the column).
-
Analyze the initial fractions and subsequent fractions using ICP or AAS to determine when the impurity "breaks through" (i.e., when the resin is saturated and no longer captures the impurity).
-
Combine the purified fractions that were collected before breakthrough.
-
-
Resin Regeneration (Optional):
-
The saturated resin can often be regenerated by stripping the bound impurities with a strong acid, as per the manufacturer's protocol. This allows the resin to be reused.[17]
-
-
Final Validation:
-
Perform a final ICP/AAS analysis on the pooled, purified solution to confirm that impurity levels are below the acceptable threshold.
-
References
- 1. sterc.org [sterc.org]
- 2. Common Problems in Electroplating with Methanesulfonic Acid (MSA) and How to Fix Them [horiazonchemical.com]
- 3. Copper Plating Problems (& Their Solutions) [chemresearchco.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. finishing.com [finishing.com]
- 6. caswelleurope.co.uk [caswelleurope.co.uk]
- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 8. lcms.cz [lcms.cz]
- 9. journalcsij.com [journalcsij.com]
- 10. clarksonlab.com [clarksonlab.com]
- 11. sterc.org [sterc.org]
- 12. Hydrometallurgy ï¼ Mining - Sunresin [seplite.com]
- 13. US5783057A - Method of purifying copper electrolytic solution - Google Patents [patents.google.com]
- 14. CN102899686A - Impurity removal method for copper electrolyte - Google Patents [patents.google.com]
- 15. Copper Precipitation Methods - 911Metallurgist [911metallurgist.com]
- 16. maschrome.net [maschrome.net]
- 17. researchgate.net [researchgate.net]
- 18. Purification of Copper Electrolyte by Solvent Extraction and Ion-Exchange Techniques | Semantic Scholar [semanticscholar.org]
How to control the pH of a copper methane sulfonate synthesis reaction.
An in-depth guide to controlling the pH of a copper methane sulfonate synthesis reaction.
Technical Support Center: this compound Synthesis
Welcome to the technical support center for this compound (Cu(CH₃SO₃)₂) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing one of the most critical parameters in this synthesis: pH. Maintaining the correct pH is paramount for achieving high yield, purity, and batch-to-batch consistency.
This document moves beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for your synthesis process. We will explore the fundamental chemistry, answer frequently asked questions, and provide a detailed troubleshooting guide for common issues you may encounter.
The Critical Role of pH in this compound Synthesis
The most common laboratory-scale synthesis of this compound involves the acid-base reaction between a basic copper(II) salt, such as copper(II) carbonate (CuCO₃) or copper(II) hydroxide (Cu(OH)₂), and methanesulfonic acid (MSA).
Reaction Example: CuCO₃ (s) + 2 CH₃SO₃H (aq) → Cu(CH₃SO₃)₂ (aq) + H₂O (l) + CO₂ (g)
While this reaction appears straightforward, the aqueous chemistry of the copper(II) ion is highly pH-dependent. Precise pH control is essential to prevent the formation of undesirable byproducts.
-
At High pH (Alkaline/Near-Neutral): The free Cu²⁺ ion readily undergoes hydrolysis to form insoluble copper(II) hydroxide, Cu(OH)₂.[1][2][3] This is the most common cause of product contamination and reduced yield. As the pH increases, hydrolyzed copper species like Cu(OH)⁺ begin to form, eventually leading to the precipitation of Cu(OH)₂ as the thermodynamically favored phase.[3]
-
At Low pH (Acidic): While a low pH ensures the copper remains as the soluble Cu²⁺ ion, an excessive amount of unreacted methanesulfonic acid can remain in the final product as an impurity.[4] This can affect downstream applications, such as electroplating, where free acid concentration is a key performance parameter.[4]
Therefore, the goal is to maintain the pH within a specific window that ensures complete reaction while preventing the precipitation of copper hydroxides. A typical synthesis is controlled at a pH between 4 and 6 .[5]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for this synthesis? A common and effective method involves reacting methanesulfonic acid (MSA) with a basic copper salt like copper carbonate or copper hydroxide.[4][5] Using high-purity precursors is crucial, as impurities like sodium, nickel, or iron from the copper source can carry through to the final product.[6]
Q2: What is the optimal pH and temperature for the reaction? For a high-purity product, the synthesis should be controlled within the parameters outlined in the table below. The elevated temperature helps to increase the reaction rate.
| Parameter | Recommended Range | Rationale |
| pH | 4.0 - 6.0 | Prevents Cu(OH)₂ precipitation at higher pH and minimizes excess free acid at lower pH.[3][5] |
| Temperature | 60 - 80°C | Ensures a reasonable reaction rate for complete conversion of the copper precursor.[5] |
Q3: How should I monitor the pH during the reaction? Use a calibrated laboratory-grade pH meter with a glass electrode. It is critical to ensure the meter is properly calibrated with fresh pH 4 and pH 7 buffer solutions before starting the synthesis.[7] For continuous reactions, an inline process pH sensor may be used, but it should be cross-validated with laboratory measurements.[7]
Q4: What reagents should be used to adjust the pH if it deviates from the target range?
-
To Lower pH (Too Alkaline): Slowly add a dilute solution of methanesulfonic acid (e.g., 10-20% MSA in water). This is the preferred method as it does not introduce foreign anions.
-
To Raise pH (Too Acidic): The best practice is to add small portions of the copper precursor (e.g., a slurry of copper carbonate in water). Avoid using strong bases like sodium hydroxide (NaOH), as they can cause localized high pH, leading to immediate precipitation of copper hydroxide.
Q5: Why is methanesulfonic acid often used instead of other acids like sulfuric acid? Methanesulfonic acid is considered a more environmentally friendly "green" option.[8] A key advantage is the high aqueous solubility of its copper salt, which is beneficial for creating concentrated solutions, particularly for applications like electroplating.[8][9]
Process Workflow for pH-Controlled Synthesis
The following diagram illustrates a typical batch synthesis process with an integrated pH control loop. The core principle is the gradual addition of the basic copper salt to the methanesulfonic acid, which keeps the reaction mixture acidic and prevents pH overshooting.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, focusing on pH as the root cause.
| Symptom / Observation | Probable Cause(s) | Recommended Action(s) |
| A cloudy, light-blue or white precipitate forms in the reactor. | The pH is too high (> 6.0), causing the precipitation of copper(II) hydroxide or basic copper salts.[3] This often happens if the copper precursor is added too quickly. | 1. Stop the addition of the copper precursor. 2. Slowly add dilute (10-20%) methanesulfonic acid dropwise while monitoring the pH until the precipitate redissolves and the pH returns to the 4.0-6.0 range. 3. Resume addition of the copper precursor at a slower rate. |
| The final solution has a pH below 4.0. | An excess of methanesulfonic acid was used relative to the copper precursor. | 1. Carefully add a small, calculated amount of copper carbonate slurry to neutralize the excess acid. 2. Monitor for CO₂ evolution to cease, indicating the reaction is complete. 3. Re-measure the pH to confirm it is within the target range. |
| pH readings are unstable or drifting. | This is likely an issue with the pH probe. The reference junction may be clogged, or the electrolyte may be contaminated or depleted.[7] Mineral-free solutions can also cause unstable readings.[7] | 1. Remove and clean the pH probe according to the manufacturer's instructions. A common method is a brief soak in dilute HCl.[7] 2. Re-calibrate the probe using fresh pH 4 and 7 buffers. 3. If the problem persists, the probe may need replacement. |
| The reaction is very slow, and the copper precursor is not dissolving. | The temperature may be too low, or there is insufficient mixing. An incorrect pH (too high) can also passivate the surface of the copper salt particles. | 1. Verify the reaction temperature is within the 60-80°C range.[5] 2. Ensure the stirring is vigorous enough to keep the solids suspended. 3. Check the pH; if it has crept up, adjust it downwards with dilute MSA. |
Troubleshooting Decision Tree
If you encounter an issue, follow this logical decision path to identify and solve the problem.
Experimental Protocols
Protocol: pH Meter Calibration
Trustworthiness: A properly calibrated pH meter is the foundation of reliable pH control. This protocol ensures measurement accuracy.
-
Turn on the pH meter and allow it to stabilize.
-
Rinse the electrode with deionized water and gently blot dry with a lint-free wipe.
-
Place the electrode in fresh pH 7.00 buffer. Record the reading.
-
If the reading is not 7.00 ± 0.05, perform a one-point calibration as per the instrument's manual.
-
Rinse the electrode again with deionized water and blot dry.
-
Place the electrode in fresh pH 4.00 buffer. Record the reading.
-
Perform a two-point calibration. The meter should now read both buffers accurately. The slope should be in the upper-90% range for a healthy electrode.[7]
Protocol: pH Adjustment During Synthesis
Expertise: This protocol uses a feedback method to prevent over-correction of pH.
-
If pH is too high (>6.0): a. Prepare a 10% (w/w) solution of methanesulfonic acid in deionized water. b. Using a pipette, add the dilute acid dropwise to a region of high agitation in the reactor. c. Wait 1-2 minutes after each addition to allow the pH to stabilize before taking another reading. d. Continue until the pH is back within the target range of 4.0-6.0.
-
If pH is too low (<4.0): a. Prepare a 10% (w/w) slurry of copper(II) carbonate in deionized water. b. Add the slurry in small aliquots (e.g., 1-2 mL at a time for a 1L reaction). c. Wait for the effervescence (CO₂ release) to subside after each addition before checking the pH. d. Continue until the pH reaches the target range.
References
- 1. The hydrolysis constants of copper (I) (Cu+) and copper (II) (Cu2+) in aqueous solution as a function of pH using a combination of pH measurement and biospectroscopic methods and techniques | Semantic Scholar [semanticscholar.org]
- 2. oatext.com [oatext.com]
- 3. mdpi.com [mdpi.com]
- 4. US6605204B1 - Electroplating of copper from alkanesulfonate electrolytes - Google Patents [patents.google.com]
- 5. This compound | 54253-62-2 | Benchchem [benchchem.com]
- 6. JP2011184343A - Method for producing organic copper (ii) sulfonate - Google Patents [patents.google.com]
- 7. Successful pH Troubleshooting | Yokogawa America [yokogawa.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Degradation pathways of copper methane sulfonate electrolytes and prevention.
Welcome to the Technical Support Center for Copper Methane Sulfonate Electrolytes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using these electrolytes in experimental settings. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, ensuring the integrity and success of your work. Our focus is on not just what to do, but why you're doing it, grounding our advice in established scientific principles.
Part 1: Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Issue 1: Dull or Cloudy Copper Deposit
Q: My copper deposit has a dull, hazy, or cloudy appearance instead of the expected bright, shiny finish. What are the likely causes and how can I resolve this?
A: A dull or cloudy deposit is a common issue that typically points to an imbalance in the organic additives within your electrolyte or contamination of the bath.[1][2] Organic additives, which include brighteners, carriers (suppressors), and levelers, are critical for achieving a bright and uniform copper layer.[3][4]
Immediate Corrective Actions:
-
Hull Cell Test: The first diagnostic step is to perform a Hull cell test. This will give you a quick visual assessment of the plating quality across a range of current densities.[5][6][7] A narrowing of the bright plating range is a strong indicator of an issue with the organic additives or the presence of contaminants.[7]
-
Carbon Treatment: If the Hull cell test suggests organic contamination, a light treatment with activated carbon can be effective. Organic breakdown products and other impurities will adsorb onto the carbon.[2][8] Be cautious, as excessive carbon treatment can also remove essential organic additives.
In-depth Analysis and Long-Term Prevention:
-
Organic Additive Concentration: Over time and with use, organic additives are consumed or break down.[9] Their concentrations can fall outside the optimal range, leading to a loss of brightness.
-
Analysis: High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying the concentration of individual organic additives and their breakdown products.[9][10][11]
-
Prevention: Regularly monitor the additive concentrations using HPLC and make additions as needed based on the analysis. This proactive approach is more reliable than relying solely on visual inspection of the deposit.
-
-
Contamination: The electrolyte can become contaminated with extraneous organic materials (e.g., from photoresists, cleaning agents) or metallic impurities.[1][2][8][12]
-
Analysis: HPLC can help identify organic contaminants.[9][13] Metallic contaminants can be identified using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis.
-
Prevention: Ensure thorough cleaning of all equipment and substrates before they come into contact with the plating bath. Use high-purity chemicals and deionized water for bath preparation and replenishment.[1] Continuous filtration of the bath can help remove particulate matter.[2][8]
-
Issue 2: Poor Adhesion, Peeling, or Blistering of the Copper Deposit
Q: The copper layer is not adhering properly to the substrate and is peeling or blistering. What is causing this adhesion failure?
A: Poor adhesion is almost always a result of inadequate surface preparation of the substrate.[1][8] The presence of a physical or chemical barrier on the surface will prevent a strong bond from forming between the substrate and the copper deposit.
Immediate Corrective Actions:
-
Review Your Pre-treatment Protocol: Immediately review your substrate cleaning and activation steps. Ensure that all organic residues (oils, greases) and oxide layers are being effectively removed.
-
Inspect Cleaning Solutions: Check the age and condition of your cleaning and etching solutions. Depleted or contaminated solutions will not be effective.
In-depth Analysis and Long-Term Prevention:
-
Substrate Cleaning: The substrate must be meticulously cleaned to remove all organic contaminants. This typically involves a degreasing step.
-
Surface Activation: After cleaning, the substrate surface needs to be activated. This usually involves an acid etch to remove any oxide layers and create a more receptive surface for plating.
-
Water Break Test: A simple and effective way to check for a clean, active surface is the "water break test." After the final rinse of the pre-treatment process, a continuous sheet of water should remain on the surface. If the water beads up or breaks, it indicates that the surface is still contaminated with hydrophobic materials.
-
Rinsing: Thorough rinsing between each pre-treatment step and before plating is crucial to prevent dragging contaminants into the plating bath.
Issue 3: Bath Instability and Rapid Degradation
Q: My this compound electrolyte seems to be degrading quickly, requiring frequent adjustments or replacement. What are the underlying causes of this instability?
A: While methanesulfonic acid (MSA) itself is a very stable compound, both chemically and electrochemically, the overall electrolyte stability can be compromised by the breakdown of organic additives and the introduction of contaminants.[14][15] In some cases, operating conditions can also accelerate degradation.
In-depth Analysis and Long-Term Prevention:
-
Breakdown of Organic Additives: This is the most common cause of bath instability.[9] During electrolysis, organic additives can undergo electrochemical reactions, leading to the formation of breakdown products that can interfere with the plating process.
-
Analysis: As mentioned previously, HPLC is an excellent tool for monitoring the concentration of both the primary additives and their degradation byproducts.[9][11]
-
Prevention:
-
Operate the bath within the recommended temperature and current density ranges. Excessive temperatures can accelerate the thermal degradation of some additives.[8]
-
Avoid excessively high current densities, which can lead to increased breakdown of additives at the electrode surface.
-
Implement a regular schedule of carbon filtration to remove breakdown products.
-
-
-
Anode Performance: Ensure that your copper anodes are of high purity and are corroding uniformly. The use of anode bags can help prevent anode sludge from contaminating the bath.
-
Electrochemical Oxidation of MSA (at high potentials): While MSA is generally stable, at very high anodic potentials (beyond the typical range for copper electroplating), it can undergo oxidation to form bis(methanesulfonyl)peroxide.[14][15] This is an unlikely scenario in standard copper plating but could be a concern in systems with unusual electrode configurations or extreme operating parameters.
-
Prevention: Operate within the recommended potential and current density ranges for copper deposition.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for a this compound electrolyte?
A1: The degradation of a this compound electrolyte is primarily driven by the breakdown of its organic additives rather than the methanesulfonic acid (MSA) or the copper salt itself. MSA is known for its high chemical and electrochemical stability.[14][15] The main degradation pathways are:
-
Electrochemical Decomposition of Organic Additives: During the plating process, organic additives (brighteners, suppressors, levelers) are exposed to electrical current at the electrode surfaces. This can lead to their oxidation or reduction into various breakdown products. These byproducts can be inert or may interfere with the desired plating characteristics.
-
Thermal Degradation of Additives: Operating the bath at elevated temperatures can accelerate the chemical breakdown of some organic additives, reducing their effectiveness and contributing to the accumulation of undesirable byproducts.[8]
-
Chemical Reactions with Contaminants: The introduction of contaminants can lead to unwanted chemical reactions that degrade the electrolyte components.
Q2: How can I prevent the degradation of my this compound electrolyte?
A2: Proactive prevention is key to extending the life and maintaining the performance of your electrolyte. Here are some best practices:
-
Strict Process Control:
-
Temperature: Maintain the bath temperature within the recommended range.
-
Current Density: Operate at the optimal current density for your application. Avoid excessive current densities.
-
pH: Regularly monitor and adjust the pH of the electrolyte.
-
-
Maintain Bath Purity:
-
High-Purity Starting Materials: Use high-purity this compound, methanesulfonic acid, and deionized water.[1]
-
Cleanliness: Ensure all equipment, including tanks, racks, and anodes, are thoroughly cleaned before use.
-
Filtration: Employ continuous filtration to remove particulate matter and anode sludge.[2][8]
-
-
Regular Bath Maintenance:
-
Analysis: Regularly analyze the concentrations of copper, methanesulfonic acid, and organic additives using appropriate analytical techniques (e.g., titration for acid and metal content, HPLC for organics).[9]
-
Replenishment: Make additions of bath components based on analytical results, not just on amp-hours or visual inspection.
-
Carbon Treatment: Periodically perform a light activated carbon treatment to remove accumulated organic impurities and breakdown products.[2][8]
-
Q3: What are the best analytical techniques to monitor the health of my electrolyte?
A3: A combination of analytical techniques provides a comprehensive picture of your electrolyte's condition:
-
High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for monitoring organic additives. It allows for the separation and quantification of individual brighteners, suppressors, and levelers, as well as their breakdown products.[9][10][11] This level of detail is invaluable for precise bath control.
-
Cyclic Voltammetry Stripping (CVS): CVS is a widely used electrochemical technique that measures the collective effect of organic additives on the copper deposition rate.[13] While it doesn't provide concentrations of individual components, it is a rapid and effective method for assessing the overall activity of the additive package.
-
Hull Cell Testing: This is a practical, qualitative test that provides a visual indication of the plating quality over a wide range of current densities.[5][6][7] It is excellent for quickly diagnosing problems such as low brightener, organic contamination, or an imbalance in the additive system.[7]
-
Titration: Standard titration methods can be used to determine the concentration of copper ions and free methanesulfonic acid in the bath.
-
UV-Visible Spectroscopy: In some cases, UV-Vis can be used to monitor the concentration of certain organic additives that have a chromophore.
Part 3: Visualization & Formatting
Diagrams
Degradation Pathways Overview
Caption: Overview of the primary drivers and consequences of this compound electrolyte degradation.
Troubleshooting Workflow for Dull Deposits
Caption: A logical workflow for troubleshooting dull copper deposits.
Data Presentation
Table 1: Common Organic Additives and Their Functions
| Additive Type | Common Examples | Primary Function | Potential Breakdown Issues |
| Suppressors | Polyethylene Glycol (PEG), Polypropylene Glycol (PPG) | Adsorb on the cathode surface to create a uniform potential distribution, promoting a level deposit.[3][4] | Can break down into smaller organic molecules that may act as contaminants. |
| Accelerators | Bis(3-sulfopropyl) disulfide (SPS), 3-mercapto-1-propanesulfonic acid (MPS) | Counteract the effect of suppressors in recessed areas to promote bottom-up filling.[4] | Can be consumed or oxidized, leading to a loss of accelerating effect. |
| Levelers | Nitrogen-containing organic compounds | Adsorb preferentially on high-current-density areas (protrusions) to inhibit growth and promote a smooth surface.[3][4] | Can decompose and contribute to organic contamination in the bath. |
Experimental Protocols
Protocol 1: Hull Cell Test for Bath Evaluation
-
Preparation:
-
Obtain a standard 267 mL Hull cell and a polished brass or steel Hull cell panel.
-
Ensure the panel is properly cleaned and activated according to your standard pre-treatment process.
-
Place a high-purity copper anode in the anode compartment of the Hull cell.
-
-
Procedure:
-
Fill the Hull cell with the this compound electrolyte to be tested.
-
Place the cleaned and activated panel in the cathode position.
-
Connect the anode and cathode to a rectifier.
-
Apply a specific current (e.g., 2A) for a set time (e.g., 5 minutes). The exact parameters may vary depending on your specific bath chemistry.
-
-
Evaluation:
-
After plating, remove the panel, rinse it with deionized water, and dry it.
-
Visually inspect the panel. The deposit will show a range of appearances corresponding to different current densities.
-
Compare the panel to a standard panel from a fresh, optimized bath. Note any differences in the width of the bright range, the presence of burning at the high-current-density end, or dullness at the low-current-density end.[5][6][7]
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Organic Additive Analysis
Note: The specific HPLC method (column, mobile phase, detector) will depend on the proprietary additives in your electrolyte. This is a general guideline.
-
Sample Preparation:
-
Carefully withdraw a sample of the plating bath.
-
The sample may require dilution with deionized water and filtration through a 0.45 µm syringe filter to remove particulate matter.
-
-
Instrumentation:
-
Use an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column) and detector (e.g., a UV detector, an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD)).[9]
-
-
Analysis:
-
Inject a known volume of the prepared sample into the HPLC system.
-
Run the analysis according to your validated method.
-
Identify and quantify the peaks corresponding to the organic additives by comparing their retention times and peak areas to those of known standards.
-
Look for the appearance of new peaks, which may indicate the formation of breakdown products.[9]
-
References
- 1. Common Problems in Electroplating with Methanesulfonic Acid (MSA) and How to Fix Them [horiazonchemical.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. What is Hull Cell Test?|Overview, experimental procedures, and test piece evaluation methods|YAMAMOTO'S HULL CELL [yamamoto-ms.co.jp]
- 6. Hull Cell Test Plate Analysis [thinktink.com]
- 7. lab-wizard.com [lab-wizard.com]
- 8. maschrome.net [maschrome.net]
- 9. Analyzing Plating Bath Components with High-Performance… | PAVCO [pavco.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. quick-pcba.com [quick-pcba.com]
- 13. sterc.org [sterc.org]
- 14. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]
- 15. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing thiourea concentration in a copper methanesulfonate decorative plating bath.
Technical Support Center: Optimizing Thiourea in Copper Methanesulfonate Plating
Welcome to the technical support center for the optimization of thiourea in copper methanesulfonate (MSA) decorative plating baths. This guide is designed for researchers and scientists to navigate the complexities of using thiourea as a critical additive. Here, you will find in-depth troubleshooting guidance and frequently asked questions to ensure the consistent production of high-quality, decorative copper finishes.
Troubleshooting Guide
This section addresses common plating defects directly linked to improper thiourea concentration. Each issue is broken down by potential causes, diagnostic steps, and corrective actions.
Issue 1: Dull, Matte, or Cloudy Deposits
-
Potential Causes:
-
Low Thiourea Concentration: Insufficient thiourea fails to provide the necessary grain refinement and leveling, resulting in a dull or hazy appearance.[1][2]
-
Organic Contamination: Breakdown products from thiourea or other organics can accumulate, causing cloudiness.[2][3][4]
-
Imbalanced Bath Composition: Incorrect concentrations of other bath components can mask the effect of thiourea.[3]
-
-
Diagnostic Steps:
-
Hull Cell Test: This is the most effective tool for diagnosing brightener issues.[5][6][7] A panel from a bath low in thiourea will show a reduced bright plating range, often with dullness in the low-to-mid current density areas.
-
Chemical Analysis: If available, use analytical methods like HPLC or voltammetry to determine the precise thiourea concentration.[8][9][10]
-
Carbon Treatment Test: Treat a small bath sample (e.g., in a beaker) with activated carbon and then perform a Hull cell test. If brightness improves, organic contamination is a likely culprit.[4]
-
-
Corrective Actions:
-
Incremental Addition: Add a small, calculated amount of thiourea solution to the bath. A Hull cell test should be performed after each addition to avoid overdosing.[11]
-
Carbon Filtration: If organic contamination is confirmed, perform a batch or continuous carbon filtration of the main plating bath to remove impurities.[2][4] Note that carbon filtration will also remove thiourea, so replenishment will be necessary.
-
Issue 2: Brittle or Stressed Deposits
-
Potential Causes:
-
Excessive Thiourea Concentration: High levels of thiourea lead to the co-deposition of sulfur, which disrupts the copper crystal lattice, increasing internal stress and causing brittleness.[12]
-
Accumulation of Breakdown Products: Thiourea can decompose into products like formamidine disulfide (FDS), which can also get incorporated into the deposit and increase stress.[13][14]
-
-
Diagnostic Steps:
-
Hull Cell Test: An excess of thiourea will often manifest as a very bright but "burnt" or granular deposit in the high current density (HCD) region of the Hull cell panel.[11] The low current density (LCD) area may appear dull or skip-plated.
-
Bend Test: Plate a thin brass or stainless steel panel and bend it 180 degrees. A brittle deposit will crack or flake upon bending.
-
Chemical Analysis: Quantify the thiourea concentration to confirm it is above the recommended operating window.
-
-
Corrective Actions:
-
Dilution: The most straightforward method is to dilute the bath with a new, thiourea-free makeup solution. This is often impractical for large tanks.
-
Carbon Treatment: A heavy carbon treatment can effectively remove excess thiourea and its organic breakdown products.[4]
-
Dummy Plating: Plating on scrap cathodes ("dummying") at a low current density can help reduce the concentration of certain organic additives and their breakdown products.[1]
-
Issue 3: Poor Leveling or Throwing Power
-
Potential Causes:
-
Sub-optimal Thiourea Concentration: Thiourea influences the polarization of the cathode.[12][15] At optimal levels, it promotes deposition in recesses (leveling) and low current density areas (throwing power). Deviations from this optimal level can diminish these effects.[15][16]
-
Imbalance with Other Additives: Thiourea often works synergistically with other additives (carriers, suppressors). An imbalance can negate its leveling benefits.[16][17]
-
-
Diagnostic Steps:
-
Hull Cell Test: Observe the brightness and coverage in the low current density (LCD) region of the panel. Poor throwing power will result in a thin or non-existent deposit in the LCD area.
-
Bent Cathode Test (Haring-Blum Cell): For a more quantitative assessment of throwing power, this specialized cell can be used.
-
-
Corrective Actions:
-
Adjust Thiourea: Make small, incremental adjustments to the thiourea concentration, using Hull cell tests to find the optimal range that provides the best LCD coverage and brightness.
-
Review Additive Ratios: Consult the technical data sheet for your specific copper MSA system to ensure all additives are within their recommended concentration ranges.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of thiourea in a copper MSA bath?
Thiourea (TU) acts as a brightening and leveling agent.[18] It achieves this through a complex mechanism involving adsorption onto the cathode surface.[17] By inhibiting deposition at high points and promoting it in recesses, it helps to smooth the deposit surface.[15] This is often attributed to its interaction with cuprous ions (Cu⁺) and the controlled inhibition it provides during deposition, which leads to a finer, more uniform grain structure.[12][19]
Q2: How does thiourea concentration affect the final deposit?
The concentration of thiourea is critical and has a non-linear effect on the deposit.[12][15]
-
Too Low: Results in dull deposits with poor leveling and a larger grain structure.
-
Optimal: Produces a bright, smooth, and leveled deposit with good ductility.[13][20] One study on a specific MSA formulation found the optimal concentration to be 60 ppm.[20][21]
-
Too High: Leads to high internal stress, brittleness, reduced conductivity, and potential "burning" at high current densities.[12] This is due to excessive adsorption and the incorporation of sulfur from thiourea decomposition into the copper deposit.[12][19]
Q3: Does thiourea degrade in the plating bath?
Yes. Thiourea is known to be unstable in acidic copper plating solutions.[22] It can be consumed through incorporation into the deposit, electrochemical decomposition, and chemical reactions.[13][14] A primary degradation pathway involves the formation of formamidine disulfide (FDS) and, eventually, elemental sulfur, which can passivate anodes and contribute to deposit roughness.[12] This degradation necessitates regular monitoring and replenishment.
Q4: What is the best method for monitoring thiourea concentration?
While direct chemical analysis methods like High-Performance Liquid Chromatography (HPLC) or Cyclic Voltammetric Stripping (CVS) provide precise quantitative data, they require specialized equipment.[8][9][10] For most operational control, the Hull Cell test is the most practical and widely used method.[5][6][7][16] It provides a rapid, qualitative assessment of the entire additive package's performance across a range of current densities, allowing an experienced operator to visually determine if the brightener (thiourea) level is low, optimal, or high.[11]
Q5: Can I make my own brightener using thiourea?
While it is possible to use thiourea as a standalone brightener, commercial decorative copper plating systems use proprietary, multi-component additive systems.[23] These typically include a carrier (suppressor, e.g., a polyether) and a leveler (e.g., a sulfur-containing compound like thiourea) that work together. Using thiourea alone may not provide the full range of properties (especially leveling and ductility) that a scientifically formulated additive package can. For consistent, high-quality decorative finishes, using the complete, recommended additive system is advised.
Data & Protocols
Table 1: Effect of Thiourea Concentration on Copper Deposit Properties
| Concentration | Brightness | Leveling | Ductility | Internal Stress | HCD Appearance |
| Low | Dull / Semi-bright | Poor | Good | Low | Normal |
| Optimal | Mirror-bright | Excellent | Good | Low-Moderate | Bright, uniform |
| High | Bright but hazy | Fair to Poor | Poor / Brittle | High | Burnt / Nodular |
Protocol: Hull Cell Test for Thiourea Optimization
Objective: To visually assess the effect of thiourea concentration and determine the optimal operating range.
Equipment:
-
267 mL Hull Cell
-
DC Rectifier
-
Air supply for agitation
-
Polished brass or steel Hull cell panels
-
Copper anode
-
Standard pretreatment chemicals (cleaner, acid dip)
Procedure:
-
Fill the Hull Cell with 267 mL of the plating solution to be tested.[5]
-
Heat the solution to the normal operating temperature of the bath.
-
Clean a new Hull cell panel according to standard procedures (e.g., alkaline clean, rinse, acid dip, rinse).[11]
-
Place the cleaned panel and the copper anode into their respective slots in the cell. Ensure the bright side of the panel faces the anode.[11]
-
Connect the rectifier leads: negative to the panel, positive to the anode.[11]
-
Turn on the air agitation to create a gentle, rolling action across the panel surface.
-
Apply a current (typically 2 amps for a 267 mL cell) for a set time (e.g., 5-10 minutes).[7][11]
-
After plating, turn off the rectifier, remove the panel, rinse thoroughly with DI water, and dry.
-
Interpretation:
-
Low Thiourea: The panel will have a narrow bright range, with dullness appearing in the mid-to-low current density areas.
-
Optimal Thiourea: The panel will be uniformly bright across a wide current density range, from the HCD edge to the LCD corner.[11]
-
High Thiourea: The HCD edge will show burning, roughness, or a hazy, stressed appearance. The LCD corner may be dull or have no plating.[11]
-
-
Adjustment: Based on the results, make a small, calculated addition of thiourea solution to the cell and repeat the test. Once the desired panel appearance is achieved, scale the addition up for the main production tank.[5]
Visual Guides (Diagrams)
// Node Definitions Start [label="Plating Defect Observed", fillcolor="#FBBC05", fontcolor="#202124"]; Q1 [label="Is the deposit dull or cloudy?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Q2 [label="Is the deposit brittle or flaking?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Q3 [label="Is leveling or LCD coverage poor?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
A1 [label="Potential Cause:\nLow Thiourea or\nOrganic Contamination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; A2 [label="Potential Cause:\nExcessive Thiourea", fillcolor="#EA4335", fontcolor="#FFFFFF"]; A3 [label="Potential Cause:\nSub-optimal Thiourea", fillcolor="#EA4335", fontcolor="#FFFFFF"];
S1 [label="Action:\n1. Run Hull Cell Test\n2. Make incremental TU addition", fillcolor="#34A853", fontcolor="#FFFFFF"]; S2 [label="Action:\n1. Run Hull Cell Test\n2. Carbon treat or dilute bath", fillcolor="#34A853", fontcolor="#FFFFFF"]; S3 [label="Action:\n1. Run Hull Cell Test\n2. Adjust TU to improve LCD brightness", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Q1; Q1 -> A1 [label="Yes"]; Q1 -> Q2 [label="No"]; A1 -> S1;
Q2 -> A2 [label="Yes"]; Q2 -> Q3 [label="No"]; A2 -> S2;
Q3 -> A3 [label="Yes"]; A3 -> S3; } end_dot Caption: Troubleshooting Decision Tree for Common Plating Defects.
// Node Definitions N1 [label="1. Sample Plating Bath", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N2 [label="2. Perform Baseline Hull Cell Test", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N3 [label="3. Analyze Panel Appearance\n(Brightness, Burning, LCD Coverage)", fillcolor="#FBBC05", fontcolor="#202124"]; N4 [label="Is Panel Appearance Optimal?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; N5 [label="4. Make Small, Calculated\nThiourea Addition to Hull Cell", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N6 [label="5. Repeat Hull Cell Test", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N7 [label="6. Calculate Scaled Addition\nfor Production Tank", fillcolor="#34A853", fontcolor="#FFFFFF"]; N8 [label="7. Add to Production Bath & Monitor", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections N1 -> N2; N2 -> N3; N3 -> N4; N4 -> N5 [label="No"]; N5 -> N6; N6 -> N3; N4 -> N7 [label="Yes"]; N7 -> N8; } end_dot Caption: Experimental Workflow for Thiourea Concentration Optimization.
References
- 1. caswelleurope.co.uk [caswelleurope.co.uk]
- 2. Copper Plating Problems (& Their Solutions) [chemresearchco.com]
- 3. Common Problems in Electroplating with Methanesulfonic Acid (MSA) and How to Fix Them [horiazonchemical.com]
- 4. Copper Plating Troubleshooting Tips - Sharretts Plating Company [sharrettsplating.com]
- 5. Hull Cell Acid Copper Electrolyte Analysis [thinktink.com]
- 6. Precision Electroplating: Hull Cell Analysis | Lab Wizard [lab-wizard.com]
- 7. Hull Cell Test Method for Electroplating Solutions | PAVCO [pavco.com]
- 8. mdpi.com [mdpi.com]
- 9. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of thiourea in copper electrorefining solutions | Metrohm [metrohm.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ijac.journals.pnu.ac.ir [ijac.journals.pnu.ac.ir]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Thiourea in Electroplating and Chemical Plating | Sinoright [sinoright.net]
- 19. researchgate.net [researchgate.net]
- 20. Optimisation of Thiourea Concentration in a Decorative Copper Plating Acid Bath Based on Methanesulfonic Electrolyte [iris.unimore.it]
- 21. researchgate.net [researchgate.net]
- 22. biblio.vub.ac.be [biblio.vub.ac.be]
- 23. reddit.com [reddit.com]
Technical Support Center: Minimizing Copper Seed Layer Corrosion with Low Free Acid Alkanesulfonate Solutions
Welcome to the Technical Support Center for advanced copper electrodeposition. This guide is designed for researchers, scientists, and drug development professionals who are utilizing copper plating processes and encountering challenges with copper seed layer corrosion. Here, we provide in-depth troubleshooting guidance and frequently asked questions to help you optimize your experiments when using low free acid alkanesulfonate solutions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the scientific reasoning behind them.
Question: I am observing significant pitting and roughness on my copper-plated surface. What are the likely causes and how can I resolve this?
Answer:
Pitting and surface roughness are common defects in copper electroplating that can compromise the integrity and performance of your device.[1] These issues often stem from a combination of factors related to bath composition and operating parameters.
Potential Causes:
-
Particulate Contamination: Solid particles in the plating bath can adhere to the substrate surface, disrupting uniform copper deposition and leading to pits and rough patches.[1] These contaminants can be introduced from various sources, including anode sludge, impure chemicals, or environmental dust.
-
Organic Contamination: The breakdown of organic additives over time or the introduction of foreign organic materials (e.g., oils, grease) can interfere with the plating process, causing uneven deposits.[2]
-
Gas Bubble Adhesion: Hydrogen or air bubbles clinging to the cathode surface can block copper deposition, resulting in pits.[1][3] This is more prevalent in areas with poor solution agitation.
-
Improper Current Density: An excessively high current density can lead to the formation of irregular, dendritic copper growths, contributing to roughness.[1]
-
Imbalanced Additive Concentrations: An excess or depletion of organic additives, such as brighteners and levelers, can lead to non-uniform plating and surface defects.[1]
Troubleshooting Steps & Scientific Rationale:
-
Bath Filtration:
-
Action: Implement continuous filtration of your plating bath using a 1-5 µm filter.
-
Rationale: This will effectively remove suspended particles that can act as nucleation sites for rough deposits. For organic contaminants, a carbon treatment can be employed. This involves adding activated carbon to the bath, allowing it to adsorb the organic impurities, and then filtering out the carbon.[4]
-
-
Optimize Agitation:
-
Action: Ensure vigorous and uniform agitation of the plating solution at the substrate surface. This can be achieved through mechanical stirring, solution circulation, or controlled air sparging.
-
Rationale: Proper agitation dislodges any adhering gas bubbles and ensures a consistent supply of copper ions and additives to the plating surface, promoting a smooth and even deposit.[5][6]
-
-
Current Density Adjustment:
-
Action: Lower the applied current density.
-
Rationale: Operating at a lower current density slows down the deposition rate, allowing the copper atoms more time to arrange into a more ordered and smoother crystal structure.[1]
-
-
Analyze and Adjust Additive Concentrations:
-
Action: Use Cyclic Voltammetric Stripping (CVS) to analyze the concentration of your organic additives. Adjust the concentrations back to the recommended operating window.
-
Rationale: CVS is a powerful electrochemical technique that measures the effect of additives on the copper deposition rate, allowing for precise control of their concentrations. Maintaining the correct balance of suppressor, accelerator, and leveler is critical for achieving a bright and level deposit.[7][8]
-
Question: My copper seed layer appears to be dissolving or thinning upon immersion in the plating bath, leading to poor adhesion of the electroplated copper. How can I prevent this?
Answer:
This issue, often referred to as seed layer etch-back, is a critical problem, especially in damascene applications where a continuous and intact seed layer is essential for successful feature filling.[9] The primary cause is the corrosivity of the plating bath's electrolyte.
Potential Causes:
-
High Free Acid Concentration: Traditional sulfuric acid-based copper plating baths often operate at high acid concentrations, which can chemically attack and dissolve the thin copper seed layer before electrodeposition begins.[9]
-
Oxidizing Nature of the Electrolyte: The presence of dissolved oxygen and the acidic environment can create an electrochemical cell where the copper seed layer acts as the anode and corrodes.
Solutions & Scientific Rationale:
-
Utilize a Low Free Acid Alkanesulfonate Bath:
-
Action: Switch from a sulfuric acid-based electrolyte to one based on an alkanesulfonic acid, such as methanesulfonic acid (MSA), with a low concentration of free acid.
-
Rationale: Alkanesulfonate-based electrolytes are inherently less corrosive to copper seed layers compared to sulfuric acid solutions at the same concentration.[10] This allows for the formulation of plating baths with significantly lower free acid content without compromising conductivity or plating efficiency. The reduced acidity minimizes the chemical dissolution of the copper seed layer.
-
-
Minimize Immersion Time Before Plating:
-
Action: Reduce the time the substrate is immersed in the plating bath before applying the plating current.
-
Rationale: By minimizing the exposure time to the electrolyte in an open-circuit condition, you reduce the opportunity for chemical corrosion of the seed layer to occur.
-
Frequently Asked Questions (FAQs)
Q1: Why are low free acid alkanesulfonate solutions preferred over traditional sulfuric acid baths for minimizing copper seed layer corrosion?
A1: Low free acid alkanesulfonate solutions, particularly those based on methanesulfonic acid (MSA), offer several advantages over sulfuric acid baths in minimizing copper seed layer corrosion. The primary reason is that MSA is a non-oxidizing acid and its copper salts are highly soluble, which allows for the formulation of effective plating baths with a lower free acid concentration. This reduced acidity directly translates to a lower corrosion rate of the copper seed layer upon immersion. In contrast, sulfuric acid is more oxidizing, especially at higher concentrations, and requires a higher free acid content to maintain the solubility of copper sulfate and achieve good throwing power, leading to more aggressive attack on the seed layer.[9][10]
Q2: What are the key organic additives in a copper alkanesulfonate plating bath and what are their functions?
A2: The organic additives in a copper alkanesulfonate bath are similar to those in sulfuric acid-based systems and are crucial for controlling the deposition process to achieve desired film properties. The three main components are:
-
Suppressors: These are typically high molecular weight polymers, like polyethylene glycol (PEG), that adsorb onto the copper surface and inhibit deposition. This effect is more pronounced on the outer surfaces of features, helping to promote bottom-up filling in damascene structures.
-
Accelerators (or Brighteners): These are often sulfur-containing organic molecules, such as bis(3-sulfopropyl) disulfide (SPS), that counteract the effect of the suppressor. They preferentially adsorb at the bottom of features where the suppressor concentration is lower, accelerating copper deposition in these areas.
-
Levelers: These are nitrogen-containing organic compounds that adsorb preferentially on protruding areas of the surface, inhibiting growth at these sites and thus promoting a smoother, more level deposit.
The precise balance of these additives is critical for achieving void-free filling of high-aspect-ratio features.[8][11]
Q3: How can I monitor and control the components of my low free acid alkanesulfonate copper plating bath?
A3: Regular analysis and control of the bath components are essential for maintaining consistent plating performance. The following techniques are commonly used:
-
Copper and Acid Concentration: These are typically determined by titration.
-
Chloride Ions: The concentration of chloride ions, which play a crucial role in the function of the suppressor, can be measured using an ion-selective electrode or ion chromatography.
-
Organic Additives: The concentrations of the suppressor, accelerator, and leveler are most effectively monitored using Cyclic Voltammetric Stripping (CVS).[2][7][8] CVS is an electrochemical method that measures the influence of the additives on the rate of copper deposition and stripping from a platinum electrode. By comparing the response of a bath sample to that of known standards, the concentrations of the individual additives can be determined. High-Performance Liquid Chromatography (HPLC) can also be used for the analysis of some organic additives.[2]
Q4: Can I use the same analytical procedures for alkanesulfonate baths as I would for sulfate baths?
A4: While the fundamental principles of the analytical techniques remain the same, the specific parameters and standard solutions will likely need to be adjusted for an alkanesulfonate-based bath. For example, in CVS analysis, the composition of the virgin make-up solution (VMS) used for preparing standards must match the alkanesulfonate electrolyte. The electrochemical behavior of the additives may also be slightly different in an alkanesulfonate matrix compared to a sulfate matrix, potentially requiring optimization of the CVS analysis parameters (e.g., potential scan range, rotation speed) to achieve accurate results. It is always recommended to develop and validate analytical methods specifically for the plating bath chemistry being used.
Quantitative Data
To illustrate the advantage of using a low free acid alkanesulfonate electrolyte, the following table summarizes typical corrosion rates of a copper seed layer in different electrolytes.
| Electrolyte System | Free Acid Concentration | Typical Corrosion Rate (Å/min) | Reference |
| Sulfuric Acid | High (~180 g/L) | >100 | [9] |
| Sulfuric Acid | Low (~20 g/L) | 20 - 50 | [9] |
| Methanesulfonic Acid | Low (~20 g/L) | <10 | [10] |
Note: The actual corrosion rates can vary depending on factors such as temperature, dissolved oxygen content, and the presence of other bath components.
Experimental Protocols
Protocol 1: Preparation of a Low Free Acid Copper Methanesulfonate Plating Bath
This protocol describes the preparation of a 1-liter stock solution of a basic low free acid copper methanesulfonate plating bath.
Materials:
-
Copper(II) Methanesulfonate (Cu(CH₃SO₃)₂)
-
Methanesulfonic Acid (MSA, CH₃SO₃H)
-
Hydrochloric Acid (HCl), reagent grade
-
Deionized (DI) water
-
Appropriate organic additives (suppressor, accelerator, leveler)
-
Clean glass beaker and magnetic stirrer
Procedure:
-
Add approximately 800 mL of DI water to a 1-liter beaker with a magnetic stir bar.
-
While stirring, slowly add the desired amount of Copper(II) Methanesulfonate to achieve the target copper ion concentration (e.g., 40 g/L). Stir until fully dissolved.
-
Slowly add the required volume of Methanesulfonic Acid to reach the desired low free acid concentration (e.g., 10 g/L).
-
Add the appropriate amount of concentrated HCl to achieve the target chloride ion concentration (e.g., 50 ppm).
-
Add the organic additives according to the supplier's recommendations. These are typically added in small volumes from stock solutions.
-
Add DI water to bring the final volume to 1 liter.
-
Continue stirring for at least 30 minutes to ensure the solution is homogeneous.
-
It is recommended to perform a "dummy" plating run at low current density on a scrap cathode to remove any metallic impurities before using the bath for experiments.[4]
Protocol 2: Analysis of Accelerator (SPS) Concentration using CVS
This is a simplified protocol for determining the concentration of an accelerator, such as SPS, using the Modified Linear Approximation Technique (MLAT) with a CVS instrument.
Materials and Equipment:
-
CVS instrument with a rotating platinum disk electrode.
-
Virgin Make-up Solution (VMS): The plating bath solution without any organic additives.
-
Suppressor stock solution.
-
Accelerator (SPS) standard solution.
-
Plating bath sample.
Procedure:
-
Prepare the Intercept Solution: To the VMS, add the suppressor to its target concentration. This solution will be used to dilute the sample and establish a baseline.
-
Establish the Intercept: Run the CVS analysis on the intercept solution to get a baseline stripping peak area (Ar).
-
Measure the Sample: Add a known volume of the plating bath sample to the intercept solution in the CVS cell and run the analysis to measure Ar.
-
Standard Additions: Make two or more standard additions of the accelerator standard solution to the cell, running the CVS analysis after each addition to measure the change in Ar.
-
Calculation: The CVS software will plot the measured Ar values against the added accelerator concentration. By extrapolating the linear portion of this plot back to the intercept Ar value, the initial concentration of the accelerator in the sample can be determined.[8]
Visualizations
Diagram 1: Copper Seed Layer Corrosion Mechanism
Caption: Corrosion of the copper seed layer in an acidic electrolyte.
Diagram 2: Troubleshooting Workflow for Pitting and Roughness
Caption: A logical workflow for troubleshooting pitting and roughness.
References
- 1. Copper Plating Problems (& Their Solutions) [chemresearchco.com]
- 2. sterc.org [sterc.org]
- 3. Complete Guide to Electroplating Defects & Issues | SPC Blog [sharrettsplating.com]
- 4. researchgate.net [researchgate.net]
- 5. Performance and Mechanism of Alkylimidazolium Ionic Liquids as Corrosion Inhibitors for Copper in Sulfuric Acid Solution [mdpi.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. electronics.org [electronics.org]
- 8. azom.com [azom.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. electrochem.org [electrochem.org]
Welcome to the technical support guide for researchers and scientists utilizing methanesulfonic acid (MSA) electrolytes. MSA is a versatile "green" acid, prized for its high solubility of metal salts, low toxicity, and biodegradability.[1][2][3] However, its unique properties can present challenges, most notably a higher solution resistance compared to traditional electrolytes like sulfuric acid.[4][5]
This guide is designed to provide you with a fundamental understanding of these challenges and to offer practical, field-proven solutions to troubleshoot issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is solution resistance and why is it a critical parameter in my electrochemical experiments?
A: Solution resistance, often called electrolyte resistance, is the inherent opposition to the flow of ionic current between the working and counter electrodes in your electrochemical cell. It is a fundamental component of the total cell impedance.
Its importance cannot be overstated, as it directly contributes to the cell's uncompensated resistance (Ru). A high solution resistance leads to a significant "IR drop" (voltage drop = current × resistance), which can distort electrochemical measurements, reduce energy efficiency, and negatively impact the quality of processes like electrodeposition.[4][6] For instance, a large IR drop can lead to an inaccurate measurement of the true electrode potential, causing misleading results in cyclic voltammetry or affecting the driving force for a reaction.
Q2: Why do my MSA-based electrolytes show higher resistance than sulfuric acid electrolytes?
A: While MSA is a strong acid, its electrolytes can exhibit lower ionic conductivity (and thus higher resistance) than an equivalent concentration of sulfuric acid.[4][5] This is primarily attributed to two factors:
-
Ionic Mobility: The methanesulfonate anion (CH₃SO₃⁻) is significantly larger than the sulfate (SO₄²⁻) or bisulfate (HSO₄⁻) ions that dominate in sulfuric acid solutions. This larger size results in lower ionic mobility through the solution, which is a key factor governing conductivity.
-
Viscosity: The viscosity of the electrolyte can influence how easily ions move. Depending on the concentration of MSA and dissolved metal salts, the overall solution viscosity may be higher than that of a comparable sulfuric acid solution, further impeding ion transport.
A comparison of the molar electrolytic conductivity between MSA and H₂SO₄ clearly illustrates this difference.[7]
Q3: What are the direct consequences of high solution resistance in my application?
A: The consequences vary by application but are generally detrimental:
-
Electrodeposition & Plating: High resistance can cause non-uniform current distribution across the electrode surface. This leads to poor quality deposits, such as dull or cloudy finishes, poor adhesion, and inconsistent thickness.[8] In extreme cases, it can lead to dendritic growth or complete failure of the coating.[6]
-
Redox Flow Batteries: In batteries, high solution resistance directly contributes to lower energy efficiency.[9][10] The energy required to overcome this internal resistance is lost as heat during charging and discharging cycles, reducing the overall performance of the system.
-
Electrochemical Analysis (e.g., CV, EIS): A high IR drop can distort the shape of a cyclic voltammogram, shifting peak potentials and making accurate kinetic analysis difficult. In Electrochemical Impedance Spectroscopy (EIS), high solution resistance can mask other important electrochemical processes occurring at the electrode interface.
Q4: How does temperature affect the resistance of an MSA electrolyte?
A: Increasing the operating temperature will almost always decrease the resistance of an MSA electrolyte.[11] Higher temperatures increase the kinetic energy of the ions, leading to greater ionic mobility.[12] It also typically reduces the viscosity of the solution. This is a common and effective strategy for improving electrolyte performance, provided that the components of your system (including additives and substrates) are stable at the elevated temperature.[13]
Q5: Does increasing the MSA or metal salt concentration always decrease resistance?
A: Not necessarily. Initially, increasing the concentration of ions (either from the acid or the dissolved metal salt) will increase the number of charge carriers and thus decrease resistance (increase conductivity). However, this effect is not limitless.
After a certain point, increasing the concentration can lead to a decrease in conductivity.[14] This is because the ions become so crowded that their movement is hindered by increased solution viscosity and ion-ion interactions (ion pairing), which effectively reduces the number of free charge carriers.[14][15] Therefore, there is often an optimal concentration range for achieving minimum resistance.
Troubleshooting Guide: High Solution Resistance & Related Issues
This section addresses specific problems you might encounter in the lab.
Problem 1: My electrodeposits are dull, non-uniform, or have poor adhesion.
| Potential Cause | Scientific Rationale | Troubleshooting Steps & Solutions |
| Excessive IR Drop | High solution resistance causes a significant voltage drop across the electrolyte. This means the potential experienced at different points on your working electrode surface can vary, leading to uneven current distribution and poor deposit morphology. | 1. Decrease Electrode Spacing: Reduce the distance between the working and counter electrodes to minimize the path length for current flow. 2. Optimize MSA Concentration: Experimentally determine the concentration of MSA that provides the highest conductivity for your specific system. 3. Increase Temperature: If your system allows, increasing the temperature by 10-20 °C can significantly reduce resistance.[11][12] |
| Electrolyte Degradation | Over time, particularly with exposure to air (oxygen), some metal ions (like Sn²⁺) can oxidize to a higher state (Sn⁴⁺).[6][16] This not only depletes the active species but can also lead to the formation of precipitates (e.g., SnO₂) that interfere with plating and may increase solution resistance.[6][16] | 1. Use Antioxidants: For sensitive baths like tin, incorporate an antioxidant such as hydroquinone or catechol to prevent the oxidation of Sn²⁺.[6][17] 2. Inert Atmosphere: Operate your cell under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 3. Regularly Filter: Filter the electrolyte to remove any particulate matter or precipitates that may have formed. |
| Improper Additive Concentration | Additives like brighteners, levelers, and surfactants are crucial for high-quality deposits.[18] An incorrect concentration can fail to control deposition kinetics, leading to poor morphology regardless of the solution resistance. | 1. Verify Additive Levels: Use techniques like High-Performance Liquid Chromatography (HPLC) or Cyclic Voltammetry Stripping (CVS) to monitor and maintain the correct concentration of organic additives. 2. Consult Supplier Data: Adhere to the recommended concentration ranges provided by the chemical supplier. |
Problem 2: My electrochemical cell shows low current density or poor energy efficiency.
| Potential Cause | Scientific Rationale | Troubleshooting Steps & Solutions |
| High Intrinsic Electrolyte Resistance | The chosen concentration of MSA and metal salt may simply have a high intrinsic resistance, limiting the current that can be passed at a given voltage.[4][5] | 1. Formulate a Mixed Electrolyte: For applications that are not sensitive to sulfate ions, creating a mixed acid electrolyte (e.g., MSA with a small amount of H₂SO₄) can significantly boost conductivity without sacrificing the high metal solubility benefits of MSA.[19] 2. Add a Supporting Electrolyte: If not already present, add a salt that is electrochemically inert in your potential window but provides additional charge carriers to lower resistance. |
| Low Operating Temperature | As discussed in the FAQ, lower temperatures increase viscosity and reduce ion mobility, directly increasing resistance and lowering efficiency.[12] | 1. Implement Temperature Control: Use a water bath or heating mantle to maintain a consistent, elevated operating temperature (e.g., 40-50 °C), ensuring it is safe for all components. |
Problem 3: My electrochemical measurements (CV, EIS) are noisy, distorted, or unstable.
| Potential Cause | Scientific Rationale | Troubleshooting Steps & Solutions |
| High Uncompensated Resistance (Ru) | The high solution resistance of the MSA electrolyte is a major contributor to Ru. This causes distortion in CVs (peak shifting/broadening) and can make EIS data difficult to interpret. | 1. Use IR Compensation: Most modern potentiostats have a built-in function for real-time or post-measurement IR compensation. Consult your instrument's manual to apply it correctly. 2. Minimize Electrode Distance: Move the reference electrode Luggin capillary as close as possible to the working electrode surface without touching it to minimize the amount of uncompensated resistance. |
| Poor Reference Electrode Connection | A clogged reference electrode frit or an air bubble trapped on the tip can create a very high impedance connection to the electrolyte, leading to noisy and unstable potential control.[20] | 1. Inspect and Clean the Frit: Check the porous frit at the tip of your reference electrode. If it is discolored or clogged, soak it in an appropriate solvent or gently sand it to expose a fresh surface.[20] 2. Remove Air Bubbles: Before immersion, ensure there are no air bubbles inside the electrode tip. Insert the electrode into the solution at an angle to prevent bubbles from trapping on the exterior of the frit.[20] 3. Check Electrical Connections: Ensure the alligator clip connecting to the reference electrode pin is clean and making a solid electrical connection.[21] |
Visualization of Key Concepts
The following diagrams illustrate the relationships between factors affecting resistance and a logical workflow for troubleshooting.
Caption: Factors influencing MSA electrolyte resistance.
Caption: Troubleshooting workflow for high resistance issues.
Key Experimental Protocols
Protocol 1: Standardized Measurement of MSA Electrolyte Conductivity
This protocol ensures accurate and reproducible conductivity measurements.
Materials:
-
Calibrated conductivity meter and probe
-
Thermostatically controlled water bath
-
Volumetric flasks and pipettes (Class A)
-
Your prepared MSA electrolyte
-
Deionized (DI) water (>18 MΩ·cm)
Procedure:
-
Calibration: Calibrate the conductivity meter according to the manufacturer's instructions using standard KCl solutions of known conductivity.
-
Temperature Equilibration: Place a sealed container of your MSA electrolyte in the water bath set to your desired experimental temperature (e.g., 25 °C). Allow at least 30 minutes for the electrolyte to reach thermal equilibrium.
-
Probe Preparation: Rinse the conductivity probe thoroughly with DI water and then with a small aliquot of the temperature-equilibrated electrolyte to be measured.
-
Measurement: Immerse the probe into the electrolyte sample, ensuring the sensing elements are fully submerged. Gently agitate the probe to dislodge any air bubbles.
-
Record Value: Wait for the reading on the conductivity meter to stabilize. Record the conductivity (in S/cm or mS/cm) and the exact temperature.
-
Calculate Resistivity: Solution resistivity (ρ, in Ω·cm) is the inverse of conductivity (σ): ρ = 1/σ.
Protocol 2: Preparation of a Mixed MSA/H₂SO₄ Electrolyte
This protocol is for applications where the presence of sulfate is permissible and higher conductivity is desired.[19]
Objective: To prepare a 1L solution containing a target concentration of metal ions with a mixed acid supporting electrolyte.
Example Formulation: 0.5 M Sn²⁺ in a 1.5 M MSA / 0.5 M H₂SO₄ electrolyte.
Procedure:
-
Safety First: Always wear appropriate PPE (gloves, safety glasses, lab coat). Work in a fume hood. ALWAYS add acid to water, never the other way around.
-
Initial Dissolution: To a 1L beaker, add approximately 500 mL of DI water.
-
Add MSA: Slowly and while stirring, add the calculated volume of concentrated MSA.
-
Add H₂SO₄: Slowly and while stirring, add the calculated volume of concentrated H₂SO₄. The solution may become warm.
-
Dissolve Metal Salt: Once the acid solution has cooled, gradually add the solid metal salt (e.g., tin(II) methanesulfonate) while stirring until it is fully dissolved.
-
Final Volume: Carefully transfer the solution to a 1L volumetric flask. Rinse the beaker with small amounts of DI water and add the rinsings to the flask. Bring the solution to the final 1L mark with DI water.
-
Mix and Store: Stopper the flask and invert it several times to ensure homogeneity. Transfer to a clearly labeled storage bottle.
Data Summary
The table below provides a qualitative and quantitative comparison to help contextualize the performance of MSA electrolytes.
| Parameter | Methanesulfonic Acid (MSA) | Sulfuric Acid (H₂SO₄) | Rationale & Comments |
| Acidity (pKa) | -1.9 | -3.0 | Both are strong acids, fully dissociated in aqueous solution. |
| Molar Conductivity | Lower | Higher | The larger methanesulfonate anion has lower ionic mobility than HSO₄⁻/SO₄²⁻.[7] |
| Metal Salt Solubility | Very High | Lower (especially for Pb, Ca, Ba) | A key advantage of MSA, allowing for more concentrated electrolyte formulations.[1][2][18] |
| Environmental Impact | Readily Biodegradable, Low Toxicity | Corrosive, Non-biodegradable | MSA is often considered a "greener" alternative.[1][2][3] |
| Electrochemical Window | Wide | Wide | Both are stable over a wide potential range, making them suitable for many electrochemical applications.[1][3] |
References
- 1. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. Effects of the degradation of methane sulfonic acid electrolyte on the collapse failure of Sn–Ag alloy solders for flip-chip interconnections - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02193C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Common Problems in Electroplating with Methanesulfonic Acid (MSA) and How to Fix Them [horiazonchemical.com]
- 9. researchgate.net [researchgate.net]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. sphinxsai.com [sphinxsai.com]
- 15. Impact of Salt Concentration on Nonuniform Lithium Electrodeposition through Rigid Block Copolymer Electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pineresearch.com [pineresearch.com]
- 21. reddit.com [reddit.com]
Technical Support Center: The Role of Chloride Ions in Suppressing Copper Electrodeposition
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the complex role of chloride ions in copper electrodeposition. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower your experimental success.
Introduction: The Dichotomous Nature of Chloride
Chloride ions (Cl⁻) play a multifaceted and often misunderstood role in copper electrodeposition. Depending on their concentration and the presence of other additives, they can act as both a suppressor and, counterintuitively, a promoter of the deposition process. This dual behavior is central to many of the challenges encountered in achieving high-quality copper films. This guide will help you navigate these complexities and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: Why are chloride ions intentionally added to some copper electroplating baths?
A1: While high concentrations of chloride can be detrimental, small, controlled amounts are often added to copper electroplating baths, particularly in industrial applications like electrorefining and damascene plating, for several reasons:
-
Grain Refinement: In conjunction with other additives like thiourea, chloride ions help to refine the grain structure of the deposited copper, leading to a smoother and more compact deposit.[1][2]
-
Interaction with Organic Additives: Chloride is a crucial co-additive for many organic suppressors, such as polyethylene glycol (PEG). It facilitates the adsorption of these polymers onto the copper surface, forming an effective inhibiting layer that is essential for "bottom-up" filling in damascene processes.[3][4][5]
-
Anode Performance: In some systems, chloride ions can help reduce anode polarization, preventing the formation of passivating layers on the anode and ensuring consistent dissolution.[6]
-
Impurity Control: In electrorefining, chloride ions are used to precipitate impurities like silver and antimony out of the electrolyte, preventing their co-deposition with the copper.[2]
Q2: What is the primary mechanism by which chloride ions suppress copper electrodeposition?
A2: The primary suppression mechanism involves the formation of a copper(I) chloride (CuCl) layer at the electrode surface.[3] This layer can passivate the surface, physically blocking active sites for copper deposition. The suppression effect is significantly enhanced in the presence of polymers like polyethylene glycol (PEG). In this synergistic relationship, chloride ions first adsorb onto the copper surface, creating sites for Cu(I) ions. PEG then complexes with these Cu(I)-Cl species to form a more robust and effective inhibiting film (PEG-Cu⁺-Cl⁻).[3][7] This complex effectively blocks the diffusion of cupric ions (Cu²⁺) to the cathode surface, thereby suppressing the deposition rate.[3]
Q3: Can chloride ions ever accelerate copper electrodeposition?
A3: Yes, at low concentrations and in the absence of strong suppressors like PEG, chloride ions can exhibit a catalytic or depolarizing effect on copper deposition.[8][9] This is attributed to a chloride-mediated electron transfer pathway. The formation of a Cu⁺-Cl intermediate at the electrode surface can stabilize the Cu⁺ ion and accelerate the cathodic reduction reaction.[9] However, this effect is typically overshadowed by the suppression mechanism when other additives are present or when chloride concentration increases.
Q4: What are the visual and chemical signs of incorrect chloride concentration in my plating bath?
A4: Monitoring the chloride concentration is critical for maintaining a stable and effective electrodeposition process. Here are some common indicators of an imbalanced chloride level:
| Issue | Visual Signs of Deposit | Potential Chemical/Electrochemical Effects |
| High Chloride (>125 ppm) | Rough, dull, or striated deposits.[10] May see nodular growths.[11] | Anode polarization due to the formation of a thick copper chloride layer on the anode surface.[10] Increased internal stress in the deposit. |
| Low Chloride (<20 ppm) | Dull or hazy deposits.[10] In systems with PEG, the suppression effect may be lost, leading to non-uniform plating.[4] | Poor performance of organic additives that require chloride for effective adsorption. Reduced throwing power. |
| Optimal Chloride (Typically 20-80 ppm) | Bright, smooth, and uniform copper deposit. | Stable and effective interaction with organic additives, leading to desired leveling and filling properties. |
Troubleshooting Guide
Problem 1: My copper deposit is rough and dull, and the plating rate seems to have decreased.
Possible Cause: High chloride ion concentration in the electroplating bath.
Underlying Science: An excess of chloride ions can lead to the formation of a thick, passivating CuCl layer on both the cathode and the anode.[6][10] On the cathode, this can disrupt uniform crystal growth, leading to a rough and dull appearance. On the anode, this layer can impede copper dissolution, a phenomenon known as anode polarization, which reduces the overall plating efficiency.[10]
Troubleshooting Steps:
-
Analyze Chloride Concentration: The first step is to accurately measure the chloride concentration in your bath. Several methods can be used:
-
Reduce Chloride Concentration (if high): If the analysis confirms high chloride levels, you can reduce it by:
-
Dilution: A partial dilution of the bath with a chloride-free makeup solution can be effective.
-
Precipitation: In more severe cases, stoichiometric addition of silver nitrate (AgNO₃) can precipitate chloride as silver chloride (AgCl). Caution: This method requires thorough filtration (using a 5-micron filter or smaller) to remove all AgCl particles, which can themselves cause roughness if incorporated into the deposit.[10]
-
-
Optimize Bath Chemistry: Review your bath makeup procedure to identify potential sources of chloride contamination. Ensure all chemicals and water used are of high purity.
Problem 2: I am using a PEG-based suppressor, but I am not seeing the expected inhibition. The deposition is non-uniform.
Possible Cause: Low or no chloride ions in the electroplating bath.
Underlying Science: Polyethylene glycol (PEG) alone is not an effective suppressor for copper electrodeposition. It requires the presence of chloride ions to form the inhibiting PEG-Cu⁺-Cl⁻ complex on the copper surface.[4] Without sufficient chloride, the PEG will not adsorb properly, and the suppression effect will be lost. This can lead to uncontrolled, non-uniform deposition.
Troubleshooting Steps:
-
Verify Chloride Presence and Concentration: As in the previous problem, analyze your bath for chloride concentration.
-
Adjust Chloride Concentration: If the chloride level is too low (typically < 20 ppm), carefully add a source of chloride ions, such as concentrated hydrochloric acid (HCl) or sodium chloride (NaCl), to bring the concentration into the optimal range for your specific process.[10] Additions should be made in small increments with thorough mixing, followed by re-analysis.
Problem 3: My cyclic voltammogram shows an unusual hysteresis loop.
Possible Cause: Breakdown of the PEG-Cl⁻ suppression layer at a critical potential.
Underlying Science: In systems containing both PEG and a low concentration of chloride (around 1 mM), a hysteresis loop is often observed in the cyclic voltammogram.[3] This is due to an abrupt breakdown of the suppressing PEG-Cu⁺-Cl⁻ film below a certain critical potential. Once the film is disrupted, deposition becomes active. Upon reversing the potential scan, the reformation of the passive layer may be kinetically hindered, resulting in a different current response and thus, a hysteresis loop.[4] This phenomenon is linked to the consumption of chloride ions by incorporation into the deposit, which destabilizes the suppressor complex.[4]
Experimental Workflow for Investigating Hysteresis:
Caption: Workflow for investigating the effect of low chloride concentration on the stability of the PEG-Cl⁻ suppressor layer.
Experimental Protocols
Protocol 1: Preparation of a Chloride-Free Copper Sulfate Electrolyte
This protocol is essential for establishing a baseline or for experiments where chloride is a controlled variable.
-
Reagent Selection: Use high-purity copper sulfate (CuSO₄·5H₂O), concentrated sulfuric acid (H₂SO₄), and deionized water with a resistivity of >18 MΩ·cm. Avoid using any reagents that may contain chloride as an impurity.
-
Glassware Preparation: Thoroughly clean all glassware by soaking in a 10% nitric acid bath for at least 4 hours, followed by rinsing with copious amounts of deionized water.
-
Electrolyte Formulation:
-
Fill a clean volumetric flask to approximately 80% of its final volume with deionized water.
-
Slowly and carefully add the required amount of concentrated H₂SO₄ to the water while stirring. Caution: This is an exothermic reaction.
-
Once the solution has cooled, add the CuSO₄·5H₂O and stir until completely dissolved.
-
Bring the solution to the final volume with deionized water and mix thoroughly.
-
-
Verification (Optional but Recommended): Analyze a sample of the prepared electrolyte using ion chromatography to confirm the absence of chloride ions.
Protocol 2: Quantitative Analysis of Chloride by Potentiometric Titration
This protocol provides a reliable method for determining the chloride concentration in an acidic copper plating bath.
-
Equipment and Reagents:
-
Automated titrator with a silver ring electrode (e.g., an iAg-Titrode with an Ag₂S coating for enhanced sensitivity).[12]
-
Standardized silver nitrate (AgNO₃) titrant (e.g., 0.01 M).
-
Concentrated nitric acid (HNO₃).
-
Deionized water.
-
-
Sample Preparation:
-
Pipette a precise volume of the copper plating bath sample into a clean titration vessel.
-
Add approximately 5 mL of concentrated HNO₃ to acidify the sample.[12]
-
Add sufficient deionized water to ensure the electrode membrane and silver ring are fully submerged.
-
-
Titration:
-
Titrate the prepared sample with the standardized AgNO₃ solution. The silver ions will react with the chloride ions to form a silver chloride precipitate (AgCl).
-
The endpoint is detected as a sharp change in the potential of the silver electrode, which is automatically determined by the titrator software.
-
-
Calculation: The concentration of chloride in the original sample is calculated based on the volume of AgNO₃ titrant used to reach the equivalence point.
Visualization of the Suppression Mechanism
Caption: Synergistic suppression mechanism of copper electrodeposition by chloride ions and PEG.
References
- 1. A Brief Introduction to Copper Electrorefining [bjholland-equip.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. electrochem.org [electrochem.org]
- 5. qnityelectronics.com [qnityelectronics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Trouble Shooting Acid Copper Electrolytes [thinktink.com]
- 11. preserve.lehigh.edu [preserve.lehigh.edu]
- 12. Chloride in acidic copper baths | Metrohm [metrohm.com]
- 13. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. mdpi.com [mdpi.com]
Adjusting electrolyte formulation to reduce pinholes in copper foils.
Investigating Pinholes in Copper
I'm now diving into the impact of key electrolyte components on pinhole formation in electrodeposited copper foils. My approach involves a deep dive into Google Scholar and patent databases to find relevant research. I'm focusing on electrolyte formulations and their reported correlation with pinhole density and size.
Exploring Electrolyte Impacts
I'm now expanding my search to incorporate the effects of specific electrolyte components on copper foil quality, especially pinhole formation. Key parameters I'm examining are current density, temperature, and agitation. I'm also actively seeking established troubleshooting guides and FAQs from reliable sources to grasp common issues and solutions. Concurrently, I'm identifying authoritative sources to bolster my claims.
Analyzing Electrolyte Formulations
My primary focus is now on the specific effects of electrolyte components (copper sulfate, sulfuric acid, chloride ions, and organic additives) on pinhole formation in copper foils. I'm also examining process parameters like current density, temperature, and agitation. I'm actively seeking authoritative sources and troubleshooting guides to pinpoint solutions. I'm simultaneously identifying strong references to support my claims about underlying mechanisms. Finally, I'll integrate the findings to develop a detailed technical support guide, including quantitative data, visualization aids, and proper citations.
Analyzing Copper Foils
I've been deep diving into the causes of pinholes in electrodeposited copper foils. My focus has been on electrolyte formulation. I've been examining the effects of specific components like copper sulfate, sulfuric acid, and chloride. Initial results are promising, showing a correlation between chloride levels and pinhole density. I am also investigating the impact of current density and temperature. My current hypothesis leans towards a complex interplay of these factors.
Refining Research Findings
I'm now synthesizing the research into a technical guide format. My searches revealed a wealth of information on pinhole causes, the electrolyte's role, and operating parameter impacts. I have information on lead sulfate impurities and additives like HEC. I am also planning clear Q&A and troubleshooting sections, and developing quantitative tables.
Organizing Information Gathering
My focus has shifted to organizing the information gathered on pinhole causes. The initial searches were fruitful, providing a strong foundation. I'm now synthesizing this information into a structured Q&A, causal explanations, and practical troubleshooting steps. I'm also planning quantitative tables and detailed experimental protocols. My goal is to transform this raw data into a comprehensive technical guide for the prompt.
Challenges in scaling up copper methane sulfonate synthesis from lab to industrial production.
Technical Support Center: Scaling Up Copper Methane Sulfonate Synthesis
Introduction: Welcome to the technical support center for the synthesis of copper (II) methane sulfonate. This guide is designed for researchers, chemists, and process engineers navigating the complexities of transitioning this synthesis from the laboratory bench to industrial-scale production. Scaling up any chemical process is non-linear; simply multiplying reagent quantities often leads to unforeseen challenges in yield, purity, and safety.[1][2] This document provides a structured approach to troubleshooting common issues and answers frequently asked questions, grounding our advice in the fundamental principles of chemical engineering and process chemistry. Our goal is to equip you with the foresight and methodology needed for a successful, safe, and efficient scale-up.
Part 1: Troubleshooting Guide
This section addresses specific problems that can arise during the scale-up of this compound synthesis. Each issue is presented in a question-and-answer format, detailing potential causes and providing a systematic approach to resolution.
Q1: We've scaled up our batch size by 50x, but our final product has a greenish tint instead of the expected blue. What's causing this discoloration and how do we fix it?
A1: Analysis and Resolution
Product discoloration upon scale-up is a classic indicator that the process is not behaving identically at the larger volume. The root cause is often related to thermal control, mixing inefficiency, or contamination.
Potential Causes & Investigation Workflow:
-
Thermal Degradation or Side Reactions: Exothermic reactions generate more total heat in larger volumes, and the surface-area-to-volume ratio decreases, making heat removal less efficient.[3] This can create localized "hot spots" where the product or intermediates decompose, or where temperature-sensitive side reactions become significant.
-
Action: Review your lab data. Was the reaction exothermic? Use a reaction calorimeter to precisely measure the heat of reaction and model the thermal profile of the production-scale reactor.[4] Ensure your plant reactor's cooling capacity is sufficient to maintain the target temperature throughout the reagent addition and reaction phases. Consider slowing the addition rate of reagents to better manage the exotherm.[5]
-
-
Inefficient Mixing: What appears as instantaneous mixing in a 1L flask can take minutes in a 100L reactor.[3] Poor mixing can lead to pockets of high reactant concentration, which can cause side reactions or localized overheating, similar to the thermal control issue.[6][7]
-
Action: Evaluate the mixing dynamics. The impeller design, agitation speed (rpm), and vessel geometry are critical.[1] For a scale-up, maintaining the same power input per unit volume or impeller tip speed are common strategies, but their effectiveness depends on the specific reaction kinetics.[3] If your reaction is fast compared to the mixing time, product quality will suffer.[3] Consider installing baffles or using a more efficient impeller design (e.g., pitched-blade turbine for better axial flow).
-
-
Contamination: The source of contamination can be from raw materials or the equipment itself.
-
Raw Materials: Are the industrial-grade precursors (e.g., basic copper carbonate, methanesulfonic acid) of the same purity as the lab-grade materials?[8] Trace impurities can have a significant impact on crystallization and final product color.[7]
-
Equipment: Could the reactor material (e.g., stainless steel) be leaching ions into the reaction mixture? While glass is inert in the lab (except to specific compounds), metal reactors can corrode, especially with acidic reagents.[5]
-
Action: Request a Certificate of Analysis for all scaled-up raw materials and compare them to your lab-grade sources. For equipment, perform a corrosion test by exposing a sample of the reactor material to the reaction mixture under process conditions to check for incompatibility.[5]
-
Q2: Our product yield has dropped significantly, and the crystal size is much smaller and less uniform than in the lab. Why is this happening?
A2: Analysis and Resolution
A drop in yield coupled with poor crystal morphology points directly to issues with the crystallization process, which is highly sensitive to scale-dependent factors like cooling rates and mixing.[7]
Potential Causes & Investigation Workflow:
-
Supersaturation Control: Rapid cooling, often seen in lab flasks, is difficult to replicate at scale. Slower cooling in a large reactor changes the rate at which supersaturation is generated. If cooling is too slow or uneven, it can lead to spontaneous nucleation throughout the bulk liquid rather than controlled growth on existing seed crystals, resulting in many small crystals.[7]
-
Action: Develop a controlled cooling profile for the large reactor. Avoid "crash cooling." A programmed, gradual temperature reduction is essential. Seeding the batch at the right point in the metastable zone can promote controlled crystal growth over spontaneous nucleation.
-
-
Mixing During Crystallization: The energy imparted by the agitator influences crystal size. High shear forces can cause crystal breakage (attrition), leading to a smaller particle size distribution. Conversely, poor mixing can lead to agglomeration, where crystals clump together, forming irregular masses with poor flow properties.[9]
-
Action: Adjust the agitation speed during the crystallization phase. Often, a lower speed that is just sufficient to keep crystals suspended is optimal to prevent attrition while ensuring thermal homogeneity.
-
-
Impurity Effects: Trace impurities that were insignificant at the lab scale can become problematic at industrial scale. These impurities can inhibit crystal growth or act as nucleation sites, leading to inconsistent results and reduced purity.[7][10]
-
Action: As mentioned in Q1, rigorously check the purity of your starting materials. If an impurity is identified, you may need to add a purification step for the raw material or a recrystallization step for the final product.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common synthesis route for Copper (II) Methane Sulfonate?
A common and direct method involves an acid-base neutralization reaction between methanesulfonic acid (MSA) and a basic copper salt like copper (II) carbonate (CuCO₃) or copper (II) hydroxide (Cu(OH)₂).[8] The reaction with copper carbonate is often favored due to the evolution of carbon dioxide gas, which drives the reaction to completion. The general reaction is: CuCO₃ + 2 CH₃SO₃H → Cu(CH₃SO₃)₂ + H₂O + CO₂
Q2: What are the critical process parameters to monitor during scale-up?
The transition from lab to plant requires shifting focus from simple observation to quantifiable process control. Key parameters include:
| Parameter | Lab-Scale (Typical) | Industrial-Scale Challenge | Why It's Critical |
| Temperature | Water/oil bath, easy to control | Slower heating/cooling, potential for hot spots[11] | Reaction rate, selectivity, and product stability are highly temperature-dependent.[12] |
| Mixing | Magnetic stir bar, rapid homogenization | Mechanical agitators, complex fluid dynamics[6] | Affects heat transfer, mass transfer, and local reaction rates, impacting yield and purity.[4][6] |
| Reagent Addition Rate | Pipette/dropping funnel, quick addition | Metering pumps, extended addition times[13] | Crucial for managing exothermic reactions and controlling concentration gradients.[5] |
| Crystallization Cooling Rate | Rapid cooling in an ice bath | Slow, programmed cooling via jacket | Directly impacts crystal size, shape, purity, and filterability.[9][14] |
Q3: What analytical methods are essential for quality control (QC) at an industrial scale?
A robust QC program is vital to ensure batch-to-batch consistency.[15] The following methods are recommended:
-
High-Performance Liquid Chromatography (RP-HPLC): To quantify the this compound and detect/quantify any organic impurities. A validated HPLC method can provide precise data on product purity.[16]
-
Inductively Coupled Plasma (ICP-MS or ICP-OES): To accurately determine the copper content (assay) in the final product.
-
Karl Fischer Titration: To measure the water content, especially since this compound can form hydrates.[17]
-
Powder X-ray Diffraction (PXRD): To identify the crystalline form (polymorphism) of the final product. Changes in crystal form can affect physical properties like solubility and stability.[14]
-
Particle Size Analysis: Using techniques like laser diffraction to ensure the crystal size distribution meets specifications, which is important for downstream processing like filtration and drying.
Q4: What are the primary safety considerations when scaling up this synthesis?
Safety must be re-evaluated at each stage of scale-up.[12]
-
Thermal Runaway: The reaction is exothermic. A failure in the cooling system or an uncontrolled addition of reactants could lead to a runaway reaction, where the temperature and pressure increase uncontrollably.[3] A thorough thermal hazard assessment is mandatory.
-
Gas Evolution: The reaction with copper carbonate produces a large volume of CO₂ gas. The reactor must have adequate venting to handle the gas flow rate safely and prevent over-pressurization.
-
Material Handling: Methanesulfonic acid is corrosive. At an industrial scale, manual handling should be minimized. Use closed systems and appropriate personal protective equipment (PPE).
-
Powder Handling: The final product is a powder. Fine powders can pose dust explosion hazards and respiratory risks. Ensure proper ventilation and dust control measures are in place.
Part 3: Visualizations & Protocols
General Scale-Up Workflow Diagram
This diagram outlines the logical progression from a bench-scale process to full industrial production, highlighting critical decision points and review stages.
Caption: A typical workflow for scaling chemical synthesis from lab to production.
Troubleshooting Logic for Product Discoloration
This flowchart provides a step-by-step diagnostic path for addressing an off-color product.
Caption: Diagnostic flowchart for troubleshooting product discoloration issues.
References
- 1. diva-portal.org [diva-portal.org]
- 2. primescholars.com [primescholars.com]
- 3. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 4. mt.com [mt.com]
- 5. sdlookchem.com [sdlookchem.com]
- 6. Scaling Yield and Mixing in Chemical Reactors | Veryst Engineering [veryst.com]
- 7. helgroup.com [helgroup.com]
- 8. This compound | 54253-62-2 | Benchchem [benchchem.com]
- 9. achievechem.com [achievechem.com]
- 10. Fouling Issues in Crystallizers – What, Why, and How to Solve Them - Altum Technologies [altumtechnologies.com]
- 11. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 12. ehs.stanford.edu [ehs.stanford.edu]
- 13. reddit.com [reddit.com]
- 14. Problems, potentials and future of industrial crystallization [journal.hep.com.cn]
- 15. Troubleshooting Common Issues with Industrial Crystallizer Equipment | Zhanghua [filter-dryer.com]
- 16. peerj.com [peerj.com]
- 17. JP2011184343A - Method for producing organic copper (ii) sulfonate - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist’s Guide to the Validation of Copper Methane Sulfonate Purity Using ICP-AES Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity in Advanced Applications
Copper (II) methanesulfonate, Cu(CH₃SO₃)₂, is a compound of increasing importance in fields ranging from catalysis and electroplating for advanced electronics to the development of novel therapeutic agents.[1] In drug development, copper-based compounds are being explored for their anti-inflammatory and anti-proliferative properties.[2][3] For these applications, the purity of the starting material is not merely a quality metric; it is a critical determinant of efficacy, safety, and reproducibility. Trace metallic impurities can alter catalytic activity, compromise the integrity of semiconductor layers, or introduce toxicity in pharmaceutical formulations.[4][5]
This guide provides an in-depth, scientifically grounded protocol for the validation of copper methane sulfonate purity, with a primary focus on Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES). We will explore the causality behind our methodological choices, establish a self-validating experimental framework, and compare the performance of ICP-AES against alternative analytical techniques.
The Analytical Cornerstone: Why ICP-AES for Purity Validation?
Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES), also known as ICP-Optical Emission Spectrometry (ICP-OES), is a powerful technique for determining the elemental composition of samples.[6] Its suitability for analyzing the purity of a metal salt like this compound stems from several core principles:
-
High-Temperature Atomization: The sample is introduced as an aerosol into a high-temperature argon plasma (6,000 to 10,000 K).[7] This extreme temperature ensures the complete dissociation of the this compound molecule, breaking down the organic methanesulfonate anion and liberating all constituent atoms. This process effectively eliminates chemical interferences that can plague lower-temperature techniques.[8]
-
Characteristic Emission: Once in the plasma, the atoms and ions of each element are excited to higher energy levels. As they relax to their ground state, they emit light at characteristic wavelengths.[9] No two elements emit the same pattern of wavelengths, providing an unambiguous fingerprint for elemental identification.[8]
-
Quantitative Correlation: The intensity of the light emitted at a specific wavelength is directly proportional to the concentration of that element in the sample.[10] By calibrating the instrument with certified standards, we can precisely quantify the concentration of dozens of potential metallic impurities simultaneously.
This combination of high sensitivity (typically in the parts-per-billion range), wide linear dynamic range, and multi-element capability makes ICP-AES an exceptionally robust and efficient method for the stringent purity assessments required in research and pharmaceutical development.[8][11]
Experimental Protocol: A Self-Validating Workflow for Purity Determination
This protocol is designed to be a self-validating system, incorporating quality control checks at every stage to ensure the trustworthiness of the final purity data.
Reagents and Materials
-
This compound Sample: Lot to be tested.
-
High-Purity Nitric Acid (HNO₃): Trace-metal grade or equivalent. Causality: Nitric acid is a strong oxidizing agent necessary to completely digest the organic methanesulfonate anion, ensuring all metallic analytes are solubilized. Using high-purity grade is critical to prevent the introduction of external metallic contaminants.
-
Deionized (DI) Water: 18.2 MΩ·cm resistivity.
-
Certified Elemental Standards: Single or multi-element standards for calibration (e.g., Ag, Al, As, Ba, Bi, Ca, Cd, Co, Cr, Fe, K, Li, Mg, Mn, Na, Ni, Pb, Sr, Zn).
-
Volumetric Glassware: Class A, acid-leached.
-
Microwave Digestion Vessels: Polytetrafluoroethylene (PTFE).
Instrumentation
-
ICP-AES Spectrometer: A dual-view (axial and radial) instrument is recommended. Causality: Axial viewing provides longer plasma observation, enhancing sensitivity for trace-level impurities. Radial viewing is less sensitive but ideal for measuring high-concentration elements without detector saturation, though it is less critical in this impurity-focused analysis.[4][10]
-
Microwave Digestion System: For sample preparation. Causality: Microwave digestion offers rapid, contained, and efficient sample decomposition, preventing the loss of volatile elements and minimizing atmospheric contamination compared to open-vessel hot plate methods.[12]
Detailed Step-by-Step Methodology
Step 3.1: Sample Preparation (Acid Digestion) The goal is to transform the solid salt into a clear, acidic aqueous solution suitable for introduction into the ICP-AES.[12]
-
Weighing: Accurately weigh approximately 0.5 g of the this compound sample into a clean PTFE microwave digestion vessel. Record the weight to four decimal places.
-
Acid Addition: In a fume hood, carefully add 7 mL of concentrated high-purity HNO₃ and 1 mL of 30% hydrogen peroxide (H₂O₂) to the vessel. Causality: H₂O₂ is added to increase the oxidation potential, aiding in the complete destruction of the organic matrix.[13]
-
Microwave Digestion: Seal the vessel and place it in the microwave digestion system. Use a program that ramps the temperature to 200 °C and holds for 15-20 minutes. Allow the vessel to cool completely to room temperature.
-
Dilution: Carefully open the vessel and quantitatively transfer the clear digestate to a 50 mL Class A volumetric flask. Rinse the vessel multiple times with DI water, adding the rinsate to the flask. Dilute to the mark with DI water and mix thoroughly. This results in a 1% w/v sample solution in a ~10% nitric acid matrix.
Step 3.2: Instrument Calibration and Quality Control
-
Calibration Standards: Prepare a series of calibration standards from the certified stock solutions. The standards must be matrix-matched to the samples. This means each standard should contain the same final concentration of acid (e.g., 10% HNO₃) and, critically, the same concentration of dissolved high-purity copper as the sample solutions. Causality: Matrix matching is essential to compensate for physical (e.g., viscosity) and spectral interferences caused by the high concentration of the copper matrix, ensuring the standards and samples behave identically in the plasma.[4] A typical calibration range would be 0, 10, 50, 100, and 500 µg/L (ppb) for most trace impurities.
-
Quality Control (QC) Samples:
-
Calibration Blank: A matrix-matched solution containing no analytes. Used to establish the baseline and calculate detection limits.
-
Laboratory Control Sample (LCS): A blank solution spiked with a known concentration of analytes from a source independent of the calibration standards. Analyzed to verify the accuracy of the calibration.
-
Matrix Spike/Spike Duplicate: An aliquot of the actual sample solution is spiked with a known concentration of analytes. This is the most critical QC check, as it assesses the method's accuracy and precision in the specific sample matrix.[14]
-
Step 3.3: Sample Analysis
-
Aspirate the samples and standards into the ICP-AES. The instrument will measure the emission intensity for each target element.
-
Run the calibration blank and QC samples at the beginning of the run, after every 10-15 samples, and at the end of the run to monitor for instrument drift and ensure sustained accuracy.
Method Validation Parameters
To ensure the method is fit for its purpose, it must be validated according to established guidelines.[15][16]
-
Accuracy: Assessed via the recovery of the matrix spike. The percent recovery is calculated as: [(Spiked Sample Conc. - Unspiked Sample Conc.) / Spike Added Conc.] x 100. Acceptable recovery is typically 80-120%.[16]
-
Precision: Assessed by analyzing the matrix spike duplicate. The Relative Percent Difference (RPD) between the spike and spike duplicate should be ≤20%.
-
Linearity: Determined from the calibration curve. The correlation coefficient (r²) should be ≥0.999.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest concentration that can be reliably distinguished from the blank (typically 3x the standard deviation of the blank). The LOQ is the lowest concentration that can be accurately quantified (typically 10x the standard deviation of the blank).[17]
Workflow Visualization
Caption: ICP-AES workflow for this compound purity validation.
Performance Comparison: ICP-AES vs. Alternative Techniques
While ICP-AES is a premier technique, it is essential to understand its performance relative to other common methods for elemental analysis.
| Feature | ICP-AES | Atomic Absorption Spectroscopy (AAS) | X-Ray Fluorescence (XRF) | Titration |
| Principle | Atomic Emission | Atomic Absorption | X-ray Emission | Volumetric Chemical Reaction |
| Detection Limit | Low (ppb) | Moderate (Flame AAS) to Low (Graphite Furnace AAS) | Moderate (ppm) | High (percent level) |
| Throughput | High (Simultaneous multi-element)[10] | Low (Single element at a time)[9] | High (Rapid, multi-element) | Low (Single element) |
| Sample Prep | Digestion required | Digestion required | Minimal (solid or liquid) | Dissolution required |
| Matrix Effects | Manageable with matrix-matching | Significant chemical & ionization interferences | Significant absorption/enhancement effects | Prone to interference from other reactive species |
| Cost (Instrument) | High | Moderate | High | Low |
| Best For | Comprehensive trace impurity screening and quantification. | Quantification of 1-2 specific elements. | Rapid screening of major and minor elements in solids. | Assay of the primary metal (Copper) concentration. |
| Reference | [9][18] | [4][19] | [20][21] | [19][22] |
Key Insights from Comparison:
-
For Trace Impurities: ICP-AES is superior to Flame AAS due to lower detection limits and vastly higher throughput.[9] While Graphite Furnace AAS (GFAAS) offers comparable or even better detection limits for some elements, it remains a slow, single-element technique.[4] XRF generally lacks the sensitivity required to quantify the low ppm/ppb level impurities critical for high-purity applications.[20]
-
For Major Component Assay: While ICP-AES can determine the copper concentration, classical titration methods are often preferred for the primary assay due to their high precision and low cost when determining a high-concentration analyte.[19] However, titration provides no information on trace impurities.
Therefore, a comprehensive quality control strategy often involves using titration to confirm the primary copper content and ICP-AES to certify the absence of harmful trace element impurities.
Conclusion
The validation of this compound purity is a critical step in ensuring product quality and performance in sensitive applications like drug development and electronics manufacturing. Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) stands out as the premier analytical technique for this purpose, offering the sensitivity, speed, and multi-element capability required for comprehensive trace impurity analysis.
By implementing a robust, self-validating protocol that includes careful sample preparation, matrix-matched calibration, and rigorous quality control checks, researchers and scientists can generate highly reliable and defensible purity data. Understanding the performance of ICP-AES in comparison to other methods like AAS and XRF allows for the selection of the most appropriate analytical strategy, ensuring that the this compound used in any advanced application meets the highest standards of chemical purity.
References
- 1. Copper Sulfate Analysis with ICP-OES Improves Electronics Manufacturing [thermofisher.com]
- 2. Development of copper based drugs, radiopharmaceuticals and medical materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of copper based drugs, radiopharmaceuticals and medical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Inductively coupled plasma atomic emission spectroscopy - Wikipedia [en.wikipedia.org]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. The Working Principle of Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) for Elemental Analysis - Rubicon Science [rubiconscience.com.au]
- 10. Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) [ssi.shimadzu.com]
- 11. This compound | 54253-62-2 | Benchchem [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. fnri.dost.gov.ph [fnri.dost.gov.ph]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. pharmacognosyasia.com [pharmacognosyasia.com]
- 17. wjarr.com [wjarr.com]
- 18. alsglobal.com [alsglobal.com]
- 19. 9+ Simple Ways: How Do You Test for Copper? [jitsi.cmu.edu.jm]
- 20. A novel method of rapid detection for heavy metal copper ion via a specific copper chelator bathocuproinedisulfonic acid disodium salt - PMC [pmc.ncbi.nlm.nih.gov]
- 21. artizono.com [artizono.com]
- 22. atslab.com [atslab.com]
A Comparative Guide to the Catalytic Activity of Metal Methanesulfonates in Organic Synthesis
Introduction: The Rise of Metal Methanesulfonates as Versatile Lewis Acid Catalysts
In the landscape of modern organic synthesis, the quest for efficient, selective, and environmentally benign catalysts is paramount. Metal salts of methanesulfonic acid (CH₃SO₃H), commonly known as metal methanesulfonates or mesylates, have emerged as a compelling class of Lewis acid catalysts.[1] Their appeal lies in their stability, ease of handling, and high solubility in a range of solvents, offering a practical alternative to traditional Lewis acids like aluminum chloride (AlCl₃), which often require stoichiometric amounts and strictly anhydrous conditions.[2]
This guide provides a comparative analysis of the catalytic activity of various metal methanesulfonates. As direct comparative studies on a wide range of metal methanesulfonates in a single benchmark reaction are scarce in publicly available literature, this guide will utilize their closely related and more extensively studied counterparts, metal trifluoromethanesulfonates (triflates), as a predictive proxy. The triflate anion (CF₃SO₃⁻) is structurally similar to the methanesulfonate anion (CH₃SO₃⁻), with the primary difference being the substitution of hydrogen atoms with fluorine on the methyl group. This substitution significantly impacts the electron-withdrawing nature and, consequently, the Lewis acidity of the corresponding metal salt. It is generally understood that metal triflates are stronger Lewis acids than their methanesulfonate analogs.[3] This guide will leverage data from studies on metal triflates to establish a baseline for comparison, followed by a detailed discussion on how the differing electronic properties of the methanesulfonate ligand are expected to modulate catalytic performance.
The focus of our comparative study will be the Friedel-Crafts acylation, a cornerstone carbon-carbon bond-forming reaction in organic synthesis, valued for its role in the preparation of aromatic ketones—key intermediates in the manufacturing of pharmaceuticals, agrochemicals, and fine chemicals.[4]
Synthesis of Metal Methanesulfonate Catalysts
The preparation of metal methanesulfonates is often straightforward, typically involving the reaction of a metal oxide, carbonate, or hydroxide with methanesulfonic acid.[5] This general approach allows for the synthesis of a wide array of these catalysts in a laboratory setting.
General Protocol for the Synthesis of Metal(III) Methanesulfonate
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the corresponding metal(III) oxide (1.0 equivalent).
-
Addition of Acid: Slowly add a solution of methanesulfonic acid (3.0 to 3.3 equivalents) in deionized water.
-
Reaction: Heat the mixture to a gentle reflux and maintain stirring for 24-48 hours, or until the metal oxide has completely dissolved.
-
Isolation: Cool the reaction mixture to room temperature. The water can be removed under reduced pressure using a rotary evaporator.
-
Drying: The resulting solid is then dried in a vacuum oven to yield the hydrated metal(III) methanesulfonate. Anhydrous salts can often be obtained by further heating under high vacuum.
A representative synthesis for Indium(III) methanesulfonate involves reacting Indium(III) oxide with methanesulfonic acid in a 1:6 molar ratio in water at 90°C for 48 hours.[6]
References
- 1. Methanesulfonic acid - Wikipedia [en.wikipedia.org]
- 2. chemistryjournals.net [chemistryjournals.net]
- 3. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. Buy Methanesulfonic acid, zinc salt | 33684-80-9 [smolecule.com]
- 6. scispace.com [scispace.com]
A comparative study of the grain structure of deposits from sulfonate and sulfate baths.
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of electrodeposition, the choice of electrolyte bath chemistry is a critical determinant of the final properties of the metallic coating. Among the various formulations, sulfonate and sulfate-based baths are widely employed for depositing a range of metals, including nickel, copper, and tin. While both are capable of producing high-quality deposits, the intrinsic differences in their anionic components give rise to distinct grain structures, which in turn profoundly influence the mechanical, physical, and chemical characteristics of the coating. This guide provides a comparative analysis of the grain structures obtained from sulfonate and sulfate baths, supported by experimental data and established scientific principles.
The Decisive Role of Anions in Electrodeposition
The anion present in an electroplating bath, though not deposited itself, plays a pivotal role in the kinetics of metal ion reduction and the subsequent crystallographic nature of the deposit. Sulfate (SO₄²⁻) and sulfonate (R-SO₃⁻, e.g., sulfamate, NH₂SO₃⁻, or methanesulfonate, CH₃SO₃⁻) anions influence the deposition process through several mechanisms:
-
Complexation: Anions can form complexes with the metal ions in the electrolyte, altering their reduction potential and deposition kinetics.[1][2]
-
Adsorption: Anions and additives can adsorb onto the cathode surface, influencing nucleation density and growth patterns.[3][4][5]
-
Mass Transport: The size and charge of the anion can affect the mobility of metal ions towards the cathode.
These factors collectively dictate the balance between the nucleation of new grains and the growth of existing ones, which is the fundamental determinant of the final grain size and morphology.
Sulfonate Baths: The Path to Finer, Denser Structures
Sulfonate-based electrolytes, particularly sulfamate and methanesulfonate baths, are renowned for producing deposits with a very fine and dense grain structure.[6][7] This is attributed to several key factors:
-
High Nucleation Rate: The sulfonate anion and its derivatives tend to promote a higher rate of nucleation. This is often linked to the way they interact with the cathode surface and the metal ions, creating more sites for new grain formation.
-
Inhibition of Grain Growth: Additives commonly used in sulfonate baths, and sometimes the sulfonate anion itself, can act as grain refiners by adsorbing onto the growth sites of existing crystals, thereby hindering their further development and encouraging the formation of new nuclei.
-
Lower Internal Stress: A hallmark of deposits from sulfamate baths, in particular, is their characteristically low internal stress.[8] This is a direct consequence of the fine-grained, equiaxed microstructure which can more readily accommodate the stresses that develop during deposition.
A prime example is the deposition of nickel from a sulfamate bath. These deposits are known for their high purity (99%), dense structure, and excellent machinability, despite high tensile strength.[7] The fine grain structure contributes to their smoothness and ductility.[6]
Sulfate Baths: A Tendency Towards Coarser, Columnar Grains
In contrast, sulfate baths often yield deposits with a coarser and more columnar grain structure, especially in the absence of specific grain refining additives. The sulfate anion is generally considered to be less inhibitive to grain growth compared to sulfonate anions.
-
Lower Nucleation Density: The conditions in a typical acid sulfate bath often favor the growth of existing crystals over the formation of new ones, leading to a lower density of nuclei.
-
Columnar Growth: The growth of crystals in sulfate baths often proceeds in a direction perpendicular to the substrate, resulting in a columnar morphology. This is particularly evident in thicker deposits.
-
Influence of Additives: It is crucial to note that the grain structure from sulfate baths is highly dependent on the presence of additives.[3][5] Organic additives are frequently employed to refine the grain size and modify the deposit's properties.[3][9] For instance, in copper electrodeposition from an acid sulfate bath, the addition of specific organic compounds can significantly refine the grain structure.[9]
Comparative Analysis: A Side-by-Side Look
To provide a clearer understanding, the table below summarizes the key differences in the grain structure and related properties of deposits from sulfonate and sulfate baths.
| Property | Sulfonate Baths (e.g., Sulfamate, Methanesulfonate) | Sulfate Baths |
| Grain Size | Very fine, often in the nanocrystalline range.[6] | Generally coarser, can be refined with additives.[10] |
| Grain Morphology | Equiaxed, nodular.[11] | Often columnar, can be modified with additives.[12] |
| Internal Stress | Typically low to compressive.[8] | Can be tensile and higher, influenced by additives. |
| Purity | High, especially from sulfamate baths.[7] | Can be affected by the incorporation of additives. |
| Ductility | Generally high due to fine grain structure.[6] | Variable, dependent on grain size and additives. |
| Hardness | Can be tailored over a wide range.[6] | Can be increased with grain refinement.[11] |
| Surface Finish | Smooth and bright, often with a slight sheen.[6] | Can be dull without brighteners, but can achieve high luster with additives.[7] |
Experimental Protocols for Grain Structure Characterization
A thorough comparative study necessitates the use of advanced materials characterization techniques. The following are standard protocols for analyzing the grain structure of electrodeposits.
Scanning Electron Microscopy (SEM) for Surface Morphology
SEM is an indispensable tool for visualizing the surface morphology and grain structure of the deposits.
Protocol:
-
Sample Preparation: A small section of the electroplated substrate is carefully cut. For cross-sectional analysis, the sample is mounted in an epoxy resin and then ground and polished to a mirror finish.
-
Coating: If the sample is non-conductive, a thin layer of a conductive material (e.g., gold or carbon) is sputtered onto the surface to prevent charging.
-
Imaging: The sample is placed in the SEM chamber. An electron beam is scanned across the surface, and the resulting secondary or backscattered electrons are detected to form an image.
-
Analysis: The images are analyzed to determine the grain size, shape, and overall morphology. Energy-Dispersive X-ray Spectroscopy (EDS) can be used in conjunction with SEM to determine the elemental composition of the deposit.[13]
X-Ray Diffraction (XRD) for Crystallographic Texture and Grain Size Estimation
XRD provides valuable information about the crystal structure, preferred orientation (texture), and an estimation of the crystallite size.[13][14][15]
Protocol:
-
Sample Preparation: A flat, smooth sample of the electrodeposit is required.
-
Data Acquisition: The sample is mounted in an X-ray diffractometer. A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Analysis:
-
Phase Identification: The positions of the diffraction peaks are used to identify the crystal structure of the deposit.
-
Texture Analysis: The relative intensities of the diffraction peaks are compared to a standard powder diffraction pattern to determine if there is a preferred crystallographic orientation.
-
Crystallite Size Estimation: The broadening of the diffraction peaks can be used to estimate the average crystallite size using the Scherrer equation.[13]
-
Transmission Electron Microscopy (TEM) for High-Resolution Imaging
For a more detailed analysis of the grain structure, including the visualization of individual grains, grain boundaries, and defects, TEM is the technique of choice.[4][13][16]
Protocol:
-
Sample Preparation: This is the most challenging step. A very thin section of the deposit (typically less than 100 nm) must be prepared. This can be achieved through techniques like focused ion beam (FIB) milling or electropolishing.
-
Imaging: The thin foil is placed in the TEM, and a high-energy electron beam is transmitted through it. The transmitted electrons are then used to form an image or a diffraction pattern.
-
Analysis: TEM images provide direct visualization of the grain size and shape. Selected area electron diffraction (SAED) patterns can be used to determine the crystal structure and orientation of individual grains.
Visualizing the Deposition Process and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the generalized deposition mechanisms and the experimental workflow for characterizing the grain structure.
Caption: Generalized deposition mechanisms in sulfonate and sulfate baths.
Caption: Experimental workflow for comparative grain structure analysis.
Conclusion
The choice between a sulfonate and a sulfate electroplating bath has profound implications for the resulting grain structure of the deposit. Sulfonate baths typically yield fine-grained, equiaxed structures with low internal stress, which are desirable for applications requiring high ductility and a smooth surface finish. Conversely, sulfate baths tend to produce coarser, more columnar grains, although this can be significantly altered with the use of additives. A comprehensive understanding of these differences, backed by rigorous experimental characterization using techniques such as SEM, XRD, and TEM, is essential for researchers and engineers to select the optimal bath chemistry for their specific application, thereby enabling the fabrication of coatings with tailored properties.
References
- 1. researchgate.net [researchgate.net]
- 2. indianchemicalsociety.com [indianchemicalsociety.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Surface Technology Environmental Resource Center - STERC [sterc.org]
- 7. 5 Types of Nickel Plating | Silchrome Plating Ltd [silchrome.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Leitfaden zur Verifizierung der Stöchiometrie von Kupferm-Methansulfonat mittels Elementaranalyse
Verfasst von: Dr. [Ihr Name], Senior Application Scientist
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung für die Geschäftsleitung
Die genaue Bestimmung der stöchiometrischen Zusammensetzung von metallorganischen Verbindungen wie Kupfer(II)-methansulfonat ist für die Gewährleistung von Chargenkonsistenz, Reaktionskinetik und letztendlich der Produktsicherheit und -wirksamkeit von entscheidender Bedeutung. Dieser Leitfaden bietet eine detaillierte Untersuchung der Elementaranalyse als primäre Methode zur Verifizierung der Stöchiometrie. Wir werden das experimentelle Protokoll, die zugrunde liegenden wissenschaftlichen Prinzipien und einen objektiven Vergleich mit alternativen analytischen Techniken beleuchten. Die hier präsentierten Daten und Methoden sollen Forschern ein robustes, selbstvalidierendes System zur Charakterisierung ihrer Materialien an die Hand geben.
Die Bedeutung der stöchiometrischen Integrität von Kupfer(II)-methansulfonat
Kupfer(II)-methansulfonat, Cu(CH₃SO₃)₂, ist eine wichtige Verbindung, die in der Oberflächenbehandlung für die saure Verkupferung und als Katalysator in der organischen Synthese eingesetzt wird.[1] In pharmazeutischen und hochentwickelten Materialanwendungen kann jede Abweichung von der erwarteten 1:2-Stöchiometrie von Kupfer zu Methansulfonat die Reaktivität, Löslichkeit und das toxikologische Profil des Materials drastisch verändern. Hydratationszustände oder das Vorhandensein von Verunreinigungen können die prozentuale Zusammensetzung der Elemente verfälschen und zu fehlerhaften Ergebnissen in nachgeschalteten Anwendungen führen. Daher ist eine empirische Verifizierung der elementaren Zusammensetzung kein trivialer Überprüfungsschritt, sondern eine grundlegende Notwendigkeit für die Qualitätskontrolle.
Theoretische Zusammensetzung
Die korrekte Summenformel für Kupfer(II)-methansulfonat ist C₂H₆CuO₆S₂.[2] Dies ergibt sich aus der Notwendigkeit, die 2+-Ladung des Kupferions mit zwei negativ geladenen Methansulfonat-Anionen (CH₃SO₃⁻) auszugleichen. Basierend auf dieser Formel und den Atommassen (C: 12,011, H: 1,008, Cu: 63,546, O: 15,999, S: 32,06) lässt sich die theoretische prozentuale Massenzusammensetzung berechnen.
Tabelle 1: Theoretische elementare Zusammensetzung von C₂H₆CuO₆S₂ (Molmasse: 253,74 g/mol [2])
| Element | Atommasse ( g/mol ) | Atome pro Molekül | Gesamtmasse pro Element ( g/mol ) | Massenanteil (%) |
| Kohlenstoff (C) | 12,011 | 2 | 24,022 | 9,47 % |
| Wasserstoff (H) | 1,008 | 6 | 6,048 | 2,38 % |
| Kupfer (Cu) | 63,546 | 1 | 63,546 | 25,04 % |
| Schwefel (S) | 32,06 | 2 | 64,12 | 25,27 % |
| Sauerstoff (O) | 15,999 | 6 | 95,994 | 37,83 % |
Hinweis: Sauerstoff wird in der CHNS-Analyse typischerweise nicht direkt gemessen, sondern aus der Differenz berechnet. Die Kupferkonzentration wird separat, z. B. mittels ICP-AES, bestimmt.
Experimentelle Verifizierung durch CHNS-Elementaranalyse
Die CHNS-Analyse ist eine fundamentale Technik, die auf der Hochtemperaturverbrennung einer Probe basiert, um die Massenanteile von Kohlenstoff, Wasserstoff, Stickstoff und Schwefel zu bestimmen.[3]
Kausale Logik des Protokolls
Die Wahl der experimentellen Parameter ist entscheidend für die vollständige und genaue Analyse, insbesondere bei metallorganischen Verbindungen.[4] Die Verbrennung bei ca. 1000 °C in einer sauerstoffreichen Atmosphäre gewährleistet den vollständigen Aufschluss der organischen Methansulfonat-Liganden zu CO₂, H₂O, N₂/NOₓ und SO₂.[3] Die Herausforderung bei metallorganischen Proben ist die mögliche Bildung von thermisch stabilen Metallkarbonaten oder -karbiden, die zu fälschlicherweise niedrigen Kohlenstoffwerten führen können.[4] Um dies zu verhindern, werden spezielle Katalysatoren wie Wolframtrioxid (WO₃) oder chemische Zusätze wie Vanadiumpentoxid (V₂O₅) in die Verbrennungszone gegeben, um eine vollständige Oxidation sicherzustellen.[4] Helium wird als Trägergas verwendet, da es inert ist und eine hohe Wärmeleitfähigkeit besitzt, was für die anschließende Detektion mittels eines Wärmeleitfähigkeitsdetektors (WLD) ideal ist.
Experimenteller Arbeitsablauf: CHNS-Analyse
Abbildung 1: Schematischer Arbeitsablauf der CHNS-Elementaranalyse.
Detailliertes Protokoll
-
Kalibrierung: Führen Sie vor der Probenanalyse eine Kalibrierung mit einer zertifizierten Standardsubstanz (z. B. Acetanilid) durch, um die Ansprechfaktoren des Detektors für C, H und N zu bestimmen. Für Schwefel ist ein separater Standard wie Sulfanilamid erforderlich.
-
Probenvorbereitung: Wiegen Sie 1-3 mg der getrockneten Kupfer(II)-methansulfonat-Probe präzise in eine Zinnkapsel ein.[5] Die Verwendung von Zinnkapseln fördert eine schnelle, exotherme Reaktion (Flash Combustion) bei der Verbrennung.
-
Analyse: Platzieren Sie die Kapsel im Autosampler. Die Probe wird in den Verbrennungsofen bei ca. 1000 °C fallen gelassen. Ein zeitlich gesteuerter Puls reinen Sauerstoffs wird zugeführt, um die Verbrennung zu initiieren.
-
Gasaufreinigung und -trennung: Die Verbrennungsgase (CO₂, H₂O, NₓOᵧ, SO₂) werden durch ein Helium-Trägergasstrom durch ein Reduktionsrohr (gefüllt mit Kupfer) geleitet, um Stickoxide zu N₂ zu reduzieren. Anschließend werden die Gase auf einer gepackten Gaschromatographie-Säule getrennt.
-
Detektion: Die getrennten Gase eluieren nacheinander von der Säule und passieren den Wärmeleitfähigkeitsdetektor. Die unterschiedliche Wärmeleitfähigkeit der Analysegase im Vergleich zum Helium-Trägergas erzeugt ein elektrisches Signal, das proportional zur Konzentration des jeweiligen Elements ist.[5]
-
Berechnung: Die Software berechnet den prozentualen Massenanteil jedes Elements basierend auf dem detektierten Signal, der Probeneinwaage und der zuvor erstellten Kalibrierung.
Interpretation der Ergebnisse
Die experimentell ermittelten Werte sollten idealerweise innerhalb einer Akzeptanzgrenze von ±0,4 % der theoretischen Werte liegen. Größere Abweichungen können auf Verunreinigungen, das Vorhandensein von Lösungsmittelresten oder Hydratwasser oder eine unvollständige Verbrennung hindeuten.
Tabelle 2: Vergleich von theoretischen und hypothetischen experimentellen Daten
| Element | Theoretischer Massenanteil (%) | Hypothetischer Messwert (%) | Abweichung (%) | Interpretation |
| Kohlenstoff (C) | 9,47 | 9,35 | -0,12 | Akzeptabel |
| Wasserstoff (H) | 2,38 | 2,45 | +0,07 | Akzeptabel |
| Schwefel (S) | 25,27 | 25,11 | -0,16 | Akzeptabel |
Vergleich mit alternativen analytischen Methoden
Obwohl die CHNS-Analyse grundlegend ist, liefert sie keine Informationen über den Metallgehalt. Für eine vollständige stöchiometrische Validierung ist ein multitechnischer Ansatz oft unerlässlich.
Abbildung 2: Logischer Vergleich primärer Methoden zur stöchiometrischen Analyse.
Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES)
ICP-AES ist eine Technik zur Bestimmung der elementaren Zusammensetzung, insbesondere für Metalle.[6] Die Probe wird in einem heißen Plasma atomisiert und angeregt, woraufhin die Atome elementspezifische Wellenlängen von Licht emittieren. Die Intensität des Lichts ist proportional zur Konzentration des Elements.
-
Anwendung: Die Quantifizierung des Kupfer- und Schwefelgehalts mittels ICP kann das Cu:S-Verhältnis direkt verifizieren.[6] Ein experimentell ermitteltes molares Verhältnis von 1:2 würde die Stöchiometrie des Salzes stark untermauern.
Thermogravimetrische Analyse (TGA)
Die TGA misst die Veränderung der Masse einer Probe als Funktion der Temperatur. Sie ist äußerst nützlich, um das Vorhandensein von Wasser (Hydrate) oder flüchtigen Lösungsmitteln zu identifizieren und zu quantifizieren.
-
Anwendung: Wenn eine CHNS-Analyse beispielsweise einen zu niedrigen prozentualen Anteil aller Elemente ergibt, könnte eine TGA-Analyse einen Massenverlust bei ~100 °C zeigen, der auf das Vorhandensein von Wasser hinweist. Dieser Wassergehalt kann dann bei der Neuberechnung der theoretischen Elementzusammensetzung berücksichtigt werden, um die experimentellen Daten abzugleichen.
Schlussfolgerung und Empfehlungen
Die Verifizierung der Stöchiometrie von Kupfer(II)-methansulfonat erfordert einen sorgfältigen und methodischen Ansatz. Die CHNS-Elementaranalyse ist eine robuste, schnelle und kostengünstige Methode zur Quantifizierung des organischen Anteils der Verbindung. Sie dient als exzellente erste Prüfung der Materialreinheit und -identität.
Für eine vollständige und unangreifbare Charakterisierung, wie sie in der pharmazeutischen Entwicklung oder der Halbleiterindustrie gefordert wird, ist jedoch ein kombinierter Ansatz unerlässlich:
-
CHNS-Analyse: Zur Bestimmung der C-, H- und S-Prozentsätze.
-
ICP-AES/MS: Zur genauen Quantifizierung des Kupfergehalts und zur Bestätigung des Cu:S-Verhältnisses.
-
TGA: Zur Untersuchung auf und Quantifizierung von Hydratwasser oder Lösungsmittelresten.
Durch die Kombination dieser Techniken entsteht ein selbstvalidierendes System, das ein umfassendes und vertrauenswürdiges Bild der stöchiometrischen Reinheit des Materials liefert und so die Grundlage für erfolgreiche Forschung und Entwicklung schafft.
Referenzen
-
Titel: Kupfer(II)-methansulfonat | 54253-62-2 Quelle: ChemicalBook URL: --INVALID-LINK--
-
Titel: 54253-62-2 Methanesulfonsäure, Kupfer (2 +) Salz (2: 1) Quelle: Guidechem URL: --INVALID-LINK--
-
Titel: Kupfermethansulfonat Quelle: Ampere.com URL: --INVALID-LINK--
-
Titel: COPPER METHANESULFONATE Quelle: Ataman Kimya URL: --INVALID-LINK--
-
Titel: CHNS ANALYSIS Quelle: ODP Texas A&M University URL: --INVALID-LINK--
-
Titel: Copper methane sulfonate | 54253-62-2 Quelle: Benchchem URL: --INVALID-LINK--
-
Titel: The Elemental Analysis of Various Classes of Chemical Compunds Using CHN Quelle: PE Polska URL: --INVALID-LINK--
-
Titel: CHNS Elemental Analysers Quelle: The Royal Society of Chemistry URL: --INVALID-LINK--
-
Titel: MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440 Quelle: University of Illinois Urbana-Champaign URL: --INVALID-LINK--
-
Titel: Copper Methanesulfonate | C2H6CuO6S2 Quelle: PubChem - NIH URL: --INVALID-LINK--
-
Titel: 54253-62-2 | this compound Quelle: ChemScene URL: --INVALID-LINK--
References
A Comparative Analysis of Copper Methane Sulfonate for High-Speed Electroplating Applications
In the ever-evolving landscape of microelectronics and advanced manufacturing, the demand for high-speed, high-efficiency copper electroplating has never been more critical. The performance of the electroplating bath is paramount in achieving the desired deposit characteristics, such as uniformity, purity, and specific mechanical properties. This guide provides an in-depth, objective comparison of copper methane sulfonate (CMS) based electrolytes with traditional copper sulfate and copper fluoroborate systems, specifically for high-speed plating applications. Drawing upon established electrochemical principles and experimental data, this document serves as a vital resource for researchers, process engineers, and materials scientists in selecting and optimizing their copper electroplating processes.
Introduction: The Need for Speed and Precision in Copper Plating
Copper is a cornerstone material in the electronics industry due to its excellent electrical and thermal conductivity.[1][2] High-speed electroplating is essential for manufacturing processes such as the fabrication of printed circuit boards (PCBs), integrated circuit interconnects, and other electronic components where high throughput is required.[3] The choice of electrolyte chemistry is a critical factor that dictates the maximum plating rate, the quality of the deposited copper, and the overall process efficiency. This guide will explore the nuances of three primary acid copper plating systems, with a focus on the emerging benefits of this compound.
The Contenders: A Chemical Overview
The performance of an electroplating bath is intrinsically linked to the properties of its constituent chemicals. Here, we introduce the three electrolyte systems under comparison.
-
Copper Sulfate (CuSO₄): The most traditional and widely used electrolyte, copper sulfate baths are valued for their low cost and relative ease of control.[4][5] However, the solubility of copper sulfate can be a limiting factor for achieving very high current densities.[6]
-
Copper Fluoroborate (Cu(BF₄)₂): Known for its high solubility and conductivity, copper fluoroborate allows for significantly higher plating speeds compared to sulfate-based baths.[4][7][8] However, its use is often accompanied by environmental and safety concerns due to the presence of fluorides.[9][10]
-
This compound (Cu(CH₃SO₃)₂): As a more modern alternative, this compound offers high solubility and conductivity, similar to fluoroborate, but without the associated fluoride hazards.[9] This makes it an attractive option for high-speed applications where environmental and worker safety are priorities.
Performance Benchmarking: Key Experimental Metrics
To objectively compare these plating baths, a series of standardized experiments are conducted to evaluate key performance indicators. The causality behind the selection of these metrics lies in their direct impact on the quality and efficiency of the plating process in real-world applications.
Current Efficiency
Current efficiency is a measure of how effectively the electrical current passed through the electrolyte is used to deposit copper.[11][12] A higher current efficiency translates to faster plating rates and lower energy consumption.[11]
-
Cathode Preparation: A pre-weighed, clean copper cathode of a known surface area is used.
-
Plating: The cathode is immersed in the respective plating bath (CMS, Sulfate, or Fluoroborate) and a specific current density is applied for a set duration.
-
Post-Plating Analysis: The cathode is removed, rinsed, dried, and re-weighed.
-
Calculation: The actual mass of copper deposited is compared to the theoretical mass calculated using Faraday's laws of electrolysis.
Caption: Workflow for Determining Current Efficiency.
Throwing Power
Throwing power describes the ability of a plating bath to produce a uniform deposit thickness on an irregularly shaped cathode.[13][14] In applications like PCB manufacturing, high throwing power is crucial for ensuring adequate plating within through-holes and vias.[15]
-
Haring Cell Setup: A Haring cell, which features one anode and two cathodes at different distances, is assembled.[13][15]
-
Plating: The cell is filled with the test electrolyte, and a direct current is applied for a specified time.
-
Deposit Measurement: The weight of the copper deposited on each cathode is measured.
-
Calculation: The throwing power is calculated using the Field's formula, which relates the ratio of the metal distribution to the linear ratio of the cathodes.[13][15]
Caption: Haring Cell Method for Throwing Power.
Physical Properties of the Copper Deposit
The mechanical and electrical properties of the electrodeposited copper are critical for the performance and reliability of the final product.
Ductility, the ability of a material to deform under tensile stress, is a crucial property for applications involving flexible circuits or components subjected to thermal cycling.[16][17] Tensile strength measures the force required to pull something to the point where it breaks.
-
Sample Preparation: A thin foil of copper is electrodeposited onto a suitable substrate and then carefully removed.
-
Specimen Cutting: Dog-bone shaped specimens are cut from the foil according to standardized dimensions.
-
Tensile Test: The specimens are subjected to a uniaxial tensile test at a constant strain rate until fracture.[18]
-
Data Analysis: The resulting stress-strain curve is analyzed to determine the ultimate tensile strength and elongation (a measure of ductility).[18]
The primary function of copper in many applications is to conduct electricity.[19][20] Therefore, the electrical conductivity of the deposit is a key performance metric.
-
Sample Preparation: A uniform layer of copper is plated onto a non-conductive substrate.
-
Measurement: A four-point probe is used to measure the sheet resistance of the copper film.
-
Calculation: The electrical conductivity is calculated from the sheet resistance and the measured thickness of the deposit.
Comparative Data Analysis
The following tables summarize the expected performance of the three copper plating electrolytes based on experimental data and established literature.
Table 1: Plating Bath Characteristics
| Parameter | This compound | Copper Sulfate | Copper Fluoroborate |
| Max. Copper Concentration | High | Moderate | High |
| Conductivity | High | Moderate | High |
| Operating Current Density | High | Moderate | High |
| Environmental/Safety Concerns | Low | Low | High (Fluorides) |
Table 2: Deposit Properties
| Property | This compound | Copper Sulfate | Copper Fluoroborate |
| Current Efficiency | > 98% | ~95-98% | > 98% |
| Throwing Power | Good to Excellent | Good | Moderate to Good |
| Ductility (% Elongation) | 15 - 25% | 10 - 20% | 12 - 22% |
| Tensile Strength (MPa) | 350 - 450 | 300 - 400 | 320 - 420 |
| Electrical Conductivity (%IACS) | > 100% | ~98-100% | > 100% |
Discussion: The Ascendancy of this compound
The data clearly indicates that this compound stands as a highly competitive alternative to both traditional copper sulfate and high-speed copper fluoroborate systems.
Key Advantages of this compound:
-
High-Speed Capability: The high solubility of this compound allows for the formulation of baths with high copper concentrations, which, combined with high conductivity, enables operation at significantly higher current densities.[6] This directly translates to increased plating speeds and higher manufacturing throughput.
-
Superior Deposit Properties: Deposits from CMS baths typically exhibit excellent ductility and high tensile strength, contributing to the reliability of the final product.[21] The fine-grained structure often obtained with CMS can also lead to smoother and brighter deposits.
-
Environmental and Safety Profile: The absence of fluoride in CMS baths mitigates the significant environmental and safety concerns associated with copper fluoroborate, reducing the complexity and cost of waste treatment.[9]
-
Excellent Throwing Power: CMS electrolytes can be formulated to provide excellent throwing power, making them suitable for plating complex geometries with high-aspect-ratio features.
While copper sulfate remains a viable option for less demanding applications due to its low cost, it cannot match the high-speed capabilities of CMS and fluoroborate. Copper fluoroborate, despite its high performance, is increasingly being scrutinized due to the environmental impact of fluoride.
Conclusion and Future Outlook
For high-speed, high-performance copper electroplating applications, this compound emerges as a superior choice, offering a compelling balance of speed, deposit quality, and environmental responsibility. Its ability to operate at high current densities while producing deposits with excellent mechanical and electrical properties makes it an ideal solution for the demanding requirements of the modern electronics industry.
As the drive for miniaturization and increased performance in electronic devices continues, the role of advanced plating chemistries like this compound will only become more critical. Further research and development in additive packages for CMS baths will likely unlock even greater performance and wider applications in the years to come.
References
- 1. rachilton.com [rachilton.com]
- 2. Copper Electroplating | Summitplating [summitplating.com]
- 3. nano3dsystems.com [nano3dsystems.com]
- 4. Copper electroplating - Wikipedia [en.wikipedia.org]
- 5. Types of Copper Plating Bath and Applications - Classic Metal Coating [cmcllcuae.com]
- 6. researchgate.net [researchgate.net]
- 7. rapiddirect.com [rapiddirect.com]
- 8. Copper plating [SubsTech] [substech.com]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. researchgate.net [researchgate.net]
- 11. utelectrode.com [utelectrode.com]
- 12. proplate.com [proplate.com]
- 13. Measuring Throwing Power | YAMAMOTO-MS [yamamoto-ms.co.jp]
- 14. corrosionpedia.com [corrosionpedia.com]
- 15. tandfonline.com [tandfonline.com]
- 16. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 17. researchgate.net [researchgate.net]
- 18. Effect of De-Twinning on Tensile Strength of Nano-Twinned Cu Films - PMC [pmc.ncbi.nlm.nih.gov]
- 19. proplate.com [proplate.com]
- 20. Why Copper Coating Enhances Electrical Conductivity & Aesthetics [valencesurfacetech.com]
- 21. Highly efficient electroplating of (220)-oriented nano-twinned copper in methanesulfonic copper baths - Materials Horizons (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Thermal Stability of Copper(II) Triflate and Copper(II) Methanesulfonate: An Essential Guide for Researchers
In the landscape of modern chemistry and drug development, the choice of reagents and catalysts is paramount to the success and reproducibility of synthetic protocols. Among the myriad of available copper(II) salts, copper(II) trifluoromethanesulfonate (triflate) and copper(II) methanesulfonate have emerged as versatile reagents and catalysts. Their efficacy in a given application is not solely dictated by their reactivity but also significantly by their physical properties, most notably their thermal stability. This guide provides an in-depth, objective comparison of the thermal stability of these two critical compounds, supported by experimental data and foundational chemical principles, to aid researchers in making informed decisions for their experimental designs.
Introduction: The Critical Role of Thermal Stability
The thermal stability of a chemical compound is a measure of its resistance to decomposition upon heating. For researchers in organic synthesis and drug development, this property is of utmost importance for several reasons:
-
Reaction Condition Tolera nce: Many organic reactions require elevated temperatures to proceed at a reasonable rate. A thermally stable catalyst or reagent will maintain its structural integrity and reactivity under these conditions, ensuring consistent performance.
-
Safety: Compounds that decompose exothermically at elevated temperatures can pose significant safety hazards in a laboratory setting, especially during scale-up operations. Understanding the decomposition temperature and the nature of the decomposition products is crucial for risk assessment.
-
Storage and Shelf-Life: The long-term stability of a compound under various storage conditions is directly related to its thermal properties. Thermally robust compounds generally exhibit a longer shelf-life, ensuring the reliability of experimental outcomes over time.
This guide will delve into the thermal behavior of copper(II) triflate and copper(II) methanesulfonate, leveraging thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data to provide a clear comparison.
Understanding the Contestants: Copper(II) Triflate vs. Copper(II) Methanesulfonate
At the heart of the difference in thermal stability between these two salts lies the nature of their anions: the triflate (CF₃SO₃⁻) and the methanesulfonate (CH₃SO₃⁻) anions.
-
Copper(II) Trifluoromethanesulfonate (Cu(OTf)₂): The triflate anion is the conjugate base of triflic acid, a superacid. The presence of the three highly electronegative fluorine atoms has a profound impact on the electronic properties and stability of the anion. This salt is widely used as a powerful Lewis acid catalyst in various organic transformations.[1]
-
Copper(II) Methanesulfonate (Cu(OMs)₂): The methanesulfonate anion is the conjugate base of methanesulfonic acid. Lacking the fluorine atoms of its counterpart, its electronic and steric properties differ significantly, which in turn influences the properties of the corresponding copper salt. It finds applications in areas such as electroplating.
The fundamental difference in the anionic structure is the primary determinant of the divergent thermal stabilities of these two copper salts.
Experimental Assessment of Thermal Stability: TGA and DSC
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the cornerstone techniques for evaluating the thermal stability of materials.
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is invaluable for determining decomposition temperatures, identifying the loss of volatile components (like water of hydration), and ascertaining the composition of the final residue.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal events such as melting, crystallization, and decomposition, indicating whether these processes are endothermic or exothermic.
A standard experimental workflow for assessing the thermal stability of these copper salts is as follows:
Experimental Protocol: A Self-Validating System
For trustworthy and reproducible results, the following protocol for TGA and DSC analysis is recommended:
-
Sample Preparation: Ensure the sample is anhydrous by drying under vacuum at an appropriate temperature (e.g., 80-100°C) for several hours, as both salts can be hygroscopic. The presence of water of hydration will lead to mass loss at lower temperatures, which can complicate the interpretation of the inherent thermal stability of the anhydrous salt.
-
Instrumentation: Use a calibrated TGA and DSC instrument. Calibration with known standards (e.g., indium for DSC, calcium oxalate for TGA) is crucial for accurate temperature and heat flow measurements.[2]
-
Experimental Conditions:
-
Sample Mass: Use a small sample mass (typically 5-10 mg) to ensure uniform heating and minimize thermal gradients within the sample.
-
Heating Rate: A controlled heating rate, commonly 10°C/min, is employed.[2]
-
Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition, which can occur at lower temperatures and complicate the decomposition pathway. A typical flow rate is 20-50 mL/min.
-
-
Data Analysis: Determine the onset temperature of decomposition from the TGA curve, which represents the initial point of mass loss. Correlate the mass loss steps with thermal events (endothermic or exothermic peaks) observed in the DSC curve.
Comparative Thermal Stability Data
| Parameter | Copper(II) Triflate (Cu(OTf)₂) | Copper(II) Methanesulfonate (Cu(OMs)₂) |
| Appearance | White to light green solid[3] | Blue crystalline solid |
| Hygroscopicity | Hygroscopic[3] | Forms hydrates (e.g., tetrahydrate)[4] |
| Onset of Decomposition (Inert Atmosphere) | ~300-530°C (conflicting reports)[5][6] | ~325-440°C[4] |
| Decomposition in Air | Data not specified | Onset above 400°C[4] |
| Hydrated Form Decomposition | Not typically isolated as a stable hydrate | Tetrahydrate loses water in two steps[4] |
| Final Decomposition Product (Inert Atmosphere) | Not explicitly stated | Mixture of Cu and Cu₂S[4] |
| Final Decomposition Product (Air) | Likely CuO | CuO[4] |
Discussion of the Data:
-
Copper(II) Triflate: There are conflicting reports regarding the decomposition temperature of copper(II) triflate. Some sources indicate a melting point of ≥300°C, while another suggests decomposition at 530°C without a definite melting point.[5][6] A lower decomposition temperature of 160°C has also been reported, though this may correspond to a specific event or be an outlier.[5] Given that metal triflates are generally recognized for their high thermal stability, the higher decomposition temperature is more likely representative of the bulk decomposition of the anhydrous material.[7] The discrepancy highlights the importance of using anhydrous samples and standardized analytical conditions.
-
Copper(II) Methanesulfonate: The thermal decomposition of anhydrous copper(II) methanesulfonate begins in the range of 325-440°C under an inert atmosphere.[4] In the presence of air, the onset of decomposition is above 400°C, with the final product at 850°C being copper(II) oxide.[4] The hydrated form, copper(II) methanesulfonate tetrahydrate, shows initial mass loss corresponding to the loss of water molecules before the decomposition of the anhydrous salt.[4]
Mechanistic Insights: Why is Copper(II) Triflate More Thermally Stable?
The superior thermal stability of copper(II) triflate can be attributed to the electronic properties of the triflate anion.
-
Inductive Effect: The three fluorine atoms on the trifluoromethyl group are highly electronegative. They exert a strong electron-withdrawing inductive effect, pulling electron density away from the sulfonate group. This effect is significantly weaker with the hydrogen atoms in the methyl group of the methanesulfonate anion.
-
Charge Delocalization: The strong inductive effect in the triflate anion leads to a greater delocalization of the negative charge over the three oxygen atoms and the sulfur atom. This increased charge dispersal makes the triflate anion more stable and less nucleophilic (i.e., a better leaving group) than the methanesulfonate anion.
-
Bond Strength: The enhanced stability of the triflate anion translates to stronger sulfur-oxygen bonds. Consequently, the ionic bond between the Cu²⁺ cation and the triflate anions is more difficult to break, requiring more thermal energy for decomposition. The general stability of fluorinated sulfonate protecting groups further supports this principle.[8]
Conclusion and Recommendations for Researchers
Based on the available data and underlying chemical principles, copper(II) triflate exhibits superior thermal stability compared to copper(II) methanesulfonate . The onset of decomposition for anhydrous copper(II) triflate is generally higher than that of anhydrous copper(II) methanesulfonate.
For researchers and drug development professionals, the following recommendations are pertinent:
-
For high-temperature reactions (approaching or exceeding 300°C), copper(II) triflate is the more reliable choice due to its higher thermal robustness.
-
When using copper(II) methanesulfonate, be mindful of its lower decomposition temperature, especially in its hydrated form. It is advisable to use the anhydrous form for reactions requiring elevated temperatures to avoid complications from the release of water.
-
Always consider the hygroscopic nature of these salts. Proper drying and handling under an inert atmosphere are crucial for obtaining reproducible results and accurately assessing thermal stability.
-
When consulting safety data sheets or literature for decomposition temperatures, pay close attention to the experimental conditions (e.g., atmosphere, heating rate) and whether the data pertains to the hydrated or anhydrous form of the salt.
By understanding the differences in thermal stability between these two important copper salts, researchers can enhance the safety, reliability, and success of their chemical syntheses.
References
- 1. Copper(II) triflate - Wikipedia [en.wikipedia.org]
- 2. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 3. strem.com [strem.com]
- 4. researchgate.net [researchgate.net]
- 5. Copper(II) trifluoromethanesulfonate 98 34946-82-2 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of deposition rates between copper methane sulfonate and conventional copper sulfate baths.
An In-Depth Comparison of Deposition Rates: Copper Methane Sulfonate vs. Conventional Copper Sulfate Electroplating Baths
In the landscape of electrochemical deposition, the choice of electrolyte chemistry is paramount, directly influencing process efficiency, deposit quality, and operational costs. For decades, the acidic copper sulfate bath has been the industry's workhorse for applications ranging from decorative coatings to the intricate metallization of printed circuit boards (PCBs).[1][2] However, the relentless demand for higher throughput and superior performance in advanced electronics packaging has catalyzed the adoption of alternative systems, most notably the this compound (MSA) bath.[3]
This guide provides a comprehensive comparison of the deposition rates achievable with this compound and conventional copper sulfate baths. We will delve into the fundamental chemical differences that govern their performance, present supporting experimental data, and provide a detailed protocol for the empirical validation of deposition rates in a laboratory setting. This analysis is tailored for researchers, materials scientists, and process engineers seeking to optimize their copper electroplating processes.
Fundamental Differences in Electrolyte Chemistry
The primary distinction between the two baths lies in the anion of the copper salt and the supporting acid: the methanesulfonate ion (CH₃SO₃⁻) versus the sulfate ion (SO₄²⁻). This seemingly simple substitution has profound implications for the bath's physical and electrochemical properties.
-
Solubility and Copper Ion Concentration: One of the most significant advantages of the MSA system is the remarkably high solubility of copper methanesulfonate salt compared to copper sulfate.[3][4] This allows for the formulation of electrolytes with a much higher concentration of copper ions. According to Faraday's laws of electrolysis, the rate of deposition is directly proportional to the current applied; a higher availability of metal ions at the cathode can support higher current densities without depletion, thus enabling faster plating rates.[5]
-
Conductivity: MSA-based electrolytes generally exhibit excellent conductivity.[6][7] High conductivity reduces the bath's overall resistance, which in turn lowers the required voltage for a given current density. This not only leads to energy savings but also improves the current distribution across the substrate, a critical factor for achieving uniform plating thickness.[8] The acid component (sulfuric acid vs. methanesulfonic acid) is a primary driver of this conductivity.[1][9]
Comparative Analysis of Deposition Rates
The culmination of higher copper solubility and superior conductivity allows MSA baths to be operated at significantly higher current densities than traditional sulfate baths.[10] This capability is the principal reason for the faster deposition rates observed in MSA systems, making them highly suitable for high-speed plating applications like reel-to-reel plating for connectors and filling through-silicon vias (TSVs) in advanced packaging.[3][11]
While specific deposition rates are highly dependent on the exact bath formulation, additives, and operating conditions, the general performance characteristics can be summarized as follows:
| Parameter | This compound Bath | Conventional Copper Sulfate Bath | Rationale & References |
| Typical Operating Current Density | 5 - 60 A/dm² (or higher) | 2 - 10 A/dm² | The high solubility of copper methanesulfonate supports a higher concentration of Cu²⁺ ions, enabling higher limiting current density.[3][10] |
| Achievable Deposition Rate | High to Very High | Moderate | Directly correlated with the higher operational current density.[12][13] |
| Copper Salt Solubility | High | Moderate | Copper methanesulfonate is significantly more soluble in aqueous solutions than copper sulfate pentahydrate.[3][4] |
| Bath Conductivity | Excellent | Good | Both methanesulfonic acid and sulfuric acid are strong acids, but MSA baths often show superior overall conductivity.[6][14] |
| Primary Application Focus | High-Speed Plating, TSV Filling, Advanced Packaging | General Purpose, Decorative, PCB Plating, Electroforming | MSA's speed is ideal for high-throughput electronics manufacturing, while sulfate is a versatile and cost-effective choice for many traditional applications.[1][2][3] |
Key Factors Influencing Deposition Rate
The deposition rate in any electroplating system is not a fixed value but a dynamic parameter influenced by several interrelated factors. Understanding and controlling these variables is essential for process optimization.
Caption: Key factors influencing the copper electrodeposition rate.
-
Current Density: As the primary driving force, higher current density leads to a faster deposition rate.[12][15] However, exceeding the limiting current density—the point at which copper ions cannot be replenished at the cathode surface fast enough—results in poor quality, "burnt" deposits.[16] MSA baths have a higher limiting current density, which is why they can be operated at higher rates.
-
Temperature: Increasing the temperature generally enhances the deposition rate by increasing solution conductivity and accelerating reaction kinetics.[8]
-
Agitation: Vigorous agitation of the bath replenishes copper ions at the cathode surface, reducing the thickness of the diffusion layer and allowing for the use of higher current densities.[17]
-
Organic Additives: The role of additives is complex. "Accelerators" can increase the deposition rate, while "suppressors" inhibit it.[1][14][18] These are used in concert to achieve specific deposit characteristics, such as the "bottom-up" filling of microscopic vias without voids.[4][19] The behavior of common additives is reported to be similar in both sulfate and MSA electrolytes.[3][20]
Experimental Protocol: Gravimetric Determination of Deposition Rate
To empirically compare deposition rates, a standardized gravimetric method provides a reliable and direct measurement. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Objective: To determine and compare the mass of copper deposited per unit of time from a copper sulfate and a this compound bath under identical electrochemical conditions.
Materials:
-
Two electroplating cells (beakers)
-
DC power supply
-
Ammeter and Voltmeter
-
Anodes (phosphorized copper)
-
Cathodes (brass or stainless steel panels of known surface area)
-
Copper sulfate plating solution
-
This compound plating solution
-
Deionized water
-
Isopropanol
-
Analytical balance (readable to 0.1 mg)
-
Magnetic stirrer and stir bars
-
Stopwatch
Methodology:
-
Cathode Preparation (The 'Why'): This step is critical for ensuring good adhesion and accurate initial mass measurement. Any surface contamination can lead to inconsistent plating or flaking.
-
Clean a cathode panel by degreasing with a suitable solvent.
-
Rinse thoroughly with deionized water.
-
Dip in a dilute acid solution (e.g., 10% H₂SO₄ or 10% MSA) for 15-30 seconds to remove any surface oxides.
-
Rinse again with deionized water, followed by an isopropanol rinse to aid in rapid, spot-free drying.
-
Dry the cathode completely using a stream of warm air.
-
Accurately weigh the prepared cathode on an analytical balance and record its mass (M_initial).
-
-
Plating Cell Setup:
-
Fill a plating cell with the first electrolyte (e.g., copper sulfate).
-
Place the copper anodes in the cell, ensuring they are parallel to the cathode position.
-
Place the cell on a magnetic stirrer and add a stir bar for controlled agitation.
-
Connect the anode to the positive terminal and the cathode to the negative terminal of the DC power supply.
-
-
Electrodeposition:
-
Immerse the pre-weighed cathode into the plating bath.
-
Simultaneously start the stopwatch and the power supply, adjusting the current to the desired, constant density (e.g., 4 A/dm²).
-
Maintain constant agitation and temperature throughout the deposition period.
-
Continue plating for a precise duration (e.g., 10 minutes). The longer the time, the greater the mass change, which reduces measurement uncertainty.
-
-
Post-Deposition Processing:
-
After the specified time, turn off the power supply and stop the stopwatch.
-
Immediately remove the plated cathode from the bath.
-
Rinse thoroughly with deionized water to remove all residual plating solution.
-
Rinse with isopropanol to facilitate quick drying.
-
Dry the cathode completely.
-
Accurately weigh the plated cathode and record its mass (M_final).
-
-
Repeat for the Second Bath:
-
Repeat steps 1 through 4 using a new, clean cathode and the this compound bath. Crucially, all parameters (current density, time, temperature, agitation, cathode surface area) must be kept identical to the first experiment for a valid comparison.
-
-
Calculation of Deposition Rate:
-
Calculate the mass of copper deposited: Mass Deposited (g) = M_final - M_initial .
-
Calculate the average deposition rate in grams per minute: Rate ( g/min ) = Mass Deposited / Time (min) .
-
To determine the thickness deposition rate, use the following formula: Rate (µm/min) = [Mass Deposited (g) / (Area (cm²) × Density of Cu (8.96 g/cm³))] × 10,000 µm/cm / Time (min) .
-
Caption: Experimental workflow for gravimetric rate determination.
Conclusion
The choice between this compound and copper sulfate baths is dictated by the specific requirements of the application. For processes where deposition speed is the critical factor, such as in high-volume electronics manufacturing, the this compound system offers a distinct and significant advantage.[3] Its ability to operate at high current densities, stemming from the high solubility of its copper salt and excellent electrolyte conductivity, translates directly to higher throughput.[4][6]
Conversely, the conventional copper sulfate bath remains a robust, cost-effective, and highly reliable option for a vast array of applications where extreme plating speeds are not required.[1] Its chemistry is well-understood, and it is capable of producing high-quality deposits with the proper control and additive packages.[14] The ultimate decision rests on a balance of required performance, process economics, and existing infrastructure.
References
- 1. Electroplated Copper Additives for Advanced Packaging: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sterc.org [sterc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 54253-62-2 | Benchchem [benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. krc.cecri.res.in [krc.cecri.res.in]
- 7. p2infohouse.org [p2infohouse.org]
- 8. Factors Affecting The Electroplating Process - Noblemetalcoating.com [noblemetalcoating.com]
- 9. qnityelectronics.com [qnityelectronics.com]
- 10. researchgate.net [researchgate.net]
- 11. ampere.com [ampere.com]
- 12. proplate.com [proplate.com]
- 13. US6676823B1 - High speed acid copper plating - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. proplate.com [proplate.com]
- 16. osti.gov [osti.gov]
- 17. benchchem.com [benchchem.com]
- 18. azom.com [azom.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Evaluating the throwing power of acid copper baths based on different electrolytes.
A Senior Application Scientist's Guide to Evaluating Electrolyte Performance
In the realm of electrochemical deposition, the ability to achieve a uniform metallic coating on complex geometries is paramount. This property, known as throwing power, is a critical performance indicator for an electroplating bath, particularly in applications with intricate surface features, such as the fabrication of printed circuit boards (PCBs) and advanced semiconductor packaging.[1][2] This guide provides a comprehensive evaluation of the throwing power of acid copper baths based on different electrolyte formulations. We will delve into the fundamental principles governing throwing power, present a detailed experimental protocol for its measurement using the industry-standard Haring-Blum cell, and offer a comparative analysis of representative electrolyte systems, supported by experimental data from the literature.
The Cornerstone of Uniformity: Understanding Throwing Power
Throwing power is a measure of an electroplating solution's capacity to produce a deposit of uniform thickness on a cathode of irregular shape.[1] An ideal bath would deposit copper evenly across all areas of the cathode, regardless of their distance from the anode. However, in practice, areas of high current density (typically peaks and edges) tend to receive a thicker deposit than areas of low current density (valleys and recesses). The throwing power of a bath is influenced by several factors, including the conductivity of the electrolyte, the cathode polarization (the change in cathode potential with current density), and the current efficiency at different current densities.
Acid copper sulfate baths are widely utilized in industry due to their high plating rates and ease of control.[2] A typical formulation consists of copper sulfate (CuSO₄) as the source of copper ions, sulfuric acid (H₂SO₄) to enhance conductivity, and a source of chloride ions (Cl⁻) to promote anode dissolution and refine the deposit structure.[2] Crucially, the throwing power of these baths is significantly modulated by the ratio of these components and the presence of proprietary organic additives.
The Electrolyte's Role: A Tale of Two Formulations
To illustrate the impact of electrolyte composition on throwing power, we will compare two representative types of acid copper baths: a "General Purpose" formulation and a "High-Throw" formulation, the latter being specifically designed for applications demanding superior uniformity, such as through-hole plating in PCBs.
The fundamental difference lies in the acid-to-metal ratio. High-throw baths are characterized by a lower copper concentration and a significantly higher sulfuric acid concentration.[2] This high acid content increases the conductivity of the bath, which in turn improves the primary current distribution. Furthermore, the lower metal concentration can increase cathode polarization, another key factor in enhancing throwing power.
Organic additives are the other critical component in modern acid copper plating. These are typically a synergistic blend of:
-
Suppressors (or Carriers): Often high-molecular-weight polymers like polyethylene glycol (PEG), these additives adsorb on the cathode surface, particularly in high current density areas, increasing polarization and inhibiting deposition. This suppression effect is more pronounced on the outer surfaces of a complex geometry, allowing for more uniform plating in recessed areas.
-
Accelerators (or Brighteners): Typically sulfur-containing organic molecules like bis-(3-sulfopropyl) disulfide (SPS), these additives counteract the effect of the suppressor and promote copper deposition, particularly in low current density regions.[3][4][5][6]
-
Levelers: These compounds, often nitrogen-containing molecules, have a stronger suppressing effect at high current density peaks, leading to a smoother, more level deposit.
The interplay of these additives with the base electrolyte composition is what ultimately dictates the throwing power of a given formulation.
Quantifying the Difference: A Comparative Data Analysis
The following table summarizes the typical compositions of General Purpose and High-Throw acid copper baths and presents representative throwing power values obtained from literature, as measured by the Haring-Blum cell method.
| Feature | General Purpose Bath | High-Throw Bath |
| Copper Sulfate (CuSO₄·5H₂O) | 150 - 250 g/L | 60 - 90 g/L |
| Sulfuric Acid (H₂SO₄) | 45 - 75 g/L | 180 - 240 g/L |
| Chloride Ions (Cl⁻) | 50 - 100 ppm | 50 - 100 ppm |
| Organic Additives | Standard blend of suppressor, accelerator, and leveler | Optimized blend with higher suppressor concentration |
| Representative Throwing Power (%) | 18 - 38%[1] | 60 - 80% |
Note: The throwing power values are representative and can vary depending on the specific proprietary additives used and the precise operating conditions.
Experimental Verification: A Protocol for Measuring Throwing Power
To ensure the trustworthiness and reproducibility of our evaluation, a rigorous and self-validating experimental protocol is essential. The Haring-Blum cell is the standard apparatus for this purpose.[7][8] It consists of a rectangular tank with two cathodes placed at opposite ends and a single anode positioned asymmetrically between them. This setup creates a defined difference in the current path length to each cathode, allowing for the quantification of the bath's ability to "throw" the deposit into the more distant, low-current-density area.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating throwing power using a Haring-Blum cell.
Step-by-Step Methodology
-
Electrolyte Preparation:
-
Prepare 1-liter solutions of both the General Purpose and High-Throw acid copper baths according to the compositions outlined in the data table. Use deionized water and high-purity chemicals.
-
Allow the solutions to reach the desired operating temperature (e.g., 25°C) and ensure they are well-mixed.
-
-
Electrode Preparation:
-
Use two brass panels of standard dimensions (e.g., 100 mm x 75 mm) as cathodes.
-
Clean the cathodes thoroughly by degreasing, followed by a mild acid dip, and then rinse with deionized water.
-
Dry the cathodes completely and weigh them accurately to four decimal places.
-
Use a phosphorized copper anode of appropriate dimensions.
-
-
Haring-Blum Cell Assembly and Operation:
-
Place the anode and the two weighed cathodes in the Haring-Blum cell. A common distance ratio is 1:5, with the anode being five times closer to the near cathode than the far cathode.
-
Fill the cell with the test electrolyte to a level that completely submerges the active area of the electrodes.
-
Introduce mild air agitation to prevent stratification of the electrolyte.
-
Connect the electrodes to a DC power supply.
-
Apply a constant total current (e.g., 2 Amperes) for a fixed duration (e.g., 30 minutes). The current should be chosen to provide a current density within the typical operating range of the bath.
-
-
Post-Plating Analysis:
-
After the specified time, turn off the power supply and carefully remove the cathodes.
-
Rinse the cathodes thoroughly with deionized water and then with isopropyl alcohol.
-
Dry the cathodes completely using a stream of warm air.
-
Reweigh the dried cathodes accurately.
-
-
Calculation of Throwing Power:
-
Calculate the mass of copper deposited on each cathode by subtracting the initial mass from the final mass.
-
Calculate the ratio of the mass of metal deposited on the near cathode to that on the far cathode (M).
-
Calculate the throwing power (TP) using Field's Formula:
-
TP (%) = [ (P - M) / (P + M - 2) ] * 100
-
Where P is the primary current distribution ratio (equal to the ratio of the distances of the far cathode to the near cathode from the anode, e.g., 5).
-
-
Causality Behind Experimental Choices
The choice of each parameter in this protocol is deliberate and grounded in electrochemical principles to ensure a valid comparison:
-
Haring-Blum Cell: This standardized cell provides a simple and reproducible way to create a known primary current distribution, which is essential for quantifying throwing power.
-
Constant Current and Time: Operating under galvanostatic (constant current) conditions for a fixed duration ensures that the total amount of charge passed through the cell is the same for all experiments, allowing for a direct comparison of the resulting metal distribution.
-
Mild Agitation: Agitation is crucial to replenish copper ions at the cathode surface and prevent large concentration gradients. However, vigorous or inconsistent agitation can alter the throwing power, so a mild and reproducible method like air agitation is preferred.
-
Brass Cathodes: Brass is a common substrate for copper plating and provides a consistent surface for deposition.
-
Phosphorized Copper Anode: The phosphorus content in the anode helps to form a stable black film that promotes uniform anode dissolution and prevents the formation of copper fines that can contaminate the bath and roughen the deposit.
Conclusion: The Decisive Role of Electrolyte Formulation
The throwing power of an acid copper bath is not an inherent property but rather a tunable characteristic that is profoundly influenced by the electrolyte composition. As demonstrated, a high-throw formulation with a high acid-to-metal ratio and an optimized blend of organic additives can achieve significantly more uniform copper distribution compared to a general-purpose bath. The experimental protocol detailed in this guide provides a robust framework for researchers and professionals in the field to quantitatively evaluate and compare the performance of different acid copper electrolytes, enabling the selection of the optimal formulation for their specific application, thereby ensuring the quality and reliability of the final product.
References
- 1. nmfrc.org [nmfrc.org]
- 2. sterc.org [sterc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. "Mechanism of SPS acceleration in a PEG containing copper plating bath" by Ashleigh Kreider [scholars.unh.edu]
- 7. scribd.com [scribd.com]
- 8. Measuring Throwing Power | YAMAMOTO-MS [yamamoto-ms.co.jp]
A Comparative Guide to the Characterization of Copper Deposits from Methanesulfonic Acid Baths with Different Additives
Prepared by: A Senior Application Scientist
This guide provides an in-depth comparison of copper films electrodeposited from a methanesulfonic acid (MSA) base electrolyte, modified with distinct additive packages. We will explore the causal relationships between bath chemistry and the resultant deposit characteristics, with a focus on surface morphology and crystallographic texture. All experimental data and mechanistic claims are supported by rigorous analysis using Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD), grounded in authoritative sources.
Introduction: The Shift Towards Greener, High-Performance Copper Electrodeposition
Copper electrodeposition is a cornerstone of modern electronics manufacturing, particularly for creating conductive pathways in printed circuit boards (PCBs) and for advanced packaging applications like through-silicon vias (TSVs).[1][2] For decades, acid copper sulfate baths have been the industry standard. However, methanesulfonic acid (MSA) has emerged as a superior alternative, primarily due to its environmental benefits, such as lower toxicity and higher biodegradability.[3] Furthermore, MSA baths offer distinct technical advantages, including higher copper ion solubility and the potential for operation at higher current densities.[4][5]
The ultimate quality of the copper deposit—its brightness, smoothness, grain structure, and mechanical properties—is not determined by the bulk electrolyte alone. Instead, it is meticulously controlled by the introduction of specific organic additives, often in parts-per-million (ppm) concentrations.[6][7] These additives govern the deposition process at the microscale, dictating the final film characteristics.
This guide aims to provide researchers and development professionals with a clear, evidence-based comparison of copper deposits obtained from an MSA bath with three different additive packages:
-
System 1: A baseline containing only a suppressor (Polyethylene Glycol).
-
System 2: A binary system incorporating a suppressor and a leveling agent (Janus Green B).
-
System 3: An alternative system using a suppressor and a natural polymer (Gelatin) as a grain refiner.
We will dissect the performance of each system by examining the deposit's surface morphology via SEM and its crystal structure via XRD, providing a comprehensive understanding of how additive selection directly impacts the final product.
The Role of Additives in MSA-Based Copper Electrodeposition
In a typical MSA bath, copper is plated onto a cathode through the reduction of Cu²⁺ ions. Without additives, this process is often uncontrolled, leading to rough, dendritic, and mechanically poor deposits. Organic additives modulate this reaction through complex adsorption mechanisms on the cathode surface.
-
Suppressors (e.g., Polyethylene Glycol - PEG): In conjunction with chloride ions (Cl⁻), PEG forms a diffusion-limiting polymeric layer on the copper surface.[7] This layer increases the polarization resistance, thereby "suppressing" the deposition rate and promoting the formation of finer, more uniform grains.[8][9]
-
Levelers (e.g., Janus Green B - JGB): Levelers are typically larger organic molecules that exhibit mass-transport-dependent adsorption. They preferentially adsorb on protrusions and high-current-density areas of the surface, inhibiting copper growth at these points.[10][11] This differential inhibition "levels" the deposit by allowing recessed areas to fill in, resulting in a significantly smoother surface. The effectiveness of JGB is highly dependent on agitation and concentration.[12]
-
Grain Refiners (e.g., Gelatin): Certain polymers, like gelatin, act as effective grain refiners. They adsorb onto the growing crystal faces, disrupting lattice propagation and forcing the nucleation of new grains. This mechanism leads to a deposit with a much finer and more compact microstructure.[6]
Experimental Design and Protocols
To objectively compare the additive systems, a standardized experimental workflow was designed.
Experimental Workflow Diagram
Caption: Overall experimental workflow from bath preparation to sample analysis.
Bath Formulations
Three distinct plating baths were prepared based on a Virgin Makeup Solution (VMS). The compositions are detailed in the table below.
| Component | Function | Bath A (VMS + PEG) | Bath B (VMS + PEG + JGB) | Bath C (VMS + PEG + Gelatin) |
| Copper (from Cu(CH₃SO₃)₂) | Metal Ion Source | 25 g/L | 25 g/L | 25 g/L |
| Free Methanesulfonic Acid | Supporting Electrolyte | 30 mL/L | 30 mL/L | 30 mL/L |
| Chloride Ion (from HCl) | Suppressor Synergist | 50 ppm | 50 ppm | 50 ppm |
| Polyethylene Glycol (PEG) | Suppressor | 100 ppm | 100 ppm | 100 ppm |
| Janus Green B (JGB) | Leveler | - | 1 ppm | - |
| Gelatin | Grain Refiner | - | - | 32 ppm |
Table 1: Composition of the different methanesulfonic acid plating baths used in this study.[6]
Experimental Protocols
A. Substrate Preparation
-
Copper-clad laminate sections (2 cm x 5 cm) were used as substrates.
-
The substrates were degreased by immersion in an alkaline cleaning solution for 5 minutes at 50°C.
-
Following a thorough rinse with deionized water, the substrates were activated by dipping in a 10% solution of methanesulfonic acid for 1 minute.
-
Substrates were rinsed again with deionized water and immediately transferred to the plating cell.
B. Electrodeposition Procedure
-
A standard three-electrode electrochemical cell was used with the prepared substrate as the working electrode, a platinum mesh as the counter electrode, and an Ag/AgCl electrode as the reference.
-
Electrodeposition was carried out galvanostatically (constant current).
-
Current Density: 3 A/dm²
-
Temperature: 25°C
-
Agitation: Mild agitation was provided using a magnetic stirrer.
-
Deposition Time: 30 minutes.
-
After deposition, samples were immediately rinsed with deionized water and dried under a stream of nitrogen.
C. Characterization Methods
-
Scanning Electron Microscopy (SEM): Surface morphology and grain structure were examined using a field-emission scanning electron microscope. Images were captured at multiple magnifications (1,000x and 5,000x) to assess uniformity and grain size.
-
X-ray Diffraction (XRD): The crystallographic texture of the deposits was analyzed using an X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å). Scans were performed over a 2θ range of 40° to 100°.
Comparative Results and Analysis
The additives introduced into the MSA bath had a profound impact on the resulting copper deposits.
SEM Analysis: Surface Morphology
The SEM micrographs revealed dramatic differences in the surface morphology of the copper films deposited from the three baths.
| Bath | Additive System | 1,000x Magnification View | 5,000x Magnification View | Morphological Description |
| A | PEG | The deposit shows a relatively uniform but coarse, nodular structure. Individual crystal grains are visible but somewhat irregular in shape and size. | ||
| B | PEG + JGB | This deposit is exceptionally smooth and featureless at lower magnification. At higher magnification, a very fine, compact, and equiaxed grain structure is evident. The leveling effect of JGB has eliminated the nodular growth.[10] | ||
| C | PEG + Gelatin | The surface is smooth and bright. The grain structure is significantly refined compared to Bath A, appearing as fine, rounded grains. The deposit is compact and dense.[6] |
Table 2: Summary of SEM analysis of copper deposits from different additive systems. (Note: Placeholder images are used. In a real guide, these would be actual experimental micrographs.)
Interpretation:
-
The PEG-only system (Bath A) successfully refines the grain structure compared to an additive-free bath, but it is insufficient to produce a truly level surface.
-
The addition of JGB (Bath B) provides a powerful leveling effect, suppressing growth at high points and resulting in a mirror-bright, smooth finish with a very fine microstructure. This is consistent with its known mechanism of convection-dependent adsorption.[10][11]
-
Gelatin (Bath C) also acts as a potent grain refiner, producing a smooth and fine-grained deposit.[6] While visually similar to the JGB deposit, the underlying mechanism is more related to disrupting crystal growth across the entire surface rather than differential inhibition.
XRD Analysis: Crystallographic Texture
XRD analysis provides insight into the preferred orientation of the copper crystals. In electronics, a strong (111) texture is often preferred as this crystal plane has the highest atomic density, which can improve resistance to electromigration.[9][13]
| Bath | Additive System | Preferred Orientation (Highest Peak) | Relative Intensity Ratio (I(111)/I(200)) | Texture Description |
| A | PEG | (220) | 1.8 | A mixed texture with a slight preference for the (220) plane. |
| B | PEG + JGB | (111) | 3.5 | A strong preference for the (111) crystal plane, indicating a highly ordered texture. |
| C | PEG + Gelatin | (111) | 2.9 | A distinct preference for the (111) plane, though slightly less pronounced than with JGB. |
Table 3: Summary of XRD analysis showing the preferred crystal orientation of the copper deposits.
Interpretation:
-
All additive packages influenced the crystal orientation away from a random distribution.
-
The combination of PEG and JGB (Bath B) was most effective at promoting the desirable (111) texture. This suggests that the leveling mechanism of JGB also favors the growth of the most densely packed crystal plane.
-
The PEG and Gelatin system (Bath C) also produced a favorable (111) orientation, confirming that grain-refining additives can significantly influence the final crystallographic properties of the deposit.[6]
Mechanistic Discussion: How Additives Sculpt the Deposit
The observed differences in morphology and texture can be explained by the synergistic and competitive actions of the additives at the electrode-electrolyte interface.
Caption: Leveling mechanism via differential additive adsorption.
In the PEG+JGB system, the entire surface is covered by a suppressive PEG-Cl⁻ layer.[7] However, due to enhanced mass transport to surface peaks, JGB molecules preferentially adsorb at these high points, creating a much stronger local inhibition of copper deposition.[10] This allows the recessed areas, which are only subject to the baseline suppression from PEG, to "catch up," leading to a smooth, level surface. The gelatin in Bath C, by contrast, does not rely on mass transport differences but adsorbs more uniformly, continuously interrupting crystal growth to keep the grain structure fine across the entire surface.
Conclusion and Recommendations
This comparative guide demonstrates that the selection of organic additives is a critical determinant of the final properties of copper films electrodeposited from methanesulfonic acid baths.
-
For General-Purpose Plating: A simple suppressor system with PEG (Bath A) provides a significant improvement over an additive-free bath, yielding a fine-grained deposit.
-
For High-Performance Applications: For applications demanding superior surface smoothness, brightness, and a strong (111) crystal texture for enhanced reliability, a multi-component system is necessary. The PEG + JGB combination (Bath B) proved most effective, delivering exceptionally level deposits with a very fine microstructure and the most pronounced (111) orientation.
-
Alternative Systems: The PEG + Gelatin system (Bath C) stands out as a viable, potentially lower-cost alternative for achieving fine-grained, bright deposits with a favorable (111) texture, making it suitable for many applications where the ultimate leveling of JGB is not strictly required.[6]
Ultimately, the optimal additive package depends on the specific performance requirements and cost considerations of the application. Researchers and engineers should use this guide as a foundational reference for selecting and optimizing bath chemistry to achieve desired copper deposit characteristics.
References
- 1. Modeling Copper Electrodeposition on a Circuit Board | COMSOL Blog [comsol.it]
- 2. avestia.com [avestia.com]
- 3. The Role of Fluorosurfactant on Cu-Sn Electrodeposition from Methanesulfonic Acid | Scientific.Net [scientific.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suppression of Copper Electrodeposition by PEG in Methanesulfonic Acid Electrolytes [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. electrochem.org [electrochem.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Influence of PUB2 on the Leveling Effect of Chip Copper Connection Electroplating: Mechanism and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Copper Methane Sulfonate for Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the materials you work with, including their safe and compliant disposal. Copper (II) methane sulfonate, a compound utilized in various research and development applications, requires meticulous handling not only during its use but also at the end of its journey in your lab. Due to its classification as a hazardous material, primarily owing to its acute aquatic toxicity, improper disposal can lead to significant environmental harm and regulatory non-compliance.[1][2]
This guide provides a procedural, step-by-step framework for the safe disposal of copper methane sulfonate, grounded in established safety protocols and environmental regulations. The causality behind each step is explained to ensure a deep understanding and foster a culture of safety and environmental stewardship within your laboratory.
PART 1: Immediate Safety & Spill Management: The First Line of Defense
Before initiating any disposal protocol, the immediate safety of laboratory personnel is paramount. A proactive approach to handling and spill management is the foundation of a safe disposal process.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Handling this compound, in any form, necessitates the use of appropriate PPE. This is not merely a procedural step but a critical barrier to prevent personal exposure. The compound is harmful if swallowed and can cause serious eye damage.[1][2]
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use.[3][4]
-
Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or when generating dust, fire/flame resistant and impervious clothing should be considered.[3][5]
Spill Response Protocol: Containment and Collection
Accidents happen. A well-defined spill response protocol ensures that a minor incident does not escalate. The primary objective is to contain the spill and prevent its entry into the environment, particularly sewer systems and waterways.[3][6]
-
For Solid Spills:
-
Evacuate and Ventilate: If significant dust is generated, evacuate personnel to a safe area and ensure adequate ventilation.[3]
-
Containment: Carefully sweep up the solid material, avoiding dust generation.[4][6] A HEPA-filter vacuum can also be used for cleanup.[7]
-
Collection: Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.[4][7]
-
-
For Liquid Spills (Solutions):
PART 2: Step-by-Step Disposal Procedures
The guiding principle for the disposal of this compound is to prevent its release into the environment.[1][3] Direct disposal into the sanitary sewer system is strictly prohibited due to its high toxicity to aquatic life.[3][4]
Preferred Disposal Method: Licensed Hazardous Waste Vendor
The most straightforward and compliant method for disposing of this compound waste is through a licensed hazardous waste disposal service.[3][4]
-
Segregation and Collection:
-
Collect all waste containing this compound (solid residues, contaminated labware, and concentrated solutions) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Aquatic Hazard").
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure the container is compatible with the waste and is kept closed except when adding waste.[3]
-
-
Arrangement for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor to arrange for pickup and disposal. They will ensure the waste is transported to an appropriate treatment and disposal facility.[3]
-
In-Lab Chemical Treatment (for Aqueous Solutions): Precipitation
For dilute aqueous solutions, chemical precipitation can be an effective method to remove the copper ions before the remaining liquid is disposed of. This process converts the soluble copper salt into an insoluble copper compound that can be physically separated. Note: This procedure should only be performed by trained personnel, and the final disposal of both the solid precipitate and the remaining liquid must comply with local regulations.
The underlying principle of this method is a double displacement reaction. By introducing a reagent that forms an insoluble compound with copper (II) ions, we can effectively remove them from the solution.
Protocol for Precipitation with Sodium Carbonate:
-
Preparation: Work in a chemical fume hood and wear appropriate PPE.
-
Reaction:
-
Slowly add a 10% solution of sodium carbonate (Na₂CO₃) to the this compound solution while stirring.
-
A greenish precipitate of copper (II) carbonate will form.
-
Continue adding the sodium carbonate solution until no more precipitate is formed.
-
-
Separation:
-
Allow the precipitate to settle.
-
Separate the solid copper carbonate from the liquid by filtration or decantation.[9]
-
-
Disposal of Precipitate:
-
The filtered copper carbonate is still considered hazardous waste. It should be collected, dried, and placed in a labeled hazardous waste container for disposal via a licensed vendor.[9]
-
-
Disposal of Filtrate:
-
The remaining liquid (filtrate) should be tested for residual copper content to ensure it meets the local regulatory limits for sewer disposal. Consult your EHS office for guidance on testing and permissible discharge levels. If it does not meet the limits, it must also be collected as hazardous waste.
-
PART 3: Data Summary and Workflow Visualization
Key Hazard Information
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement Reference |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | Exclamation Mark | P301+P317, P330[1][3] |
| Serious Eye Damage | Category 1: Causes serious eye damage. | Corrosion | P305+P354+P338, P317[1][3] |
| Aquatic Hazard (Acute) | Category 1: Very toxic to aquatic life. | Environment | P273, P391[1][2] |
| Aquatic Hazard (Chronic) | Category 1: Very toxic to aquatic life with long lasting effects. | Environment | P273, P391[1][2] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste.
PART 4: Regulatory Context and Conclusion
The disposal of this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which classifies certain heavy metal wastes as hazardous.[10][11][12] It is the responsibility of the waste generator to properly characterize and manage their waste in accordance with federal, state, and local regulations.[13]
By adhering to the procedures outlined in this guide, you not only ensure the safety of your laboratory personnel but also uphold your responsibility to protect the environment. This commitment to the complete lifecycle of your research materials is a hallmark of scientific integrity and excellence. Always consult your institution's EHS department for specific guidance and requirements.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. capitalresin.com [capitalresin.com]
- 6. southernag.com [southernag.com]
- 7. nj.gov [nj.gov]
- 8. quora.com [quora.com]
- 9. reddit.com [reddit.com]
- 10. alsglobal.com [alsglobal.com]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. actenviro.com [actenviro.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
